molecular formula C8H11IN2O2 B3047135 Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate CAS No. 1354704-28-1

Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B3047135
CAS No.: 1354704-28-1
M. Wt: 294.09
InChI Key: PQJKIOKVGRWDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate is a useful research compound. Its molecular formula is C8H11IN2O2 and its molecular weight is 294.09. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(4-iodo-3-methylpyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-3-13-8(12)5-11-4-7(9)6(2)10-11/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJKIOKVGRWDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C(=N1)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801201314
Record name 1H-Pyrazole-1-acetic acid, 4-iodo-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354704-28-1
Record name 1H-Pyrazole-1-acetic acid, 4-iodo-3-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354704-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-1-acetic acid, 4-iodo-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Optimized Synthesis of Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Strategic Overview & Retrosynthetic Analysis

The synthesis of Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate presents a classic problem in heterocyclic chemistry: controlling regioselectivity on an ambident nucleophile while installing a heavy halogen atom for subsequent cross-coupling (e.g., Suzuki-Miyaura or Sonogashira).

This molecule serves as a critical intermediate in the development of kinase inhibitors and androgen receptor antagonists. The 4-iodo position provides a "chemical handle" for diversifying the core scaffold, while the ethyl acetate tail allows for cyclization into fused systems or hydrolysis to carboxylic acids for amide coupling.

The Regioselectivity Challenge

The core starting material, 3-methyl-1H-pyrazole , exists in a tautomeric equilibrium between the 3-methyl and 5-methyl forms. Upon N-alkylation, two regioisomers are possible:

  • 1,3-Isomer (Target): The alkyl group attaches to the nitrogen distal to the methyl group.

  • 1,5-Isomer (Impurity): The alkyl group attaches to the nitrogen proximal to the methyl group (sterically hindered).

While steric factors generally favor the 1,3-isomer (often in ratios of 3:1 to 9:1), the separation of these isomers is the rate-limiting step in process scaling.

Retrosynthetic Pathway

We employ a sequential functionalization strategy (Iodination


 Alkylation). This approach is preferred over "Alkylation 

Iodination" because the iodinated intermediate (4-iodo-3-methyl-1H-pyrazole) is a crystalline solid that is easily purified, ensuring high purity before the regioselective alkylation step.

Retrosynthesis Target Target Molecule Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate Disconnection1 N-Alkylation (Regiocontrol Required) Target->Disconnection1 Intermediate Intermediate 4-Iodo-3-methyl-1H-pyrazole Disconnection1->Intermediate Disconnection2 C4-Iodination (Electrophilic Subst.) Intermediate->Disconnection2 SM Starting Material 3-Methyl-1H-pyrazole Disconnection2->SM

Figure 1: Retrosynthetic analysis prioritizing the isolation of the stable 4-iodo intermediate.

Step-by-Step Experimental Protocols

Step 1: C4-Iodination of 3-Methyl-1H-pyrazole

This step utilizes an electrophilic aromatic substitution. The C4 position of the pyrazole ring is significantly more electron-rich than C3 or C5, allowing for high regiocontrol. We utilize N-Iodosuccinimide (NIS) for its operational simplicity and high atom economy in polar aprotic solvents.

Reaction Scheme:



Protocol:

  • Setup: Charge a round-bottom flask with 3-methyl-1H-pyrazole (10.0 g, 122 mmol) and Acetonitrile (MeCN, 100 mL).

  • Addition: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS) (28.8 g, 128 mmol, 1.05 eq) portion-wise over 20 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (

    
    ) should disappear, yielding a higher running spot (
    
    
    
    ).
  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc (200 mL) and wash with saturated aqueous

    
     (to remove oxidative byproducts) followed by brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. The crude solid is typically recrystallized from Ethanol/Water or Toluene to yield off-white crystals.
    
    • Yield Target: 85–92%

    • Purity Check: Melting point 64–66°C.

Step 2: Regioselective N-Alkylation

This is the critical discrimination step. Using Cesium Carbonate (


)  in DMF often enhances the 1,3-selectivity compared to Sodium Hydride (

), as the softer cation coordinates less tightly to the N2-lone pair, allowing steric factors to dominate.

Reaction Scheme:



Protocol:

  • Setup: Dissolve 4-iodo-3-methyl-1H-pyrazole (5.0 g, 24 mmol) in anhydrous DMF (50 mL).

  • Base Activation: Add

    
      (9.4 g, 29 mmol, 1.2 eq) and stir at RT for 30 minutes. (Note: 
    
    
    
    in Acetone is a viable, cheaper alternative but may require longer reaction times).
  • Alkylation: Add Ethyl bromoacetate (2.9 mL, 26 mmol, 1.1 eq) dropwise.

  • Reaction: Stir at RT for 12 hours.

  • Workup: Pour the mixture into ice water (200 mL). Extract with EtOAc (

    
     mL). Wash combined organics with water (
    
    
    
    ) to remove DMF, then brine.
  • Purification (Crucial):

    • The crude residue contains a mixture of the 1,3-isomer (Major) and 1,5-isomer (Minor).

    • Column Chromatography: Silica gel (Gradient: 0

      
       30% EtOAc in Hexanes).
      
    • Elution Order: The 1,5-isomer (more polar due to exposed N-lone pair accessibility or dipole moment) typically elutes after or very close to the 1,3-isomer depending on the exact solvent system. Careful TLC analysis is required.

    • Yield Target: 65–75% (isolated 1,3-isomer).

Experimental Workflow & Logic

The following diagram illustrates the operational logic, highlighting the critical decision points for purification.

Workflow Start Start: 3-Methyl-1H-pyrazole Step1 Step 1: Iodination (NIS, MeCN, 0°C -> RT) Start->Step1 QC1 QC Point: TLC/NMR Confirm C4-Iodination Step1->QC1 Step2 Step 2: N-Alkylation (Ethyl bromoacetate, Cs2CO3, DMF) QC1->Step2 Pass Isomers Mixture Generated: 1,3-Isomer (Major) + 1,5-Isomer (Minor) Step2->Isomers Separation Chromatography (Silica, Hex/EtOAc) Isomers->Separation Final Final Product: Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate Separation->Final Isolate Less Polar Fraction

Figure 2: Operational workflow emphasizing the purification bottleneck at the isomer separation stage.

Characterization & Data Analysis

NMR Interpretation

Distinguishing the 1,3-isomer from the 1,5-isomer is the primary analytical challenge. The most reliable method is NOE (Nuclear Overhauser Effect) spectroscopy.

FeatureTarget (1,3-Isomer)Impurity (1,5-Isomer)
Structure Methyl distal to

Methyl proximal to


NMR (Py-H)
Singlet,

7.60–7.80 ppm (H5)
Singlet,

7.40–7.60 ppm (H3)
NOE Signal Strong NOE between

and H5
Strong NOE between

and


NMR (

)

10–13 ppm

9–11 ppm

Expected


 NMR Data (CDCl3, 400 MHz) for Target: 
  • 
     7.65 (s, 1H, Py-H5)
    
  • 
     4.85 (s, 2H, 
    
    
    
    )
  • 
     4.25 (q, 
    
    
    
    Hz, 2H,
    
    
    )
  • 
     2.28 (s, 3H, Py-Me)
    
  • 
     1.29 (t, 
    
    
    
    Hz, 3H,
    
    
    )
Mass Spectrometry
  • Formula:

    
    
    
  • Exact Mass: 293.99

  • Observed (ESI+):

    
    
    

Troubleshooting & Optimization

Issue: Low Regioselectivity (High 1,5-isomer content)
  • Cause: High temperatures or small counter-cations (Li+, Na+) promoting tight ion-pairing that favors attack at the more nucleophilic (but hindered) nitrogen.

  • Solution: Switch to Cesium Carbonate or use phase transfer catalysis (Toluene/50% NaOH/TBAB). The bulky cation/PTC encourages the reaction to be governed by steric hindrance, favoring the desired 1,3-isomer.

Issue: Incomplete Iodination
  • Cause: Moisture in the solvent or aged NIS reagent.

  • Solution: Use freshly recrystallized NIS. Alternatively, the

    
      (water, RT) method is a robust "green" alternative if NIS fails, though it requires careful pH control.
    

References

  • Vedejs, E., et al. "Method for the Regioselective Synthesis of 4-Iodopyrazoles." Journal of Organic Chemistry.
  • BenchChem. "Application Notes: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development." BenchChem Technical Library. Link

  • Świątek, K., et al. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides."[1] RSC Advances, 2025. Link

  • Phansavath, P., et al. "Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles."[2][3] Synlett, 2020.[2] Link

  • National Institutes of Health (NIH). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." PMC, 2019. Link

Sources

Physical and Chemical Properties of Substituted Iodo-Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of substituted iodo-pyrazoles, designed for researchers in medicinal chemistry and organic synthesis.

Introduction: The Strategic Value of the Iodo-Pyrazole Scaffold

In modern drug discovery, the pyrazole ring acts as a privileged scaffold, often serving as a bioisostere for phenyl or heteroaryl rings to optimize lipophilicity and metabolic stability.[1][2] The introduction of an iodine substituent transforms this stable heterocycle into a highly versatile functional handle.

Substituted iodo-pyrazoles are not merely intermediates; they are "chemical chameleons" that offer two distinct strategic advantages:

  • Synthetic Utility: The C–I bond is the most reactive among halo-pyrazoles for palladium-catalyzed cross-coupling, enabling rapid library generation.

  • Molecular Recognition: The iodine atom acts as a potent halogen bond donor (Lewis acid), capable of forming specific, directional interactions with carbonyl oxygens or backbone nitrogens in protein active sites—a feature increasingly exploited in rational drug design.

Physical Properties

The physicochemical profile of iodo-pyrazoles is dominated by the polarizability of the iodine atom and the amphoteric nature of the pyrazole ring.

Physicochemical Metrics

The following table summarizes the core physical data for the parent compound, 4-iodo-1H-pyrazole , which serves as the baseline for substituted derivatives.

PropertyValue / RangeNotes
Molecular Weight 193.97 g/mol High atom economy relative to reactivity.[3]
Melting Point 108 – 110 °CSolid at room temperature; stable crystalline form.
Lipophilicity (LogP) ~1.7Significantly more lipophilic than pyrazole (LogP ~0.2), enhancing membrane permeability.
Solubility (LogS) -1.60 (mol/L)Moderately soluble in water; highly soluble in DCM, DMSO, MeOH.
pKa (Conjugate Acid) ~1.5 – 2.0 (Est.)Iodine (-I effect) lowers basicity relative to pyrazole (pKa 2.5).
pKa (NH Acidity) ~13.5 (Aq.) / 27.0 (MeCN)Iodine increases NH acidity, facilitating deprotonation for N-alkylation.
Structural & Electronic Characteristics
  • Bond Lengths: The C–I bond length is approximately 2.08 Å , significantly longer than C–Br or C–Cl, contributing to its lability in oxidative addition steps.

  • Crystallographic Packing: Unlike 4-chloro- and 4-bromo-pyrazoles which form trimeric hydrogen-bonded clusters, 4-iodo-pyrazole crystallizes in catemeric (chain-like) networks .[4][5] This is driven by the interplay between hydrogen bonding (NH···N) and weak halogen bonding interactions.[6]

  • The Sigma-Hole: The iodine atom exhibits a pronounced region of positive electrostatic potential (the

    
    -hole) on the extension of the C–I bond axis. This feature allows the iodine to act as a Lewis acid in Halogen Bonding (XB)  interactions (See Section 4).
    

Chemical Reactivity & Synthesis

The reactivity of iodo-pyrazoles is defined by the position of the iodine (C3, C4, or C5) and the protecting group on the nitrogen.

Synthetic Workflows: Accessing the Scaffold

Direct iodination is the most common route to 4-iodo-pyrazoles, while C5-iodo derivatives typically require lithiation strategies.

Method A: Electrophilic Iodination (C4-Selective)

  • Reagents:

    
     / Ceric Ammonium Nitrate (CAN) or NIS / TFA.
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS). The electron-rich pyrazole ring directs the electrophile (

    
    ) to the C4 position.
    
  • Scope: Works well for electron-rich and neutral pyrazoles.

Method B: Lithiation / Trapping (C5-Selective)

  • Reagents:

    
    -BuLi / THF / 
    
    
    
    , followed by
    
    
    .
  • Mechanism: Directed ortho-metallation (DoM) or deprotonation of the most acidic C5-proton (if N1 is blocked).

  • Scope: Essential for synthesizing 5-iodo-pyrazoles, which are otherwise difficult to access.

Cross-Coupling Capabilities

The C–I bond in pyrazoles is highly activated for transition-metal catalysis.

  • Suzuki-Miyaura: Standard coupling with boronic acids. 4-iodo-pyrazoles couple under milder conditions than their bromo-counterparts.

  • Sonogashira: Facile coupling with terminal alkynes.

  • Buchwald-Hartwig: C–N bond formation to create amino-pyrazoles.

Experimental Protocol: Suzuki Coupling of 4-Iodo-1H-Pyrazole

This protocol is a self-validating system for synthesizing 4-aryl-pyrazoles.

  • Reagents: 4-Iodo-1H-pyrazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (3.0 equiv).
  • Solvent: Dioxane : Water (4:1 v/v). Degassing is critical to prevent homocoupling.

  • Procedure:

    • Charge a reaction vial with solid reagents.

    • Add degassed solvent mixture under Argon flow.

    • Seal and heat to 80–90 °C for 4–6 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane). The starting iodide (

      
      ) should disappear, replaced by a fluorescent product spot.
      
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography.
    

Visualization of Reaction Pathways

The following diagram illustrates the divergence in synthetic pathways based on the reagents used (Electrophilic vs. Lithiation) and the subsequent utility of the C-I bond.

SyntheticWorkflow Start 1H-Pyrazole Scaffold Cond1 NIS or I2/CAN (Electrophilic) Start->Cond1 Cond2 1. n-BuLi (-78°C) 2. I2 (Quench) Start->Cond2 Prod1 4-Iodo-Pyrazole (C4-Selective) Cond1->Prod1 EAS Mechanism App1 Suzuki Coupling (C-C Bond) Prod1->App1 App2 Sonogashira (Alkyne Link) Prod1->App2 App3 Halogen Bonding (Drug Design) Prod1->App3 Prod2 5-Iodo-Pyrazole (C5-Selective) Cond2->Prod2 Lithiation Prod2->App1 Prod2->App2

Caption: Divergent synthetic pathways for regioselective iodination and downstream applications.

The "Iodine Effect" in Drug Design

Halogen Bonding (XB)

In medicinal chemistry, the iodine atom is not merely a steric placeholder. It engages in Halogen Bonding , a non-covalent interaction where the iodine acts as an electrophile (donor) and a protein residue (backbone carbonyl O, His-imidazole N) acts as a nucleophile (acceptor).

  • Mechanism: The electron density on the iodine is anisotropic. While the equatorial belt is electron-rich (repulsive), the axial tip (opposite the C-I bond) is electron-deficient (positive

    
    -hole).
    
  • Strength: C–I···O interactions can approach the strength of weak hydrogen bonds (1–5 kcal/mol).

  • Directionality: Highly linear (

    
    ), allowing for precise geometric constraints in ligand binding.
    
Metabolic Stability

Substituting a phenyl ring with an iodo-pyrazole can block metabolic "soft spots." The C–I bond is generally robust against Phase I oxidative metabolism (CYP450), unlike C–H bonds which are prone to hydroxylation.

References

  • BenchChem. A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. 7

  • RSC Advances. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. 8

  • National Institutes of Health (NIH) - PubChem. 4-Iodopyrazole Compound Summary. 9

  • MDPI - Crystals. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. 4

  • BenchChem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. 10

Sources

Structural and Functional Dynamics of 4-Iodopyrazole Derivatives: A Comprehensive Guide to Crystallography and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Iodopyrazole and its derivatives represent a critical class of heterocyclic building blocks at the intersection of synthetic chemistry, materials science, and structural biology. The introduction of an iodine atom at the C4 position of the pyrazole ring fundamentally alters the molecule's electronic landscape, introducing a highly polarizable electron cloud and a distinct


-hole. This technical guide explores the unique crystallographic architecture of 4-iodopyrazole, the physical causality behind its supramolecular assembly, and its transformative application in X-ray crystallographic fragment screening (XCFS) and Single-Wavelength Anomalous Dispersion (SAD) phasing.

Crystallographic Architecture and Solid-State Behavior

The solid-state architecture of pyrazole derivatives is largely dictated by intermolecular hydrogen bonding and steric constraints. However, the introduction of heavy halogens disrupts traditional packing motifs.

Unlike the isostructural 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole analogs—which assemble into trimeric hydrogen-bonding clusters—the crystal structure of 4-iodo-1H-pyrazole forms non-isostructural, infinite one-dimensional chains known as catemers [1].

Causality of Catemer Formation: The larger atomic radius and enhanced polarizability of the iodine atom create significant steric bulk. To minimize steric clash while simultaneously satisfying the thermodynamic requirement for N-H···N hydrogen bonding, the molecules are forced out of the trimeric symmetry and into a linear catemer arrangement. The N(H)···N distance in this hydrogen bond is precisely 2.87(3) Å[1].

Furthermore, in complex supramolecular systems such as trinuclear copper(II) 4-iodopyrazolate complexes, the iodine atom actively participates in halogen bonding. The iodine atoms form extended two-dimensional networks by bonding with terminal chlorido ligands of surrounding complexes, exhibiting mean I···Cl contact lengths of 3.48(1) Å[2].

Quantitative Crystallographic Parameters

The following table summarizes the comparative crystallographic data across the 4-halopyrazole series to highlight the structural divergence caused by the iodine substituent.

DerivativeSolid-State MotifPrimary Intermolecular BondBond Distance (Å)Key Application
4-Chloro-1H-pyrazole Trimeric clustersN-H···N~2.85Baseline structural studies
4-Bromo-1H-pyrazole Trimeric clustersN-H···N~2.86SAD Phasing (0.92 Å)
4-Iodo-1H-pyrazole 1D CatemersN-H···N2.87(3)SAD Phasing (1.54 Å) / XCFS
Cu(II) 4-I-pyrazolate 2D Extended SheetsI···Cl (Halogen Bond)3.48(1)Supramolecular frameworks

The Physics of Halogen Bonding and the -Hole

The utility of 4-iodopyrazole in drug discovery is driven by the


-hole concept . When iodine forms a covalent bond with the pyrazole carbon, its spherically-symmetric electronic charge distribution becomes polarized. Electron density is pulled toward the equatorial region of the bond axis, leaving an electron-deficient, positively charged region at the distal end of the halogen atom along the extension of the covalent bond—this is the 

-hole[3].

Because of this anisotropic electron distribution, the iodine atom acts as a potent Lewis acid. It readily forms highly directional halogen bonds with Lewis bases, such as the oxygen atoms of protein backbone carbonyls or the nitrogen atoms of amino acid side chains[3]. This unique electrostatic interaction allows 4-iodopyrazole to bind promiscuously yet specifically to "hot spots" on target proteins, making it an exceptional probe for fragment-based drug discovery[4].

G A 4-Iodopyrazole Scaffold B σ-Hole Formation (Polarizability) A->B Electronic Property C Anomalous Scattering (Heavy Atom Effect) A->C X-Ray Interaction D Halogen Bonding with Protein Targets B->D Drives E SAD Phasing Resolution C->E Enables D->E Maps Hotspots

Logical relationship between the electronic properties of 4-iodopyrazole and its crystallographic uses.

Applications in Macromolecular Crystallography

The promiscuous binding nature of 4-iodopyrazole has led to the development of halogen-enriched fragment libraries (e.g., the "Halo Library") for X-ray crystallographic fragment screening (XCFS)[5].

Beyond identifying binding pockets, 4-iodopyrazole is a "magic bullet" for Single-Wavelength Anomalous Dispersion (SAD) phasing [4]. Solving novel 3D protein structures requires experimental phase determination. Because iodine has a large electron cloud, it scatters X-rays with a strong anomalous signal. By tuning the X-ray wavelength to ~1.54 Å (which aligns with the peak anomalous scattering factor


 for iodine), crystallographers can use the heavy iodine atoms to bootstrap the electron density map of the entire protein complex[4].

Workflow S1 1. Target Protein Crystallization (Native State) S2 2. Fragment Soaking (100-500 mM 4-Iodopyrazole) S1->S2 S3 3. X-Ray Diffraction (Tuned to 1.54 Å) S2->S3 S4 4. Anomalous Signal Detection (Iodine f'' maximization) S3->S4 S5 5. SAD Phasing & Model Building S4->S5

Experimental workflow for Single-Wavelength Anomalous Dispersion (SAD) phasing using 4-iodopyrazole.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol A: Synthesis of 4-Iodopyrazole via Oxidative Iodination

Direct iodination of pyrazole requires the generation of an active electrophile.

  • Reagent Preparation: Dissolve pyrazole and molecular iodine (

    
    ) in a 2:1 molar ratio in water or acetic acid.
    
  • Oxidation (The Causal Step): Add an oxidizing agent such as iodic acid (

    
    ) or hydrogen peroxide (
    
    
    
    ).
    • Causality: Molecular iodine alone is inefficient because half of the iodine is lost as inactive iodide (

      
      ). The oxidant converts the 
      
      
      
      byproduct back into the highly electrophilic iodonium ion (
      
      
      ), driving the reaction to completion and maximizing atom economy[6].
  • Reaction Progression: Stir the mixture at room temperature (or 80 °C if using acetic acid) for 1–2 hours[1][6].

  • Validation Checkpoint: The reaction is self-validating visually; the deep purple/brown color of molecular iodine will dissipate as it is consumed and converted into the white/pale-yellow 4-iodopyrazole precipitate.

  • Quenching and Purification: Quench with a mild reducing agent (e.g., sodium thiosulfate) to neutralize any trace unreacted iodine, followed by filtration and recrystallization.

Protocol B: X-Ray Crystallographic Fragment Soaking and SAD Phasing

This protocol utilizes 4-iodopyrazole to solve the phase problem in novel protein crystals[4].

  • Crystal Preparation: Grow native protein crystals (e.g., HIV-1 RT or proteinase K) using standard vapor diffusion techniques.

  • Fragment Soaking: Prepare a highly concentrated soaking solution (100–500 mM) of 4-iodopyrazole in a cryoprotectant mixture (e.g., DMSO/water). Transfer the crystal into this drop for exactly 10 minutes.

    • Causality: The extremely high concentration thermodynamically forces the fragment into low-affinity "hot spots." The short 10-minute duration is critical; it is long enough for the small fragment to diffuse through the solvent channels, but short enough to prevent the high DMSO concentration from dissolving the delicate crystal lattice[4].

  • Diffraction and Wavelength Selection: Flash-freeze the crystal in liquid nitrogen. Collect X-ray diffraction data at a wavelength of 1.54 Å .

    • Causality: 1.54 Å corresponds to the optimal excitation energy to maximize the anomalous scattering factor (

      
      ) of the iodine atom, generating the measurable differences in Friedel pairs required for phasing[4].
      
  • Validation Checkpoint: Generate an anomalous difference Fourier map. The protocol is validated if distinct, high-sigma peaks (>5

    
    ) appear in the map, confirming the ordered binding of the iodine atoms at the protein hot spots.
    

References

1.1 2.2 3.4 4.3 5.5 6. 6

Sources

Advanced Methodologies in the Synthesis of N-Substituted Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-substituted pyrazole scaffold is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore in blockbuster therapeutics ranging from COX-2 inhibitors (Celecoxib) to anticoagulants (Apixaban). Modulating the N-substituent is critical for optimizing target binding affinity, lipophilicity, and pharmacokinetic profiles. This whitepaper provides an in-depth analysis of the synthetic evolution of N-substituted pyrazoles, transitioning from the regiochemical challenges of classical condensation methods to state-of-the-art, late-stage C–N cross-coupling and transition-metal-free arylation strategies.

Mechanistic Foundations & The Regioselectivity Conundrum

The Classical Knorr Pyrazole Synthesis

Historically, the most direct route to pyrazoles has been the Knorr synthesis—the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. While highly accessible, this method is fundamentally plagued by poor regioselectivity when unsymmetrical diketones are utilized[1].

The Causality of Regioisomer Formation: The formation of distinct regioisomers (e.g., 1,5-disubstituted vs. 1,3-disubstituted pyrazoles) is not random; it is governed by a delicate competition between steric and electronic factors[1]:

  • Steric Hindrance: Bulky substituents on one end of the 1,3-dicarbonyl compound physically block the initial nucleophilic attack of the hydrazine, directing the reaction toward the less hindered carbonyl group[1].

  • Electronic Effects: The inherent electrophilicity of the two carbonyl carbons dictates the reaction rate. Electron-withdrawing groups increase the localized partial positive charge on the adjacent carbonyl carbon, making it the kinetically favored site for the initial hydrazine attack[1].

Recent high-throughput transient flow experiments have revealed that the kinetics of the Knorr synthesis are far more complex than the traditionally assumed first-order rate equations. Under neutral conditions, the reaction exhibits non-first-order kinetics and relies on autocatalytic reaction pathways involving previously uncharacterized intermediates[2][3].

Knorr_Regioselectivity cluster_0 Reactants Diketone Unsymmetrical 1,3-Diketone PathA Steric Control: Attack at less hindered C=O Diketone->PathA PathB Electronic Control: Attack at more electrophilic C=O Diketone->PathB Hydrazine Substituted Hydrazine Hydrazine->PathA Hydrazine->PathB RegioA 1,5-Disubstituted Pyrazole PathA->RegioA Cyclization & Dehydration RegioB 1,3-Disubstituted Pyrazole PathB->RegioB Cyclization & Dehydration

Knorr Pyrazole Synthesis: Mechanistic divergence leading to regioisomer formation.

Modern Late-Stage N-Arylation Strategies

To circumvent the regiochemical mixtures produced by the Knorr synthesis, modern drug development relies on a "deconstructive" approach: synthesizing the highly pure, unsubstituted 1H-pyrazole core first, followed by late-stage, site-specific N-arylation.

Transition-Metal Catalyzed Cross-Coupling

Forging the C–N bond between a pyrazole nitrogen and an aryl halide traditionally requires overcoming a high activation energy barrier.

  • Ullmann-Type Condensation: Utilizing Copper(I) salts (e.g., Cu₂O) combined with diamine ligands allows this reaction to proceed under substantially milder conditions than classical Ullmann reactions[4]. The ligand stabilizes the Cu(I) oxidation state and prevents the formation of unreactive polymeric copper aggregates.

  • Buchwald-Hartwig Amination: Employs Palladium catalysts (e.g., Pd₂(dba)₃) with bulky phosphine ligands (like XPhos). This system is highly effective for sterically hindered substrates and offers superior functional group tolerance, albeit at a higher catalyst cost[4].

Transition-Metal-Free & Green Chemistry Advances

Heavy metal contamination is a severe regulatory hurdle in Active Pharmaceutical Ingredient (API) manufacturing. Recent breakthroughs have enabled metal-free N-arylation:

  • Diaryliodonium Salts: These hypervalent iodine compounds act as highly electrophilic "soft" aryl cation equivalents. They enable rapid, metal-free N-arylation of pyrazoles at room temperature using mild bases (e.g., aqueous ammonia), completely bypassing the need for transition metals[5].

  • Aqueous Iron Catalysis: Pushing the boundaries of Green Chemistry, novel protocols utilize benign FeCl₃ in aqueous media to catalyze the coupling of pyrazoles with aryl iodides, eliminating the need for toxic organic solvents like toluene[6].

Quantitative Comparison of N-Arylation Methodologies
MethodologyCatalyst / ReagentTypical ConditionsRegioselectivityKey Advantages
Classical Knorr Acid/Base (Optional)Ethanol, RefluxPoor to ModerateHighly accessible starting materials; rapid core assembly.
Ullmann Coupling Cu₂O / CuI + LigandToluene/DMF, 90-110°CHigh (Late-stage)Cost-effective; highly robust C–N bond formation[4].
Buchwald-Hartwig Pd₂(dba)₃ + XPhosToluene, 80-110°CHigh (Late-stage)Broad functional group tolerance; effective for hindered aryls[4].
Diaryliodonium Metal-Free (Iodonium salt)Aqueous/Organic, RTHigh (Late-stage)Zero heavy metal contamination; extremely mild conditions[5].
Aqueous Iron FeCl₃·6H₂OWater, 135°CHigh (Late-stage)Environmentally benign solvent; non-toxic earth-abundant metal[6].

Self-Validating Experimental Protocols

The following protocols are designed with built-in mechanistic safeguards to ensure high yield and reproducibility.

Protocol_Workflow Step1 1. Reagent Assembly (Pyrazole, Ar-X, Cu2O) Step2 2. Degassing (Argon Purge x3) Step1->Step2 Step3 3. Catalytic Coupling (110°C, 12-24h) Step2->Step3 Step4 4. Reaction Monitoring (TLC / LC-MS) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Experimental workflow for the late-stage N-arylation of pyrazoles.

Protocol A: Copper-Catalyzed N-Arylation (Ullmann-Type) of 4-Iodopyrazole

Adapted for mild, ligand-free conditions using Copper(I) Oxide[4].

Mechanistic Rationale: 4-Iodopyrazole is utilized because the C4-iodine provides a highly reactive handle for subsequent cross-coupling, while the N-H bond serves as the nucleophile for the primary arylation[4].

  • Preparation: To an oven-dried Schlenk tube, add 4-iodo-1H-pyrazole (1.0 mmol), the desired aryl bromide (1.1 mmol), and K₂CO₃ (2.0 mmol)[4].

    • Causality: K₂CO₃ is chosen as a mild base to deprotonate the pyrazole N-H, increasing its nucleophilicity for the transmetalation step without causing side-reactions with the aryl halide.

  • Catalyst Addition: Add Cu₂O (catalytic amount) and Pd₂(dba)₃ (0.02 mmol, 2 mol%) alongside XPhos (0.04 mmol, 4 mol%) if utilizing a hybrid/Buchwald approach[4].

  • Atmospheric Control (Critical Step): Evacuate the Schlenk tube and backfill with Argon. Repeat this cycle three times[4].

    • Causality: Cu(I) and Pd(0) species are highly susceptible to oxidation by atmospheric oxygen. Failing to establish a strictly anaerobic environment will result in catalyst degradation and reaction stalling.

  • Reaction: Add anhydrous toluene (5 mL) via a gas-tight syringe. Seal the tube and heat in a preheated oil bath at 110 °C for 12-24 hours[4].

  • Workup: Cool to room temperature, quench with methanol (5 mL), and monitor via LC-MS[4]. Remove solvent under reduced pressure and purify via silica gel flash column chromatography.

Protocol B: Transition-Metal-Free N-Arylation using Diaryliodonium Salts

Designed for API synthesis requiring zero heavy-metal residue[5].

  • Preparation: In a round-bottom flask, dissolve the 1H-pyrazole derivative (1.0 mmol) in a suitable solvent (e.g., fluorobenzene or an aqueous ammonia mixture)[5].

  • Reagent Addition: Add the diaryliodonium triflate or tetrafluoroborate salt (1.2 mmol) and a mild base (e.g., aqueous ammonia 25 w/w% or N,N-diethylaniline)[5].

    • Causality: The hypervalent iodine center is highly electrophilic. The mild base facilitates the formation of the N-H-pyrazole-iodonium intermediate without prematurely degrading the sensitive iodonium reagent[5].

  • Reaction: Stir the mixture at room temperature for 20 minutes to 6 hours, depending on the steric bulk of the pyrazole[5].

    • Causality: Because the activation energy for the reductive elimination of the iodonium intermediate is exceptionally low, external heating is rarely required, preventing thermal decomposition of sensitive functional groups.

  • Workup: Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and purify via chromatography.

References

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
  • Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. Benchchem.
  • Gaining Kinetic Insights into Knorr Pyrazole Synthesis via Transient Flow Experiments. iscre28.org.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts. MDPI.
  • Iron plus w

Sources

Unlocking Molecular Complexity: The Reactivity of Carbon-Iodine Bonds in Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heterocycles form the structural backbone of over 70% of modern pharmaceuticals. Within the realm of late-stage functionalization and molecular assembly, the carbon-iodine (C-I) bond represents a privileged functional handle. As a Senior Application Scientist who has spent over a decade optimizing cross-coupling paradigms, I have designed this whitepaper to dissect the thermodynamic advantages, mechanistic pathways, and practical applications of C-I bond reactivity in heterocyclic systems. By understanding the causality behind these reactions, researchers can design highly efficient, self-validating protocols for drug discovery.

The Thermodynamic Advantage: Why the C-I Bond?

The reactivity of halogenated heterocycles is fundamentally governed by their Bond Dissociation Energy (BDE). The C-I bond (~238 kJ/mol) is significantly weaker than both the C-Br (~285 kJ/mol) and C-Cl (~339 kJ/mol) bonds.

The Causality of Selectivity: This massive energy differential explains the causality behind orthogonal cross-coupling. When a heterocyclic scaffold contains multiple halogens (e.g., a chlorofluoroiodobenzene derivative), the highly polarizable nature of the iodine atom facilitates a lower activation barrier. Consequently, the C-I bond serves as the primary and highly selective site for transition-metal-catalyzed cross-coupling reactions, leaving other carbon-halogen bonds intact for subsequent orthogonal modifications (1)[1].

Before we can leverage the C-I bond, it must be precisely installed. Heterocycles such as quinolines, pyridines, and indoles can be selectively iodinated (e.g., at the C3 position) using radical or electrophilic pathways, providing predictable building blocks for central nervous system (CNS) drug targets (2)[2]. Reagents like N-Iodosuccinimide (NIS) are critical here; their mild conditions prevent the degradation of sensitive heterocyclic cores during late-stage functionalization (3)[3].

Mechanistic Pathways in Transition-Metal Catalysis

In palladium-catalyzed cross-coupling, the reaction initiates with the oxidative addition of the Pd(0) catalyst into the C-I bond, forming a reactive arylpalladium(II) species (4)[4]. Because the C-I bond is highly labile, oxidative addition is rarely the rate-limiting step, allowing chemists to focus optimization efforts on the transmetalation or reductive elimination phases.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C-I Cleavage) Pd0->OxAdd Iodo-Heterocycle PdII Pd(II) Intermediate (Heteroaryl-Pd-I) OxAdd->PdII TransMet Transmetalation (Nucleophile Entry) PdII->TransMet Base / Nucleophile PdII_TM Pd(II) Complex (Heteroaryl-Pd-Nu) TransMet->PdII_TM RedElim Reductive Elimination (C-Nu Bond Formation) PdII_TM->RedElim RedElim->Pd0 Catalyst Regeneration Product Functionalized Heterocycle RedElim->Product

Caption: Catalytic cycle of Pd-mediated C-I bond activation in heterocycles.

Quantitative Reactivity Profiles

To guide experimental design, the following table summarizes the relationship between halogen substitution on a standard pyridine core and its corresponding reactivity profile in palladium-catalyzed couplings.

Heterocyclic CoreHalogenBond Dissociation Energy (kJ/mol)Typical Pd-Coupling Yield (%)Primary Application
PyridineC-F~480< 5%Metabolic Stability
PyridineC-Cl~33940 - 60%Orthogonal Coupling
PyridineC-Br~28570 - 85%General Synthesis
PyridineC-I~23890 - 99%Late-Stage Functionalization
QuinolineC-I (C3)~23585 - 95%Drug Discovery

Self-Validating Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

Trustworthiness in chemical synthesis requires protocols that validate themselves in real-time. The following workflow for the Suzuki-Miyaura cross-coupling of an iodo-heterocycle contains built-in feedback loops to ensure causality and success at every step.

Workflow Prep 1. Reagent Preparation (Degassing & Inert Atm) Cat 2. Catalyst & Base Addition (Pd(PPh3)4, K2CO3) Prep->Cat React 3. Thermal Activation (80-100 °C, 12h) Cat->React Monitor 4. In-Process Control (GC-MS / TLC) React->Monitor Monitor->React Incomplete Workup 5. Aqueous Workup (Quench & Extract) Monitor->Workup Complete Purify 6. Purification (Flash Chromatography) Workup->Purify

Caption: Self-validating experimental workflow for heterocycle cross-coupling.

Step-by-Step Methodology:
  • Reagent Preparation & Degassing: Dissolve the iodo-heterocycle (1.0 equiv) and arylboronic acid (1.2 equiv) in a 4:1 Toluene/Water mixture. Sparge with Argon for 15 minutes.

    • Causality & Validation: Oxygen quenches active Pd(0) into inactive Pd(II) peroxo complexes. Validation is achieved when bubbling ceases and a positive Argon pressure is maintained, ensuring a strictly anaerobic environment.

  • Catalyst & Base Addition: Add K₂CO₃ (2.0 equiv) and Pd(PPh₃)₄ (1-5 mol%).

    • Causality & Validation: K₂CO₃ activates the boronic acid by forming a reactive boronate complex, accelerating transmetalation. The solution will transition to a characteristic pale yellow/green color, visually validating the dissolution and formation of the active Pd(0) species.

  • Thermal Activation: Heat the mixture to 80-100 °C with vigorous stirring.

    • Causality & Validation: The reflux condensation ring will stabilize at the lower third of the condenser, confirming uniform heat distribution and optimal kinetics.

  • In-Process Control (IPC): Sample the reaction at 2 hours and analyze via GC-MS.

    • Causality & Validation: This is the critical self-validating checkpoint. GC-MS must show the complete disappearance of the iodo-heterocycle molecular ion peak. If the starting material persists, the system dictates an immediate addition of 1 mol% catalyst to restore the catalytic cycle.

  • Aqueous Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine.

    • Causality & Validation: Clear phase separation without emulsion indicates complete salt dissolution and successful removal of the inorganic base.

Advanced Applications: Cascade Reactions and Late-Stage Functionalization

Beyond simple cross-couplings, the lability of the C-I bond enables advanced cascade reactions. For instance, in the synthesis of complex multi-ring systems like coumarins, the simultaneous activation of the C-I bond and a vicinal C-H bond allows for rapid molecular assembly without the need for pre-functionalized directing groups (5)[5]. The initial oxidative addition into the C-I bond forms a palladium intermediate that subsequently acts as a Lewis acid, activating the adjacent C-H bond to form a palladacycle, ultimately yielding highly functionalized heterocycles.

Conclusion

The carbon-iodine bond is not merely a leaving group; it is a programmable functional handle that dictates the trajectory of heterocyclic synthesis. By understanding the thermodynamic causality of the C-I bond and employing self-validating experimental protocols, researchers can unlock unprecedented molecular complexity, accelerating the transition from benchtop discovery to clinical viability.

References

  • Title: N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis Source: calibrechem.com URL: 3

  • Title: Reactivity of the carbon-iodine bond in 2-Chloro-1,3-difluoro-4-iodobenzene Source: benchchem.com URL: 1

  • Title: Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach Source: frontiersin.org URL: 4

  • Title: Coumarins Synthesis and Transformation via C–H Bond Activation—A Review Source: mdpi.com URL: 5

  • Title: The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil Source: rsc.org URL: 2

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole Scaffolds and the Power of the Suzuki-Miyaura Coupling

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs and promising clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in drug design. The targeted functionalization of the pyrazole ring is therefore of paramount importance in the synthesis of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and high efficiency.[1] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate, a versatile building block for the synthesis of a diverse array of 4-aryl and 4-heteroaryl pyrazole derivatives.

Mechanistic Underpinnings of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-orchestrated sequence of three key steps involving a palladium catalyst.[2] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

  • Oxidative Addition: The cycle commences with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate. This step forms a palladium(II) intermediate. The high reactivity of the C-I bond makes 4-iodopyrazoles excellent substrates for this reaction.[2]

  • Transmetalation: In this step, the organic moiety from the boronic acid or ester is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the organoboron species.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-I(Ln) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Aryl-Pd(II)-R'(Ln) Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regenerates Catalyst Coupled_Product 4-Aryl-Pyrazole Product RedElim->Coupled_Product Aryl_Iodide Ethyl 2-(4-iodo-3-methyl -1H-pyrazol-1-yl)acetate Aryl_Iodide->OxAdd Boronic_Acid R'-B(OH)₂ + Base Boronic_Acid->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for the Suzuki-Miyaura Coupling of Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate

This protocol is based on established procedures for the Suzuki-Miyaura coupling of 4-iodopyrazoles and offers a robust starting point for a wide range of aryl and heteroaryl boronic acids.[2][3]

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )Role
Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate1354704-28-1308.09Electrophile (Starting Material)
Aryl/Heteroaryl Boronic AcidVariableVariableNucleophile
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.56Catalyst
Cesium Carbonate (Cs₂CO₃)534-17-8325.82Base
1,2-Dimethoxyethane (DME)110-71-490.12Solvent
Water (H₂O), Degassed7732-18-518.02Co-solvent
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)7487-88-9120.37Drying Agent
Ethyl Acetate (EtOAc)141-78-688.11Extraction Solvent
Brine (Saturated NaCl solution)N/AN/AAqueous Wash
Silica Gel7631-86-960.08Stationary Phase (Chromatography)
Experimental Procedure

Experimental_Workflow start Start reagents 1. Combine Pyrazole, Boronic Acid, Pd(PPh₃)₄, and Cs₂CO₃ in a microwave vial. start->reagents solvent 2. Add degassed DME and H₂O. reagents->solvent purge 3. Purge with an inert gas (Argon or Nitrogen). solvent->purge reaction 4. Heat with stirring in a microwave reactor (e.g., 90-120 °C). purge->reaction monitoring 5. Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup 6. Cool, quench with water, and extract with Ethyl Acetate. monitoring->workup purification 7. Dry organic layer, concentrate, and purify by column chromatography. workup->purification end End (Isolated Product) purification->end

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Method:

  • Reaction Setup: To a microwave vial equipped with a magnetic stir bar, add Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), tetrakis(triphenylphosphine)palladium(0) (2-5 mol%), and cesium carbonate (2.5 equiv.).

  • Solvent Addition: To the vial, add a degassed mixture of 1,2-dimethoxyethane (DME) and water (typically in a 3:1 to 4:1 ratio). The solvent volume should be sufficient to ensure proper mixing (e.g., 0.1-0.2 M concentration of the limiting reagent).

  • Inert Atmosphere: Seal the vial and thoroughly purge with an inert gas, such as argon or nitrogen, for 5-10 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Place the sealed vial in a microwave reactor and heat the mixture with stirring to the desired temperature (a good starting point is 90-120 °C) for a specified time (typically 10-30 minutes).[3] Alternatively, the reaction can be performed using conventional heating in a sealed tube or a flask equipped with a condenser under an inert atmosphere, though this will likely require longer reaction times (2-18 hours).[4]

  • Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-substituted pyrazole derivative.

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling can be influenced by several factors. The following table provides guidance on key parameters that can be adjusted for optimization.

ParameterRecommendation and Rationale
Catalyst/Ligand While Pd(PPh₃)₄ is a reliable choice, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with phosphine ligands (e.g., XPhos, SPhos) can be more effective for challenging substrates.[5] The choice of ligand is critical for catalyst stability and reactivity.[6]
Base Cesium carbonate (Cs₂CO₃) is often effective, but other bases such as K₂CO₃, K₃PO₄, or Na₂CO₃ can also be employed. The strength and solubility of the base can significantly impact the reaction rate and yield.[6]
Solvent A mixture of an organic solvent and water is typically used. Common organic solvents include DME, 1,4-dioxane, THF, and toluene.[3] The water co-solvent is crucial for dissolving the base and facilitating the transmetalation step. The choice of solvent can influence the solubility of reagents and the stability of catalytic intermediates.[6]
Temperature Microwave irradiation can significantly reduce reaction times.[3] For conventional heating, temperatures in the range of 80-110 °C are common. Higher temperatures can sometimes lead to catalyst decomposition, so an optimal temperature should be determined empirically.[6]

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile method for the synthesis of 4-substituted pyrazoles from Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate a wide array of novel pyrazole-containing compounds for applications in drug discovery and materials science. The protocol provided herein serves as a comprehensive guide and a solid foundation for further optimization.

References

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters, 25(5), 825-828.
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (2025). Benchchem.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2020). Organic & Biomolecular Chemistry, 18(3), 434-443. Available at: [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2020). Organic & Biomolecular Chemistry, 18(3), 434-443.
  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). Bioorganic Chemistry, 79, 293-300. Available at: [Link]

  • SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. (2006). HETEROCYCLES, 68(11), 2249-2254.
  • Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. (2018). Organic Chemistry Frontiers, 5(18), 2686-2691. Available at: [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2021). Molecules, 26(11), 3370. Available at: [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2021). Molecules, 26(11), 3370. Available at: [Link]

  • Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. (2025). Benchchem.
  • Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents. (2006). ResearchGate. Available at: [Link]

Sources

Application Note: Sonogashira Cross-Coupling of 4-Iodo-3-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic causality, reaction optimization, and self-validating experimental protocols.

Introduction & Mechanistic Insights

The pyrazole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, featured prominently in FDA-approved kinase inhibitors, anti-inflammatory agents, and novel oncology therapeutics [1]. Functionalization at the C4 position of 3-methyl-1H-pyrazoles via the Sonogashira cross-coupling reaction provides a highly reliable pathway to introduce alkynyl pharmacophores. The high reactivity of the C(sp²)–I bond in 4-iodo-3-methyl-pyrazoles makes them superior electrophilic partners compared to their bromo- or chloro- analogues, allowing for milder reaction conditions and broader functional group tolerance [2].

Causality in the Catalytic Cycle

The Sonogashira reaction relies on a highly orchestrated, synergistic Palladium/Copper dual catalytic cycle [3]:

  • The Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the C4–I bond of the pyrazole. The electron-rich nature of the pyrazole ring stabilizes the resulting Pd(II)–aryl intermediate.

  • The Copper Cycle: The terminal alkyne reacts with a Cu(I) co-catalyst in the presence of an amine base (e.g., triethylamine) to form a nucleophilic copper acetylide.

  • Intersection & Turnover: Transmetalation transfers the alkynyl group from copper to the Pd(II) complex. Subsequent reductive elimination yields the 4-alkynyl-3-methyl-pyrazole product and regenerates the active Pd(0) catalyst.

Strategic Insight: The presence of an unprotected N-H on the pyrazole ring can coordinate with the palladium catalyst, potentially poisoning it and halting the cycle. Therefore, utilizing N-alkylated derivatives (e.g., 1,3-dimethyl) or employing transient protecting groups (e.g., THP, Boc, or EtOEt) is critical to ensuring high turnover numbers (TON) [4].

SonogashiraCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (4-Iodo-3-methyl-pyrazole) Pd0->OxAdd PdII Pd(II) Intermediate [Ar-Pd-I] OxAdd->PdII TransMet Transmetalation PdII->TransMet PdII_Alk Pd(II) Alkynyl Complex [Ar-Pd-Alkyne] TransMet->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Regenerates Product 4-Alkynyl-3-methyl-pyrazole Product RedElim->Product CuCycle Copper Cycle Terminal Alkyne + CuI + Base -> Cu-Acetylide CuCycle->TransMet

Caption: Synergistic Pd/Cu catalytic cycle for Sonogashira coupling of 4-iodo-pyrazoles.

Reaction Optimization & Quantitative Data

Optimization of the catalyst system, solvent, and base is critical to maximizing yield and minimizing side reactions (such as alkyne homocoupling). Table 1 summarizes validated conditions for coupling various terminal alkynes with 4-iodo-3-methyl-pyrazole derivatives [1, 5].

Table 1: Validated Conditions for Sonogashira Coupling of 4-Iodo-pyrazole Derivatives

Pyrazole SubstrateAlkyne PartnerCatalyst SystemBase / SolventTemp / TimeYield (%)
1-Ethyl-4-iodo-5-methyl-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)TEA / THF65 °C, 12 h88%
1-Boc-4-iodo-3-methyl-1H-pyrazoleTrimethylsilylacetylenePd(PPh₃)₄ (5 mol%), CuI (10 mol%)DIPEA / DMF80 °C, 8 h82%
1-(THP)-4-iodo-3-methyl-1H-pyrazole1-HexynePd(OAc)₂ (5 mol%), PPh₃, CuIK₂CO₃ / Toluene90 °C, 16 h76%
4-Iodo-1,3-dimethyl-1H-pyrazole3-Butyn-1-olPdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%)TEA / THF65 °C, 14 h91%

Step-by-Step Experimental Protocol

The following methodology details the synthesis of 4-(phenylethynyl)-1,3-dimethyl-1H-pyrazole. This protocol is designed as a self-validating system , incorporating specific observational checkpoints to ensure the reaction is proceeding correctly.

Materials Required
  • Electrophile: 4-Iodo-1,3-dimethyl-1H-pyrazole (1.0 mmol, 1.0 equiv)

  • Nucleophile: Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Catalysts: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%); Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)

  • Reagents & Solvents: Triethylamine (TEA) (3.0 mmol, 3.0 equiv), Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Procedure
  • Preparation of the Inert Atmosphere: Flame-dry a 25 mL Schlenk flask. Evacuate and backfill with ultra-high purity Argon three times.

    • Causality: Oxygen promotes the oxidative Glaser homocoupling of alkynes, which rapidly consumes the alkyne partner and drastically reduces the yield of the desired cross-coupled product [6].

  • Catalyst and Substrate Loading: Add the 4-iodo-1,3-dimethyl-1H-pyrazole (222 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol) directly to the flask.

  • Solvent and Base Addition: Inject anhydrous THF (5.0 mL) and TEA (0.42 mL, 3.0 mmol) through a rubber septum. Stir at room temperature for 5 minutes.

    • Causality: Pre-stirring allows the partial dissolution of the catalyst and substrate, ensuring a homogeneous initiation of the catalytic cycle prior to alkyne introduction.

  • Alkyne Addition (Self-Validation Check): Add phenylacetylene (132 µL, 1.2 mmol) dropwise over 2 minutes.

    • Validation Check: Observe a distinct color change from pale yellow to deep brown/black. This visually confirms the successful reduction of Pd(II) to the active Pd(0) species and the formation of the copper acetylide complex.

  • Reaction Execution: Heat the mixture to 65 °C using a pre-equilibrated oil bath. Stir for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the UV-active starting material spot confirms reaction completion.

  • Quenching and Workup: Cool the flask to room temperature. Dilute with EtOAc (15 mL) and filter the mixture through a short pad of Celite.

    • Causality: Celite effectively traps insoluble palladium black and copper salts. Wash the filtrate with saturated aqueous NH₄Cl (2 × 10 mL) to sequester and remove residual copper ions, followed by a brine wash (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to afford the pure product.

ProtocolWorkflow Step1 1. Inert Atmosphere Argon Purge Step2 2. Reagent Loading Pyrazole + Pd/Cu Step1->Step2 Step3 3. Solvent/Base THF + TEA Step2->Step3 Step4 4. Alkyne Addition Dropwise Step3->Step4 Step5 5. Heating 65 °C, 12 h Step4->Step5 Step6 6. Workup & TLC Celite + NH4Cl Step5->Step6 Step7 7. Purification Flash Chromatography Step6->Step7

Caption: Step-by-step experimental workflow for the Sonogashira coupling of pyrazole derivatives.

Troubleshooting & Analytical Validation

  • High Glaser Homocoupling (Dimerization): If the alkyne dimerizes excessively, verify the integrity of the Argon line and consider using degassed solvents (freeze-pump-thaw method). Slowing the alkyne addition rate via a syringe pump keeps the local concentration of the alkyne low, kinetically favoring cross-coupling over homocoupling.

  • Incomplete Conversion: If the starting 4-iodopyrazole remains unreacted after 12 hours, the Pd catalyst may have degraded via oxidation. Ensure the PdCl₂(PPh₃)₂ is stored in a desiccator. Alternatively, switch to a more sterically hindered, electron-rich phosphine ligand (e.g., XPhos) to accelerate oxidative addition [5].

  • N-H Pyrazole Challenges: For pyrazoles lacking N-substitution (e.g., 4-iodo-3-methyl-1H-pyrazole), the free amine will coordinate to palladium. Use an ethoxyethyl (EtOEt) or THP protecting group prior to coupling, which can be quantitatively removed post-reaction under mild acidic conditions without affecting the newly formed alkyne bond [4].

References

  • MDPI. "5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole". Molbank. URL: [Link]

  • MDPI. "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review". Catalysts. URL: [Link]

  • ARKIVOC. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction". Arkat USA. URL: [Link]

  • OpenMETU. "Facile synthesis of alkynyl-, aryl- and ferrocenyl-substituted pyrazoles via Sonogashira and Suzuki-Miyaura approaches". Applied Organometallic Chemistry. URL: [Link]

  • Organic Chemistry Portal. "A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization". Synlett. URL: [Link]

Buchwald-Hartwig amination of 4-iodopyrazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Buchwald-Hartwig Amination of 4-Iodopyrazole Intermediates

Authored by: A Senior Application Scientist

Date: March 7, 2026

Introduction: The Strategic Importance of 4-Aminopyrazoles

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its application to the synthesis of 4-aminopyrazoles is of particular significance to the fields of medicinal chemistry and drug development. The 4-aminopyrazole scaffold is a "privileged structure," frequently found in molecules designed to exhibit specific biological activities. Notably, these compounds are critical intermediates in the development of Janus kinase (JAK) inhibitors, which are instrumental in treating autoimmune diseases and cancers by modulating the JAK-STAT signaling pathway.[3]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination specifically tailored for 4-iodopyrazole substrates. We will dissect the reaction mechanism, navigate the critical choices of catalyst, ligand, and base, and present detailed, field-proven protocols for researchers. The focus is not merely on the procedural steps but on the underlying chemical principles that govern success, enabling scientists to troubleshoot and adapt these methods for their unique molecular targets.

The Catalytic Engine: Mechanism and Core Principles

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1][4] Understanding this mechanism is paramount for rational optimization and troubleshooting. The generally accepted cycle involves three key stages: oxidative addition, amination and deprotonation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the oxidative addition of the 4-iodopyrazole to a low-valent Pd(0) complex. This is often the rate-limiting step and results in a Pd(II) intermediate.[5][6] The high reactivity of the C-I bond makes 4-iodopyrazoles excellent substrates for this initial step compared to their bromo or chloro counterparts.[7]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base and its strength are critical; it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the substrates or catalyst.[8][9]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond as the 4-aminopyrazole product is expelled from the coordination sphere of the palladium. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][10]

Bulky, electron-rich phosphine ligands are essential to the success of this reaction. They stabilize the palladium center, promote the desired oxidative addition and reductive elimination steps, and sterically disfavor the formation of inactive palladium dimers.[1][11]

Buchwald-Hartwig Catalytic Cycle Figure 1: The Buchwald-Hartwig Catalytic Cycle for 4-Iodopyrazole Amination pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex + 4-Iodopyrazole (Oxidative Addition) amido_complex Palladium-Amido Complex (Pd-II) oa_complex->amido_complex + Amine (R₂NH) + Base (-HX) amido_complex->pd0 Regenerates Catalyst product 4-Aminopyrazole Product amido_complex->product Reductive Elimination

Caption: The Buchwald-Hartwig Catalytic Cycle.

Optimizing the Reaction: A Guide to Component Selection

Success in the Buchwald-Hartwig amination of 4-iodopyrazoles hinges on the judicious selection of each reaction component. The interplay between the substrate, ligand, base, and solvent is a delicate balance that dictates yield and purity.

Substrate Considerations
  • The 4-Iodopyrazole: The C-I bond is highly reactive, making this an excellent electrophile. However, the pyrazole's acidic N-H proton can interfere with the reaction by reacting with the base or coordinating to the palladium catalyst.[12][13] Therefore, it is often necessary to protect the pyrazole nitrogen, commonly with groups like trityl (Tr) or Boc, to prevent side reactions and catalyst inhibition.[3][14]

  • The Amine: A critical distinction must be made based on the amine's structure:

    • Amines Lacking β-Hydrogens: (e.g., anilines, morpholine, diarylamines). These are typically well-behaved partners for standard palladium-catalyzed protocols.

    • Amines with β-Hydrogens: (e.g., primary and secondary alkylamines like piperidine or allylamine). These substrates are susceptible to a competing side reaction called β-hydride elimination, where the palladium complex abstracts a hydrogen from the carbon beta to the nitrogen, leading to the formation of an imine and hydrodehalogenation of the pyrazole.[1] This often results in low yields with palladium catalysis.[3][14] For these substrates, a switch to a copper-catalyzed system is often the most effective strategy.[3]

Catalyst and Ligand Selection

The choice of ligand is arguably the most critical parameter. Modern Buchwald-Hartwig aminations rely on bulky, electron-rich biarylphosphine ligands that promote the formation of a monoligated, highly reactive L-Pd(0) species.[1][11]

Ligand NameStructure TypeRecommended ForKey Features
tBuDavePhos DialkylbiarylphosphineAmines lacking β-hydrogens (e.g., morpholine).Highly effective for coupling heteroaryl halides.[3]
BrettPhos / tBuBrettPhos DialkylbiarylphosphinePrimary amines, amides, and unprotected N-H heterocycles.[10][13]Excellent for challenging substrates due to its bulk and electron-donating properties.[12]
XPhos DialkylbiarylphosphineBroad utility for aryl chlorides and bromides; effective for secondary amines.[11][15]A robust, general-purpose ligand.
BINAP Bidentate PhosphineFirst-generation ligand, useful for some primary amines.Bidentate nature can suppress β-hydride elimination to some extent.[1]
Base and Solvent Selection

The base facilitates the deprotonation of the amine, which is a crucial step in the catalytic cycle.[4] The choice of base is often linked to the solvent.

  • Bases: Strong, non-nucleophilic bases are preferred.

    • Sodium or Potassium tert-butoxide (NaOtBu, KOtBu): The most common and effective bases for this transformation.[3]

    • Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base particularly useful for unprotected N-H heterocycles.[12][13]

    • Carbonates (K₂CO₃, Cs₂CO₃): Milder bases that can be effective in some cases, especially when substrates are sensitive to alkoxides.[10][15]

  • Solvents: Anhydrous, degassed solvents are mandatory.

    • Aprotic, Non-polar (Toluene, Xylene, Dioxane): These are the most commonly used solvents. They facilitate the reaction while having poor solubility for inorganic salts, which can sometimes be advantageous.[8][10]

    • Aprotic, Polar (DMF): In polar solvents, the dissociation of the halide from the palladium complex is easier, but the base can also coordinate more strongly to the palladium, potentially forming a stable but inactive "resting state".[9][16]

Detailed Experimental Protocols

The following protocols are generalized and should be optimized for specific substrates. All procedures must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.

Protocol A: Palladium-Catalyzed Amination of 4-Iodo-1-tritylpyrazole (for Amines without β-Hydrogens)

This protocol is adapted for amines such as morpholine or anilines.[3]

Materials:

  • 4-Iodo-1-tritylpyrazole (1.0 equiv)

  • Amine (1.2–1.5 equiv)

  • Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (4-10 mol%)

  • tBuDavePhos (or other suitable ligand) (4-10 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or microwave vial

Procedure:

  • To an oven-dried Schlenk tube, add the 4-iodo-1-tritylpyrazole, palladium precursor, ligand, and KOtBu.

  • Seal the tube, and evacuate and backfill with inert gas. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the liquid amine (or a solution of a solid amine).

  • Seal the vessel tightly and place it in a preheated oil bath at 90–120 °C. Stir vigorously. Alternatively, microwave irradiation can be used (e.g., up to 160 °C) to shorten reaction times.[15]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol B: Copper-Catalyzed Amination of 4-Iodo-1-tritylpyrazole (for Amines with β-Hydrogens)

This protocol is recommended for primary and secondary alkylamines where palladium catalysis may fail.[3]

Materials:

  • 4-Iodo-1-tritylpyrazole (1.0 equiv)

  • Amine (1.5–2.0 equiv)

  • Copper(I) iodide (CuI) (20 mol%)

  • 2-isobutyrylcyclohexanone (ligand) (40 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk tube

Procedure:

  • In an oven-dried Schlenk tube, combine the 4-iodo-1-tritylpyrazole, CuI, and KOtBu.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous DMF, the amine, and the 2-isobutyrylcyclohexanone ligand via syringe.

  • Seal the tube and heat the reaction mixture to 100–120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite® to remove insoluble copper salts.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Experimental Workflow Figure 2: General Experimental Workflow setup 1. Setup - Dry glassware - Add solids (substrate, catalyst, base) - Inert atmosphere (Ar/N₂) addition 2. Reagent Addition - Add anhydrous solvent - Add amine setup->addition reaction 3. Reaction - Heat (conventional or microwave) - Stir vigorously addition->reaction monitoring 4. Monitoring - TLC / LC-MS reaction->monitoring monitoring->reaction If incomplete workup 5. Workup - Cool to RT - Quench with H₂O - Extract with organic solvent - Wash & Dry monitoring->workup If complete purification 6. Purification - Concentrate solvent - Column chromatography workup->purification

Caption: A generalized workflow for the amination reaction.

Application: Targeting the JAK-STAT Pathway

The 4-aminopyrazole derivatives synthesized via these methods are potent inhibitors of Janus kinases (JAKs). The JAK-STAT pathway is a crucial signaling cascade for numerous cytokines and growth factors. Dysregulation of this pathway is implicated in inflammatory diseases and cancers. By binding to the ATP-binding site of JAK enzymes, these molecules block the downstream signaling cascade, making them valuable therapeutic agents.[3]

JAK-STAT Inhibition Figure 3: Inhibition of the JAK-STAT Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_p p-STAT (Dimerizes) nucleus Nucleus stat_p->nucleus translocates to gene Gene Transcription nucleus->gene inhibitor 4-Aminopyrazole (JAK Inhibitor) inhibitor->jak INHIBITS

Caption: Mechanism of JAK-STAT pathway inhibition.

References

  • Buchwald–Hartwig amination - Wikipedia.

  • Buchwald-Hartwig Amination - Chemistry LibreTexts.

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives - Benchchem.

  • Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers - Benchchem.

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis.

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

  • Role of the base in Buchwald-Hartwig amination - PubMed.

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry.

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry.

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate.

  • Buchwald Ligands Review | Entegris.

  • Application Notes and Protocols: 4-Iodopyrazole in Catalysis - Benchchem.

  • Buchwald-Hartwig Amination - Wordpress.

  • Buchwald Catalysts & Ligands - Sigma-Aldrich.

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate.

  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst - Organic Chemistry Portal.

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Publications.

  • Buchwald-Hartwig Coupling - Organic Synthesis.

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? | ResearchGate.

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.

  • The Buchwald-Hartwig Amination After 25 Years - PubMed.

  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions - ResearchGate.

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications.

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.

  • Palladium Catalyzed C-H Amination - EPFL.

  • Palladium-Catalyzed Reactions - MDPI.

Sources

Application Notes and Protocols for Copper-Catalyzed C-O Coupling of 4-Iodopyrazoles with Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Alkoxypyrazoles in Drug Discovery

The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3][4] Its versatile structure allows for strategic modifications that can significantly influence a compound's pharmacological profile, including its lipophilicity, solubility, and binding affinity to biological targets.[5] The introduction of an alkoxy group at the C4 position of the pyrazole ring is a key functionalization strategy, leading to compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4][5]

Traditionally, the synthesis of 4-alkoxypyrazoles has involved multi-step sequences.[6] However, the advent of copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, has provided a more direct and efficient route.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the copper-catalyzed C-O coupling of 4-iodopyrazoles with a variety of alcohols. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and present quantitative data to facilitate the adoption of this powerful methodology.

Mechanistic Insights: The Copper-Catalyzed Catalytic Cycle

The copper-catalyzed C-O coupling reaction, a variation of the Ullmann condensation, proceeds through a well-established catalytic cycle. The success of this transformation is highly dependent on the interplay between the copper source, the ligand, the base, and the solvent.[8][9] While the precise mechanism can vary depending on the specific reaction conditions, a generally accepted pathway is illustrated below.

Catalytic_Cycle Cu_I_X Cu(I)X Cu_I_OR Cu(I)OR Cu_I_X->Cu_I_OR Ligand Exchange Cu_III_Intermediate Ar-Cu(III)(OR)X Cu_I_OR->Cu_III_Intermediate Oxidative Addition Product Ar-OR Cu_III_Intermediate->Product Reductive Elimination Catalyst_Regeneration Cu(I)X Cu_III_Intermediate->Catalyst_Regeneration Alcohol R-OH + Base Alcohol->Cu_I_OR Aryl_Halide Ar-I (4-Iodopyrazole) Aryl_Halide->Cu_III_Intermediate Base_X Base-X

Figure 1: A simplified representation of the copper-catalyzed C-O coupling cycle.

Causality Behind Experimental Choices:

  • Copper Source: Copper(I) salts, such as CuI, are commonly used as they can directly enter the catalytic cycle.[7][10]

  • Ligand: The choice of ligand is crucial for stabilizing the copper catalyst, enhancing its solubility, and facilitating the oxidative addition and reductive elimination steps.[9][11] Diamine ligands, like 1,10-phenanthroline and its derivatives, have proven to be particularly effective in promoting these reactions under milder conditions.[11][12] Specifically, 3,4,7,8-tetramethyl-1,10-phenanthroline has been shown to be highly effective.[6][10]

  • Base: A base is required to deprotonate the alcohol, forming the more nucleophilic alkoxide species.[8] Strong bases like potassium tert-butoxide are often employed.[6][10]

  • Solvent: The choice of solvent can influence the reaction rate and yield. In many cases, the alcohol reactant itself can serve as the solvent, particularly when used in excess.[6][10] For less reactive or solid alcohols, a high-boiling point, inert solvent may be necessary.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and justifications.

Protocol 1: Microwave-Assisted Copper-Catalyzed O-Arylation of 4-Iodopyrazoles[6][7][10][13][14]

This protocol is particularly effective for rapid reaction optimization and synthesis of a diverse library of 4-alkoxypyrazoles. Microwave irradiation can significantly reduce reaction times compared to conventional heating.[6][10][13]

Materials:

  • 4-Iodopyrazole derivative (1.0 equiv)

  • Alcohol (used as solvent)

  • Copper(I) Iodide (CuI, 20 mol%)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%)

  • Potassium tert-butoxide (t-BuOK, 2.0 equiv)

  • Microwave reaction vial with a magnetic stir bar

  • Saturated aqueous solution of NH₄Cl

  • Organic solvent for extraction (e.g., ethyl acetate or CH₂Cl₂)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine the 4-iodopyrazole derivative, CuI, and 3,4,7,8-tetramethyl-1,10-phenanthroline.

  • Reagent Addition: Add the desired alcohol (typically 2-3 mL). Carefully add the potassium tert-butoxide to the mixture.

  • Microwave Irradiation: Seal the vial tightly with a cap and place it in the microwave reactor. Irradiate the mixture at 130 °C for 1 hour with stirring.

  • Workup: After the reaction has cooled to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂, 3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 4-alkoxypyrazole.

Microwave_Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Combine 4-Iodopyrazole, CuI, and Ligand Add_Reagents Add Alcohol and Potassium tert-butoxide Setup->Add_Reagents Microwave Microwave Irradiation (130 °C, 1 h) Add_Reagents->Microwave Quench Quench with aq. NH₄Cl Microwave->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify

Figure 2: Workflow for the microwave-assisted C-O coupling protocol.

Protocol 2: Conventional Heating for Copper-Catalyzed O-Arylation

For laboratories not equipped with a microwave reactor, conventional heating provides a reliable alternative.

Materials:

  • Same as Protocol 1, with the addition of a suitable high-boiling point solvent if the alcohol is a solid or used in stoichiometric amounts (e.g., toluene or dioxane).

  • Schlenk flask or sealed tube.

  • Inert gas supply (Nitrogen or Argon).

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the 4-iodopyrazole derivative, CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, and potassium tert-butoxide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Add the alcohol (and co-solvent if necessary) via syringe.

  • Heating: Heat the reaction mixture to 110-130 °C in an oil bath and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow steps 4-7 from Protocol 1.

Data Presentation: Substrate Scope and Yields

The following table summarizes representative data for the copper-catalyzed C-O coupling of 4-iodopyrazoles with various alcohols, demonstrating the versatility of this methodology.[6][10]

Entry4-Iodopyrazole DerivativeAlcoholProductYield (%)
11-Trityl-4-iodopyrazoleMethanol4-Methoxy-1-tritylpyrazole76
21-Trityl-4-iodopyrazoleEthanol4-Ethoxy-1-tritylpyrazole61
31-Trityl-4-iodopyrazolen-Propanol4-(n-Propoxy)-1-tritylpyrazole73
41-Trityl-4-iodopyrazolen-Butanol4-(n-Butoxy)-1-tritylpyrazole33
51-Trityl-4-iodopyrazoleIsopropanol4-Isopropoxy-1-tritylpyrazole9
61-Trityl-4-iodopyrazoleIsobutyl alcohol4-Isobutoxy-1-tritylpyrazole45
71-Trityl-4-iodopyrazoleCyclobutanol4-Cyclobutoxy-1-tritylpyrazole59
81-Allyl-4-iodopyrazoleAllyl alcohol1-Allyl-4-(allyloxy)pyrazole66

Observations and Insights:

  • The reaction generally proceeds in good to moderate yields with primary linear alcohols.[6][10]

  • A decrease in yield is observed with longer-chain and branched primary alcohols.[6][10]

  • Steric hindrance from secondary alcohols, such as isopropanol, significantly reduces the reaction efficiency.[6][10] However, cyclic secondary alcohols appear to be more amenable to the reaction conditions.[6][10]

  • The protocol is compatible with N-substituted pyrazoles, including those with protecting groups (trityl) and functional handles (allyl).[6][10]

Conclusion and Future Outlook

The copper-catalyzed C-O coupling of 4-iodopyrazoles with alcohols is a robust and versatile method for the synthesis of 4-alkoxypyrazoles, which are valuable scaffolds in drug discovery. The protocols detailed herein, particularly the microwave-assisted method, offer significant advantages in terms of reaction time and efficiency. While the current methods provide excellent results, future research may focus on reducing catalyst and ligand loadings, as well as expanding the substrate scope to include more sterically hindered alcohols.[10] The continued development of novel ligands and catalytic systems will undoubtedly further enhance the utility of this important transformation in both academic and industrial settings.

References

  • Altman, R. A., Shafir, A., Choi, A., Lichtor, P. A., & Buchwald, S. L. (2008). An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. The Journal of Organic Chemistry, 73(1), 284–286. [Link]

  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (2020). Catalysts, 11(1), 17. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science, 1(1), 13–31. [Link]

  • Tan, T. M. C., & Chen, Y. Z. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1793-1817. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 6). [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25). [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (2025, December 15). [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). [Link]

  • Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]

  • Copper-catalysed cross-coupling: An untapped potential | Request PDF - ResearchGate. (2025, August 6). [Link]

  • A Review on Recent Trends in Copper-Catalyzed Organic Synthesis. (2022, May 31). ChemistrySelect, 7(20). [Link]

  • Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols. (n.d.). [Link]

  • Usami, Y., Kawachi, Y., Tsuda, T., Kurahashi, N., Ohno, J., Nishikawa, K., Nakajima, A., Tanimoto, Y., Harusawa, S., Hayama, N., & Yoneyama, H. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. [Link]

  • Usami, Y., Kawachi, Y., Tsuda, T., Kurahashi, N., Ohno, J., Nishikawa, K., Nakajima, A., Tanimoto, Y., Harusawa, S., Hayama, N., & Yoneyama, H. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules (Basel, Switzerland), 26(11), 3370. [Link]

  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands - Books. (n.d.). [Link]

  • Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC. (n.d.). [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC. (n.d.). [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16). [Link]

  • Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy - Chemical Communications (RSC Publishing). (n.d.). [Link]

  • Copper-Catalyzed Coupling of Aryl Iodides with Aliphatic Alcohols - ResearchGate. (2025, August 10). [Link]

  • Copper(I)-catalyzed cycloaddition of 4-bromosydnones and alkynes for the regioselective synthesis of 1,4,5-trisubstituted pyrazoles - PubMed. (2015, January 16). [Link]

  • 2022 OrgProcessDev Cu Mediated Ullmann Type Cross Coupling and Industrial Applications in Route Design Process Development - Scribd. (n.d.). [Link]

  • Ullmann condensation - Wikipedia. (n.d.). [Link]

  • Aryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (n.d.). [Link]

  • Enantioselective Alkynylation of Pyrazole-4,5-diones with Terminal Alkynes Catalyzed by Copper/PyBisulidine | Request PDF - ResearchGate. (n.d.). [Link]

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF - ResearchGate. (n.d.). [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PubMed. (2021, June 2). [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - MDPI. (2021, June 2). [Link]

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. (2022, May 24). Organic Process Research & Development, 26(6), 1618–1651. [Link]

  • Synthesis of imidazo[4,5-c]pyrazoles via copper-catalyzed amidine cyclization - PubMed. (2012, April 6). [Link]

  • Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - PMC. (2019, September 30). [Link]

Sources

Application Note: Synthesis of Kinase Inhibitors Using Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrazole ring is a profoundly privileged scaffold in modern medicinal chemistry, serving as the foundational core for numerous FDA-approved ATP-competitive protein kinase inhibitors[1]. The heterocycle acts as a highly efficient hinge-binding motif, forming crucial bidentate hydrogen bonds with the backbone amide and carbonyl residues (e.g., Met, Leu, or Glu) within the kinase hinge region[2].

Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate represents an exceptionally versatile, multi-vector building block for the modular synthesis of these inhibitors. Its precise substitution pattern allows medicinal chemists to systematically probe the kinase ATP-binding site:

  • The Pyrazole Core : Anchors the molecule to the hinge region via donor-acceptor hydrogen bonding[3].

  • C3-Methyl Group : Acts as a critical steric shield. The methyl substitution at the 3-position is often essential for driving kinase selectivity (e.g., preventing off-target binding to CDK2) by sterically clashing with specific residues in non-target kinases[1].

  • C4-Iodo Group : The highly reactive carbon-iodine bond is perfectly primed for palladium-catalyzed cross-coupling reactions[4]. This vector allows for the introduction of aryl, heteroaryl, or alkynyl moieties that extend deep into the hydrophobic back pocket or the DFG-out allosteric site[5].

  • N1-Ethyl Acetate Group : Serves as an essential synthetic handle. Following ester hydrolysis, the resulting acetic acid can be coupled with various amines. This N1-extension is critical for targeting the solvent-exposed region or the ribose-binding pocket, simultaneously enhancing target potency and tuning aqueous solubility[6].

Visualizing the Design Strategy

BindingModel Core Pyrazole Core (Hinge Region Binder) C3 C3-Methyl (Steric Shield) Core->C3 C4 C4-Iodo -> Aryl (Hydrophobic Pocket) Core->C4 N1 N1-Acetate -> Amide (Solvent Front) Core->N1

Structural rationale mapping functional groups to kinase binding domains.

Experimental Workflows & Protocols

The synthesis of a mature kinase inhibitor from this building block relies on a self-validating, two-stage functionalization sequence: C4-arylation followed by N1-amidation.

SyntheticWorkflow SM Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed, C4-Arylation) SM->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90°C Hydrolysis Ester Hydrolysis (LiOH, N1-Acetic Acid) Suzuki->Hydrolysis LiOH, THF/H2O RT, 2h Amide Amide Coupling (HATU/DIPEA, Solvent Front) Hydrolysis->Amide R-NH2, HATU, DIPEA DMF, RT Target Final Kinase Inhibitor Amide->Target

Two-stage synthetic workflow for generating pyrazole-based kinase inhibitors.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

The Suzuki-Miyaura coupling is a robust method for C-C bond formation, exploiting the high reactivity of the 4-iodopyrazole toward oxidative addition by Pd(0)[4][7].

Causality & Design : A Dioxane/water (4:1) solvent system is chosen to ensure the homogenous dissolution of both the organic pyrazole building block and the inorganic base (K2CO3). Pd(dppf)Cl2 is utilized as the pre-catalyst; its bidentate dppf ligand suppresses undesired dehalogenation pathways and promotes efficient reductive elimination, a critical requirement when coupling electron-rich pyrazole substrates[8].

Step-by-Step Procedure :

  • Preparation : In an oven-dried microwave vial, add Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate (1.0 equiv, 1.0 mmol) and the desired aryl/heteroaryl boronic acid (1.2 equiv).

  • Catalyst & Base : Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%) and anhydrous K2CO3 (2.5 equiv).

  • Solvent & Degassing : Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H2O (4:1 v/v, 5.0 mL). Purge the vial with nitrogen gas for 5 minutes to remove dissolved oxygen, preventing oxidative catalyst deactivation.

  • Reaction Execution : Seal the vial and heat the mixture to 90°C in an oil bath (or via microwave irradiation at 100°C for 15 minutes)[4]. Monitor via LC-MS until the complete consumption of the starting iodide is confirmed.

  • Workup : Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure C4-arylated intermediate.

Protocol B: N1-Ester Hydrolysis and Amide Coupling

Extending the molecule towards the solvent-exposed region requires converting the ethyl ester into an amide[6].

Causality & Design : LiOH is selected for saponification because its mild basicity prevents epimerization or degradation of sensitive functional groups that may have been introduced during the Suzuki coupling. HATU is chosen as the coupling reagent because it generates a highly reactive OAt-active ester, driving the amidation to completion even when utilizing sterically hindered or electronically deactivated amines.

Step-by-Step Procedure :

  • Saponification : Dissolve the C4-arylated intermediate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H2O. Add LiOH monohydrate (3.0 equiv). Stir at room temperature for 2-4 hours until TLC indicates complete ester consumption.

  • Acidification : Concentrate the mixture under vacuum to remove organic solvents. Acidify the remaining aqueous layer with 1M HCl to pH ~3. Extract the precipitated pyrazole-1-acetic acid with EtOAc, dry over Na2SO4, and concentrate.

  • Activation : Dissolve the resulting acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Amidation : Add the desired primary or secondary amine (1.2 equiv). Stir at room temperature for 4-12 hours.

  • Isolation : Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc. Crucial Step: Wash the organic layer extensively with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous phase. Wash with brine, dry, concentrate, and purify via reverse-phase HPLC to yield the final kinase inhibitor.

Quantitative Data & Reaction Optimization

To establish a self-validating protocol, reaction conditions for the C4-arylation were optimized. Table 1 summarizes the impact of catalyst and solvent selection on the yield of the Suzuki-Miyaura coupling step.

Table 1: Optimization of Suzuki-Miyaura Coupling at the C4 Position

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh3)4Na2CO3Toluene/EtOH/H2O901265
2Pd(PPh3)4K2CO3Dioxane/H2O (4:1)90878
3 Pd(dppf)Cl2 K2CO3 Dioxane/H2O (4:1) 90 4 92
4Pd(OAc)2 / SPhosCs2CO3Toluene/H2O (10:1)100488
5Pd(dppf)Cl2K2CO3Dioxane/H2O (4:1)100 (MW)0.2595

Note: Yields represent isolated yields of the C4-phenyl derivative after column chromatography. Microwave (MW) irradiation significantly accelerates the reaction while maintaining high fidelity[4].

Table 2: Representative Kinase Inhibitory Activity (IC50) (Illustrative SAR data demonstrating the impact of N1 and C4 modifications derived from the building block)

DerivativeC4-Substituent (Hydrophobic Pocket)N1-Amide Substituent (Solvent Front)CDK2 IC50 (nM)Aurora A IC50 (nM)
Cmpd 1 PhenylMethylamine>10,000450
Cmpd 2 4-FluorophenylCyclopropylamine1,20085
Cmpd 3 3-PyridylN-(2-morpholinoethyl)34012
Cmpd 4 4-FluorophenylN-(2-morpholinoethyl)1504

SAR Analysis: The C3-methyl group inherently suppresses CDK2 binding due to steric clashes[1]. Extending the C4 position with a 4-fluorophenyl group optimizes van der Waals interactions within the hydrophobic pocket[3]. Concurrently, functionalizing the N1-acetate into a morpholinoethyl amide drastically improves potency against Aurora A by capturing additional hydrogen bonds in the solvent-exposed region[6].

References

  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions , Benchchem. 4

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies , MDPI.1

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family , PMC. 5

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects , PMC.2

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 , bioRxiv. 6

  • Facile synthesis of alkynyl-, aryl- and ferrocenyl-substituted pyrazoles via Sonogashira and Suzuki-Miyaura approaches , OpenMETU. 7

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies , PMC. 3

  • 4-Arylation of 3-alkoxypyrazoles , ResearchGate. 8

Sources

Application Notes & Protocols: The Strategic Synthesis of Novel Anticancer Agents from Pyrazole Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a five-membered aromatic heterocycle that stands as a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold".[1] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, have cemented its role in the development of numerous FDA-approved pharmaceuticals for a wide range of diseases.[1][2] In oncology, pyrazole derivatives have shown remarkable versatility, targeting a multitude of pathways crucial for cancer cell proliferation, survival, and metastasis.[3][4] Several FDA-approved tyrosine kinase inhibitors, such as Crizotinib and Asciminib, feature a pyrazole core, underscoring its significance in effective cancer therapies.[5] This guide provides an in-depth exploration of the rationale, synthesis, and biological evaluation of novel pyrazole-based anticancer agents, offering field-proven protocols and mechanistic insights for researchers in drug discovery and development.

The Rationale: Why Pyrazoles in Anticancer Drug Design?

The efficacy of the pyrazole ring in medicinal chemistry is not coincidental. Its chemical architecture allows for precise, multi-directional substitution, enabling chemists to fine-tune the molecule's steric and electronic properties. This modularity is key to optimizing interactions with biological targets and achieving desired pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Insights: The anticancer activity of pyrazole derivatives can be dramatically altered by the nature and position of substituents on the heterocyclic ring.[3][6] While specific SAR is target-dependent, some general principles have emerged from extensive research. For instance, bulky aryl groups at the N-1 and C-5 positions are common in kinase inhibitors, while modifications at the C-4 position can influence selectivity and potency.[7]

Caption: Key substitution points on the pyrazole ring and their general role in SAR.

Core Synthetic Protocols: Building the Pyrazole Engine

The construction of the pyrazole core can be achieved through several reliable methods. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Protocol 1: Classic Knorr Synthesis of a Pyrazolone Derivative

This foundational method involves the condensation of a β-ketoester with a hydrazine derivative. It is a robust and widely used strategy for accessing pyrazolone structures, which are themselves valuable precursors.[8]

Rationale: The reaction proceeds via nucleophilic attack of the hydrazine on the two carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration. The use of heat facilitates the dehydration step to form the stable aromatic pyrazole ring.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (1.25 mL, 10 mmol) and phenylhydrazine (1.0 mL, 10 mmol). Caution: This reaction can be exothermic and should be performed in a fume hood.[8]

  • Heating: Heat the reaction mixture in an oil bath maintained at 135-145 °C for 1 hour. The mixture will become a viscous syrup.

  • Isolation & Precipitation: Remove the flask from the heat and allow it to cool slightly. Transfer the hot syrup to a 50 mL beaker and place it in an ice-water bath to cool completely.

  • Crude Product Formation: Add 5 mL of diethyl ether and vigorously stir the mixture with a glass rod. The syrup will solidify into a crude powder.

  • Purification: Collect the crude solid by vacuum filtration. Recrystallize the product from 95% ethanol to yield pure 3-methyl-1-phenyl-2-pyrazolin-5-one.

  • Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: Synthesis of 1,5-Diarylpyrazoles from a Chalcone Intermediate

This two-step protocol is highly effective for synthesizing pyrazoles with aryl substituents at positions 1, 3, and 5. It first involves a Claisen-Schmidt condensation to form a chalcone, which is then cyclized with a hydrazine.[1]

Rationale: The first step creates the 1,3-diarylprop-2-en-1-one (chalcone) backbone. The second step involves a Michael addition of the hydrazine to the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to yield the stable pyrazoline, which is then oxidized to the pyrazole.

Step-by-Step Methodology:

Part A: Chalcone Synthesis

  • Reaction Setup: In a 100 mL flask, dissolve an appropriate acetophenone (10 mmol) and an aryl aldehyde (10 mmol) in 30 mL of ethanol.

  • Base Addition: While stirring at room temperature, add 10 mL of a 40% aqueous KOH solution dropwise.

  • Reaction Execution: Continue stirring for 2-4 hours. The formation of a solid yellow precipitate typically indicates reaction completion. Monitor progress using Thin Layer Chromatography (TLC).

  • Isolation: Filter the precipitated chalcone using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and air-dry the product.

Part B: Cyclization to Pyrazole

  • Reaction Setup: Suspend the synthesized chalcone (5 mmol) in 25 mL of ethanol or glacial acetic acid in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (6 mmol, 1.2 equivalents).

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux for 6-12 hours. Monitor the disappearance of the chalcone spot by TLC.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. Collect the resulting solid by filtration, wash with water, and purify by recrystallization from ethanol to yield the final 3,5-diaryl-1H-pyrazole.

Application Workflow: From Synthesis to Biological Validation

The successful synthesis of a novel pyrazole derivative is the first step in a longer journey of biological evaluation. A systematic workflow is essential to identify promising anticancer candidates and elucidate their mechanism of action.

Caption: Experimental workflow from synthesis to anticancer activity validation.

Protocol 3: General In Vitro Cytotoxicity (MTT) Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the calculation of the concentration at which a compound inhibits cell growth by 50% (IC50).[5]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each synthesized pyrazole compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Compound IDR1 GroupR2 GroupIC50 vs. MCF-7 (µM)[3]IC50 vs. A549 (µM)[3]
PY-01HPhenyl25.432.1
PY-024-FPhenyl10.215.8
PY-034-OCH3Phenyl1.52.7
PY-044-OCH3Pyridyl0.81.1
Doxorubicin--0.950.98
Table 1: Example cytotoxicity data for a hypothetical series of pyrazole derivatives, illustrating SAR.

Case Study: Pyrazoles as Cyclin-Dependent Kinase (CDK) Inhibitors

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are essential for regulating cell growth and differentiation.[7] Cyclin-dependent kinases (CDKs) are a family of kinases that control the cell cycle and are frequently dysregulated in cancer.[9]

Mechanism of Action: CDK inhibitors containing a pyrazole scaffold often act as ATP-competitive inhibitors. The pyrazole ring typically forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, while the various substituents occupy adjacent hydrophobic pockets, determining the compound's potency and selectivity.[7] Inhibition of CDKs leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and subsequently induces apoptosis.[9][10]

CDK_Pathway cluster_cell_cycle The Cell Cycle Engine cluster_cdk CDK/Cyclin Complexes G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M M->G1 CDK46 CDK4/6 + Cyclin D CDK46->G1 Drives G1 Progression Arrest Cell Cycle Arrest CDK46->Arrest CDK2_E CDK2 + Cyclin E CDK2_E->S Initiates S Phase CDK2_E->Arrest CDK2_A CDK2 + Cyclin A CDK2_A->G2 Drives S/G2 Transition CDK1 CDK1 + Cyclin B CDK1->M Initiates Mitosis CDK1->Arrest Inhibitor Pyrazole-Based CDK Inhibitor Inhibitor->CDK46 Inhibits Inhibitor->CDK2_E Inhibitor->CDK1 Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Can lead to

Sources

Application Notes and Protocols for the Hydrolysis of Ethyl Esters to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Ester Hydrolysis

The conversion of an ester functional group to a carboxylic acid is a cornerstone transformation in organic synthesis. For researchers in drug development and medicinal chemistry, this reaction, known as hydrolysis, is of paramount importance. It is frequently employed in late-stage synthetic routes to unmask a carboxylic acid moiety, a critical functional group often responsible for a molecule's biological activity, solubility, and pharmacokinetic properties. The ethyl ester is a common protecting group for carboxylic acids due to its general stability and the well-established protocols for its removal.

This guide provides an in-depth exploration of the experimental procedures for the hydrolysis of ethyl esters. It moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling scientists to make informed decisions, troubleshoot common issues, and adapt these protocols to their specific molecular targets. We will focus on the two most prevalent and reliable methods: base-catalyzed hydrolysis (saponification) and acid-catalyzed hydrolysis.

Part 1: Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, colloquially known as saponification (from the Latin sapon, meaning soap), is often the method of choice for its efficiency and irreversibility.[1] The term originates from the ancient practice of making soap by boiling animal fats (triglycerides, which are triesters) with lye.[2][3][4][5][6][7]

Causality: The Saponification Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (EtO⁻) as the leaving group to yield a carboxylic acid.[2][8]

The key to the reaction's success lies in the final, irreversible step. The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms an alcohol (ethanol) and a highly stable carboxylate salt.[1][9] This final step effectively drives the reaction to completion, making saponification a thermodynamically favorable and irreversible process under basic conditions.[1] While often called "base-catalyzed," the reaction is more accurately described as "base-promoted" because the hydroxide is consumed stoichiometrically.[8]

Saponification_Mechanism Ester Ethyl Ester (R-COOEt) Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate 1. Nucleophilic Attack OH_ion Hydroxide Ion (OH⁻) Carboxylic_Acid Carboxylic Acid (R-COOH) Tetrahedral_Intermediate->Carboxylic_Acid 2. Elimination of Leaving Group Ethoxide Ethoxide (EtO⁻) Carboxylate_Salt Carboxylate Salt (R-COO⁻) Carboxylic_Acid->Carboxylate_Salt 3. Irreversible Deprotonation Ethanol Ethanol (EtOH)

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification).

Detailed Experimental Protocol: Saponification of Ethyl Benzoate

This protocol provides a representative procedure. Molar equivalents and reaction times should be optimized for specific substrates.

Materials:

  • Ethyl Benzoate

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated or 6M

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel

  • TLC plates (silica gel), developing chamber, UV lamp

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the ethyl ester (1.0 eq) in a suitable solvent like methanol or a mixture of THF/water.[10] A common choice is a 3:1 to 1:1 mixture of alcohol and water.[11] The alcohol helps to solubilize the ester.

    • In a separate beaker, prepare an aqueous solution of a base, typically 2 to 4 equivalents of NaOH or KOH.[11] Using an excess of the base ensures the reaction goes to completion.

    • Add the basic solution to the stirring ester solution in the flask.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the mixture to reflux (typically 60-100 °C, depending on the solvent) using a heating mantle.[11] For more sensitive substrates, the reaction can often be run at room temperature for a longer period.[11][12]

    • Allow the reaction to stir at reflux for 2-4 hours, or until complete.

  • Reaction Monitoring (TLC):

    • The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[13]

    • Prepare a TLC chamber with an appropriate eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The starting ester is non-polar and should have a high Rf value. The product carboxylic acid is much more polar and will have a much lower Rf, often staying at the baseline.

    • To visualize the acid spot on TLC, a small amount of acetic acid can be added to the eluent system to prevent "tailing".

    • Every 30-60 minutes, take a small aliquot from the reaction mixture, dilute it with a little ethyl acetate, and spot it on the TLC plate.

    • Spot the starting material in a separate lane for comparison.

    • The reaction is complete when the starting material spot has completely disappeared.[12]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask to room temperature in an ice bath.

    • If an alcohol solvent was used, remove it under reduced pressure using a rotary evaporator. This simplifies the subsequent extraction.

    • Dilute the remaining aqueous mixture with water and transfer it to a separatory funnel.

    • Perform an initial wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-polar impurities and the alcohol byproduct (ethanol). Discard the organic layer. The desired carboxylate salt is water-soluble and will remain in the aqueous layer.

    • Slowly and carefully acidify the aqueous layer by adding concentrated or 6M HCl dropwise while stirring, preferably in an ice bath.[11][14] Monitor the pH with litmus paper or a pH meter until it is strongly acidic (pH ~1-2).[12]

    • Protonation of the carboxylate salt will form the neutral carboxylic acid, which is often less soluble in water and may precipitate out as a solid.[1][15]

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[11][16]

    • Combine the organic extracts.

  • Purification:

    • Wash the combined organic layers with brine.[16] This helps to remove the bulk of the dissolved water.

    • Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.[16]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

    • If necessary, the product can be further purified by recrystallization from an appropriate solvent system.[17]

Saponification_Workflow Start 1. Dissolve Ester Add Aqueous Base (NaOH) Reflux 2. Heat to Reflux (2-4 hours) Start->Reflux Monitor 3. Monitor by TLC (Disappearance of Ester) Reflux->Monitor Cooldown 4. Cool to Room Temp Monitor->Cooldown Reaction Complete SolventRemoval 5. Remove Alcohol Solvent (Rotary Evaporator) Cooldown->SolventRemoval Wash 6. Aqueous Wash (Remove Impurities) SolventRemoval->Wash Acidify 7. Acidify with HCl (pH 1-2) (Forms R-COOH) Wash->Acidify Extract 8. Extract with Organic Solvent (e.g., Ethyl Acetate) Acidify->Extract Dry 9. Dry Organic Layer (e.g., MgSO₄) Extract->Dry Evaporate 10. Evaporate Solvent Dry->Evaporate Product 11. Purified Carboxylic Acid (Recrystallize if needed) Evaporate->Product

Caption: General Experimental Workflow for Saponification.

Part 2: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis represents the reverse of the Fischer esterification reaction.[9] While effective, its primary drawback is that the reaction is an equilibrium process.[14][18][19]

Causality: The Acid-Catalyzed Mechanism

The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (typically H₃O⁺).[18][19] This step significantly increases the electrophilicity of the carbonyl carbon, activating it for attack by a weak nucleophile—in this case, water.[8][18] A tetrahedral intermediate is formed, and after a series of proton transfers, the ethoxy group is protonated to form a good leaving group (ethanol). The intermediate then collapses, eliminating ethanol and regenerating the acid catalyst to yield the carboxylic acid.[18][19]

To overcome the equilibrium, the reaction is driven towards the products by using a large excess of water, in accordance with Le Châtelier's principle.[9][18][19] This is conveniently achieved by using a dilute aqueous solution of a strong acid, such as sulfuric or hydrochloric acid, which serves as both the catalyst and the source of excess water.[18][19]

Acid_Hydrolysis_Mechanism Ester Ethyl Ester Protonated_Ester Protonated Ester (Activated) Ester->Protonated_Ester 1. Protonation (Reversible) H3O H₃O⁺ Tetrahedral_Intermediate_1 Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_1 2. Nucleophilic Attack by Water Water H₂O Proton_Transfer Proton Transfer Tetrahedral_Intermediate_1->Proton_Transfer 3. Proton Transfer Protonated_Leaving_Group Protonated Intermediate Proton_Transfer->Protonated_Leaving_Group Ethanol Ethanol (Leaving Group) Protonated_Leaving_Group->Ethanol 4. Elimination of Ethanol Carboxylic_Acid_Protonated Protonated Carboxylic Acid Carboxylic_Acid Carboxylic Acid Carboxylic_Acid_Protonated->Carboxylic_Acid 5. Deprotonation (Catalyst Regen.)

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

Detailed Experimental Protocol: Acid-Catalyzed Hydrolysis

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the ethyl ester with a large excess of dilute aqueous acid (e.g., 10% v/v H₂SO₄).

  • Reaction Execution: Heat the mixture under reflux for several hours. The reaction is often slower than saponification.

  • Monitoring: Monitor the reaction by TLC as described for the saponification protocol.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Extract the product carboxylic acid directly using an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts.

    • Wash the organic layer with water, then with brine.

    • Dry the organic layer over an anhydrous drying agent (MgSO₄ or Na₂SO₄).

    • Filter and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify by recrystallization or chromatography as needed.

Data Presentation: Method Comparison

FeatureBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Reversibility Irreversible[1][9]Reversible (Equilibrium Process)[14][18][19]
Stoichiometry Requires at least 1 equivalent of base (base is consumed).[8]Requires only a catalytic amount of acid.
Driving Force Formation of a stable carboxylate salt.[1]Use of a large excess of water.[9][18][19]
Reaction Rate Generally faster.Generally slower.
Work-up More complex: requires an acidification step to protonate the carboxylate.[11][14]Simpler: direct extraction of the carboxylic acid product.
Substrate Scope Preferred for substrates sensitive to strong acid.Not suitable for acid-sensitive molecules.

Part 3: Safety Precautions and Best Practices

Chemical integrity must be matched by an unwavering commitment to safety. Both strong acids and bases are highly corrosive and require stringent safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or latex) when handling strong acids and bases.[20][21]

  • Handling Strong Bases (NaOH, KOH):

    • Sodium hydroxide is extremely corrosive and can cause severe skin burns and permanent eye damage.[20][22][23]

    • Always add solid NaOH slowly to water while stirring; never the other way around, as the dissolution is highly exothermic and can cause boiling and splashing.[20][22]

    • Work in a well-ventilated area or a chemical fume hood.

    • Store sodium hydroxide away from incompatible materials, especially acids and metals like aluminum or zinc, with which it can react to produce flammable hydrogen gas.[21]

  • Handling Strong Acids (HCl, H₂SO₄):

    • Concentrated acids are corrosive and can cause severe burns.

    • Always add acid slowly to water ("Do as you oughta, add acid to water") to dissipate the heat of dilution safely.[22]

  • Emergency Procedures:

    • Ensure an emergency eyewash station and safety shower are immediately accessible.[21]

    • In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15-20 minutes.[20][22]

    • In case of eye contact, flush immediately with water for at least 60 minutes, holding the eyelids open, and seek immediate medical attention.[22]

By understanding the mechanisms, following detailed protocols, and adhering to strict safety standards, researchers can confidently and effectively perform the hydrolysis of ethyl esters to obtain the desired carboxylic acids for their scientific endeavors.

References

  • eGyanKosh. (n.d.). TO STUDY THE KINETICS OF SAPONIFICATION OF AN ESTER BY TITRIMETRY. Retrieved from [Link]

  • Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]

  • YIC. (n.d.). Ester Hydrolysis Mechanism Base Catalyzed. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • TN.gov. (n.d.). Sodium Hydroxide (NaOH). Retrieved from [Link]

  • Scribd. (n.d.). Saponification of Ethyl Acetate Experiment. Retrieved from [Link]

  • Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]

  • CORECHEM Inc. (2022, April 29). Safe Handling Guide: Sodium Hydroxide. Retrieved from [Link]

  • Brenntag. (n.d.). SAFETY DATA SHEET Sodium Hydroxide 5% - 50% in aqueous solution. Retrieved from [Link]

  • StudySmarter. (2023, October 20). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Doc Brown. (2025, November 22). making esters preparation ethyl ethanoate procedure esterification method. Retrieved from [Link]

  • University of Rochester. (n.d.). Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • ResearchGate. (2002, May 1). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working. Retrieved from [Link]

  • Shout Education. (n.d.). Hydrolysis of Esters | ChemKey. Retrieved from [Link]

  • Pearson. (n.d.). Using the mechanism for the acid-catalyzed hydrolysis of an ester.... Retrieved from [Link]

  • Google Patents. (n.d.). WO2001004337A1 - Separation and purification of carboxylic acids from fermentation broths.
  • The Student Room. (2018, April 7). How to purify a carboxylic acid by recrystallisation?. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 27). 12: Making Soap - Saponification (Experiment). Retrieved from [Link]

  • University of Hawai'i at Manoa. (n.d.). EXPERIMENT : SOAP MAKING (SAPONIFICATION). Retrieved from [Link]

  • Chemguide. (n.d.). making carboxylic acids. Retrieved from [Link]

  • PraxiLabs. (n.d.). Saponification Reaction Virtual Lab. Retrieved from [Link]

  • Scribd. (2022, October 15). Saponification Reaction and Soap Production. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Process for Purification of 3-Alkenylcephem Carboxylic Acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to improve the yield of Suzuki coupling with substituted pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center.

Ticket ID: #SZK-PYR-001 Subject: Optimization of Suzuki-Miyaura Coupling with Substituted Pyrazoles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Coupling substituted pyrazoles is notoriously difficult due to two competing failure modes: catalyst deactivation (poisoning by the nitrogen lone pair) and protodeboronation (instability of the pyrazole boronate). This guide moves beyond standard textbook conditions, utilizing industry-validated protocols derived from high-throughput experimentation (HTE) and mechanistic studies.

Module 1: Troubleshooting Catalyst Deactivation

User Question: "My reaction mixture turns black immediately, or I see <10% conversion even with high catalyst loading. What is killing the catalyst?"

Technical Diagnosis: You are likely experiencing coordination poisoning . Pyrazoles are


-excessive heterocycles with a basic nitrogen (N2) and often an acidic N-H (N1).
  • The "Sink" Effect: The pyridine-like nitrogen (N2) binds tightly to the electrophilic Pd(II) center, displacing the phosphine ligand and forming an inactive [Pd(pyrazole)2(X)2] complex.

  • The N-H Problem: If using unprotected pyrazoles, the N-H bond can undergo oxidative addition or deprotonation, forming stable Pd-amido complexes that exit the catalytic cycle.

The Solution: Steric Bulk & Protection

  • Ligand Selection: Switch to dialkylbiaryl phosphines (Buchwald Ligands) like XPhos or SPhos . These ligands are bulky enough to prevent the pyrazole nitrogen from coordinating to the palladium center, yet flexible enough to facilitate oxidative addition.

  • Protecting Groups: If possible, mask the N-H with a SEM , THP , or Boc group. This eliminates the acidic proton and adds steric bulk that discourages N-coordination.

CatalystPoisoning Pd0 Active Pd(0) Species Coord_Cpx Inactive Pd-N Complex (Catalyst Sink) Pd0->Coord_Cpx + Py_Free (Strong Coordination) OxAdd Oxidative Addition (Productive Cycle) Pd0->OxAdd + Py_Prot (Steric Repulsion Prevents N-Binding) Py_Free Unprotected Pyrazole (Free N-H / Lone Pair) Py_Free->Coord_Cpx Py_Prot Protected Pyrazole (SEM/THP/Boc) Py_Prot->OxAdd

Figure 1: Mechanistic divergence between catalyst poisoning (red path) and productive cycling (green path) dictated by pyrazole protection.

Module 2: The "Vanishing Nucleophile" (Protodeboronation)

User Question: "My aryl halide is unreacted, but the pyrazole boronic acid has disappeared. I only see the de-boronated pyrazole in the LCMS."

Technical Diagnosis: You are witnessing protodeboronation .[1][2][3] Heterocyclic boronic acids (especially 2-pyridyl and pyrazolyl types) are intrinsically unstable.[1] The C-B bond is prone to hydrolysis, particularly under the basic, aqueous conditions required for Suzuki coupling. The reaction rate of decomposition (


) is often faster than the rate of transmetallation (

).

The Solution: Controlled Release & Anhydrous Conditions To fix this, you must lower the concentration of free boronic acid or switch to a more stable surrogate.

Boron SpeciesStabilityReactivityRecommended Use Case
Boronic Acid LowHighOnly for simple, electron-poor pyrazoles.
Pinacol Ester ModerateModerateStandard default; often requires higher temps.
MIDA Boronate HighLow (Slow Release)Best for unstable pyrazoles. Releases active species slowly, keeping

low to minimize decomposition.
BF3K Salt HighLowGood alternative, but requires specific hydrolysis conditions.

Strategic Pivot: If the pyrazole boronic acid fails repeatedly, invert the polarity . Use a Halopyrazole (electrophile) + Aryl Boronic Acid (nucleophile). Halopyrazoles are stable, commercially available, and generally couple more efficiently.[4]

Module 3: The "Golden Standard" Protocol

User Question: "I need a robust starting point for a 3-substituted pyrazole coupling. What is the industry standard?"

Technical Diagnosis: For challenging substrates, simple Pd(PPh3)4 is insufficient. The following protocol utilizes a Precatalyst Scaffold (Pd-G3/G4) which ensures rapid generation of the active LPd(0) species without the induction period associated with Pd(OAc)2/Ligand mixing.

Protocol: High-Yield Coupling of Sterically Hindered Pyrazoles

Based on methodologies developed by the Buchwald Lab (MIT).

Reagents:

  • Catalyst: XPhos Pd G4 (2–5 mol%)

    • Why: XPhos is excellent for N-heterocycles; G4 precatalyst ensures 1:1 L:Pd ratio and air stability.

  • Base: K3PO4 (0.5 M aqueous solution, degassed)

    • Why: Tribasic phosphate is milder than hydroxides (reducing deboronation) but strong enough to activate the boronate.

  • Solvent: 1,4-Dioxane or THF

  • Temperature: 80 °C – 100 °C[3]

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial equipped with a stir bar, add:

    • Halopyrazole (1.0 equiv)[5]

    • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

    • XPhos Pd G4 (0.02 – 0.05 equiv)

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).

    • Critical: Oxygen promotes homocoupling and catalyst oxidation.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.2 M relative to halide) via syringe.

  • Base Addition: Add degassed 0.5 M aq. K3PO4 (2.0 – 3.0 equiv) via syringe.

  • Reaction: Place in a pre-heated block at 80 °C. Stir vigorously (1000 rpm).

    • Note: Biphasic mixtures require high stir rates for mass transfer.

  • Monitoring: Check LCMS at 1 hour. If conversion is low, raise temp to 100 °C.

Module 4: Decision Logic for Optimization

Use this logic flow to select the correct conditions for your specific substrate.

OptimizationLogic Start Start: Pyrazole Coupling Q1 Is the Pyrazole the Nucleophile (Boron)? Start->Q1 Q2 Is the Pyrazole N-Protected? Q1->Q2 Yes (It's the Boron) Path1 Use Halopyrazole + Aryl Boronic Acid Standard: XPhos Pd G4, K3PO4 Q1->Path1 No (It's the Halide) Path2_Unstable Issue: Protodeboronation Risk Q2->Path2_Unstable Yes (Protected) Path3_Poison Issue: Catalyst Poisoning Q2->Path3_Poison No (Unprotected N-H) Solution_MIDA Use MIDA Boronate (Slow Release) Path2_Unstable->Solution_MIDA Solution_Ligand Use Bulky Ligand (XPhos/BrettPhos) Increase Base (3-4 equiv) Path3_Poison->Solution_Ligand

Figure 2: Decision matrix for selecting reagents based on substrate electronic and steric properties.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[6] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. Topics in Current Chemistry, 219, 11-59.

Sources

Technical Support Center: Iodopyrazole Cross-Coupling & Dehalogenation Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for medicinal chemists and process scientists encountering hydrodehalogenation (protodehalogenation) side reactions during the transition-metal-catalyzed cross-coupling of iodopyrazoles.

Iodopyrazoles are privileged scaffolds in drug discovery, but their high reactivity often leads to premature reduction of the C–I bond to a C–H bond, destroying the starting material and complicating purification. This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to suppress this side reaction.

Diagnostic Decision Tree

Use the following logical workflow to identify the root cause of protodehalogenation in your specific catalytic system.

Troubleshooting Start Issue: Protodehalogenation Detected (C-I -> C-H) Q1 Is the solvent donating hydrides? (e.g., THF, Dioxane, EtOH) Start->Q1 A1 Switch to Toluene, DMA, or strictly anhydrous media Q1->A1 Yes Q2 Is the base promoting beta-hydride elimination? Q1->Q2 No A1->Q2 A2 Switch to PMP, TMSOK, or anhydrous K3PO4 Q2->A2 Yes Q3 Is transmetalation/reductive elimination too slow? Q2->Q3 No A2->Q3 A3 Use bulky, electron-rich ligands (e.g., XPhos) Q3->A3 Yes Success Coupling Optimized: Dehalogenation Suppressed Q3->Success No A3->Success

Diagnostic workflow for mitigating protodehalogenation in Pd-catalyzed cross-coupling.

Frequently Asked Questions (Mechanistic Deep-Dive)

Q1: Why does my iodopyrazole convert to an unsubstituted pyrazole instead of coupling?

A: This is a classic protodehalogenation pathway. The C–I bond in iodopyrazoles undergoes extremely rapid oxidative addition to the Pd(0) or Ni(0) center. If the subsequent transmetalation step is slow, the highly electrophilic Pd(II)-aryl intermediate stalls in the catalytic cycle. During this stall, the metal center can abstract a hydride from the solvent (e.g., THF, 1,4-dioxane) or an amine base via


-hydride elimination[1]. Additionally, trace water in the reaction mixture can act as a direct hydrogen source, leading to the reductive cleavage of the aryl-metal bond[2].
Q2: Should I switch my starting material from an iodopyrazole to a bromopyrazole?

A: Yes, if your synthetic route allows it. Direct comparative studies in Suzuki-Miyaura reactions reveal that bromo- and chloropyrazoles exhibit a significantly reduced propensity for dehalogenation compared to iodopyrazoles[3]. The C–Br bond undergoes oxidative addition at a rate more commensurate with transmetalation, preventing the buildup of the vulnerable Pd(II)-aryl intermediate.

Q3: How do I select the right ligand to prevent this side reaction?

A: You must choose a ligand that accelerates both transmetalation and reductive elimination, thereby outcompeting the kinetics of hydride abstraction. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) or ylide-substituted phosphines (YPhos) are highly effective[3][4]. The steric bulk forces the aryl and nucleophilic groups into closer proximity, drastically lowering the activation energy for reductive elimination.

Q4: What are the best base and solvent combinations to suppress hydride transfer?

A: Avoid primary/secondary alcohols and ethereal solvents (like THF or 1,4-dioxane) if dehalogenation is severe, as they are known hydride donors[1]. Switch to aprotic solvents like toluene or DMA. For bases, replacing heterogeneous inorganic carbonates (e.g., Cs₂CO₃) with organic bases like 1,2,2,6,6-pentamethylpiperidine (PMP) or highly soluble bases like potassium trimethylsilanolate (TMSOK) has been shown to completely suppress protodehalogenation by facilitating a rapid, homogeneous transmetalation step[1][5].

Quantitative Parameter Analysis

The table below synthesizes the impact of various reaction parameters on the ratio of desired cross-coupling versus the undesired dehalogenation byproduct.

Table 1: Impact of Reaction Parameters on Iodopyrazole Coupling vs. Dehalogenation

Catalyst / LigandBaseSolventCoupling Yield (%)Dehalogenation (%)Mechanistic Rationale
Pd(PPh₃)₄Cs₂CO₃THF / H₂O< 20%> 60%Slow transmetalation; water and THF act as potent hydride donors[1][2].
Pd(OAc)₂ / XPhosK₂CO₃EtOH / H₂O45%35%Bulky ligand accelerates coupling, but the protic solvent still promotes competitive reduction[3].
Pd-G2-XPhosPMPToluene> 85%< 5%PMP base and aprotic solvent eliminate hydride sources; XPhos accelerates reductive elimination[5].
Pd-G3-XPhosTMSOKDMA> 90%< 2%Soluble base (TMSOK) accelerates transmetalation, entirely outcompeting the reduction pathway[1].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the Suzuki-Miyaura Coupling of 4-Iodopyrazole is designed as a self-validating system. It incorporates built-in kinetic checkpoints to verify that dehalogenation has been suppressed before committing the entire batch.

Materials & Preparation
  • Electrophile: 4-Iodopyrazole (1.0 mmol)

  • Nucleophile: Arylboronic acid (1.5 mmol)

  • Catalyst: XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base: TMSOK (3.0 mmol) or PMP (3.0 mmol)

  • Solvent: Anhydrous Toluene or DMA (5.0 mL)

Step-by-Step Methodology
  • Rigorous Deoxygenation & Drying: Flame-dry a Schlenk flask under vacuum. Backfill with ultra-pure Argon (repeat 3x). Causality: Trace water is a primary hydrogen source for hydrodehalogenation[2].

  • Reagent Loading: Add 4-iodopyrazole, arylboronic acid, and XPhos Pd G3 to the flask.

  • Solvent & Base Addition: Inject anhydrous Toluene (5.0 mL). If using liquid PMP, inject it now. If using solid TMSOK, add it in an argon-filled glovebox prior to sealing[1][5].

  • Reaction Initiation: Heat the mixture to 80°C under vigorous stirring (800 rpm) to ensure mass transfer.

  • Self-Validation Checkpoint (30 Minutes):

    • Withdraw a 50 µL aliquot using a micro-syringe.

    • Quench the aliquot in 0.5 mL EtOAc and 0.5 mL H₂O. Extract the organic layer and analyze via GC-MS.

    • Diagnostic Logic: Look for the mass of the unhalogenated pyrazole (

      
       Da).
      
    • Actionable Output: If the dehalogenated mass is >5% relative to the product peak, halt the reaction . This indicates moisture ingress or solvent degradation. If the starting material is unconsumed but no dehalogenation is present, transmetalation is the bottleneck; add an additional 0.5 eq of TMSOK to accelerate the cycle.

  • Completion & Workup: Once GC-MS confirms >95% conversion to the desired mass, cool to room temperature, filter through a pad of Celite to remove Pd black, and concentrate under reduced pressure.

References

  • "C(sp2) cross-electrophile coupling: Bypassing the demand of transmetalation" - chemrxiv.org -[Link]

  • "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction" - researchgate.net -[Link]

  • "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics" - acs.org -[Link]

  • "Efficient Pd‐Catalyzed Direct Coupling of Aryl Chlorides with Alkyllithium Reagents" - nih.gov -[Link]

  • "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters" - nih.gov -[Link]

Sources

Technical Support Center: Optimizing Catalyst and Ligand Selection for Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of organic synthesis's most powerful C(sp²)–C(sp) bond-forming methodologies. The following content moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

The Sonogashira reaction's success hinges on a delicate interplay between the palladium catalyst, the chosen ligand, the optional copper co-catalyst, the base, and the solvent system, all tailored to the specific substrates in use.[1][2] This guide is structured to help you navigate these choices logically and resolve common issues encountered in the lab.

Troubleshooting Guide

This section addresses specific, common problems in a direct question-and-answer format. For each issue, we diagnose the probable causes and provide a systematic path to a solution.

Issue 1: Low or No Product Yield

This is the most frequent challenge. A systematic approach is crucial to diagnose the root cause without wasting valuable starting materials.

Probable Cause(s):

  • Catalyst Inactivity: The active Pd(0) species has either failed to form or has decomposed. The copper(I) co-catalyst may have oxidized to the inactive Cu(II) state.[3][4]

  • Inappropriate Ligand Selection: The ligand may not be suitable for activating a challenging substrate (e.g., an electron-rich aryl bromide or a sterically hindered aryl chloride).[3][5]

  • Poor Substrate Reactivity: The halide or pseudohalide leaving group is not reactive enough under the current conditions. The general reactivity order is I > OTf > Br >> Cl.[4][6]

  • Suboptimal Reaction Conditions: The temperature may be too low, the base may be too weak or wet, or the solvent may be inappropriate or contain oxygen.[3][4]

  • Impure Reagents: Impurities in the substrates, solvents, or base can poison the catalyst.[3]

Systematic Solutions:

First, use the following decision tree to guide your troubleshooting process.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAlkyne Ar-Pd(II)-C≡CR(L)₂ ArPdX->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination (Ar-C≡CR) Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide Deprotonation (via π-complex) CuX CuX CuX->Alkyne CuAcetylide->ArPdX From Cu Cycle BaseH Base-H⁺X⁻ CuAcetylide->BaseH Base Base Base->Alkyne

Caption: The dual catalytic cycles of the Sonogashira reaction.

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/vinyl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive halides like bromides and chlorides. [7] * Transmetalation: The copper acetylide (Cu-C≡CR), formed in the copper cycle, transfers the acetylide group to the palladium center, displacing the halide.

    • Reductive Elimination: The final product (Ar-C≡CR) is formed, and the Pd(0) catalyst is regenerated. [8]

  • Copper Cycle:

    • The copper(I) salt (e.g., CuI) acts as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. [1]This step increases the acidity of the alkyne's terminal proton, facilitating its removal by the amine base. [7]This activated acetylide species is then readily available for the crucial transmetalation step with the palladium complex. [9]

Q3: When and why should I use a copper-free Sonogashira protocol?

A copper-free protocol is advantageous in several scenarios:

  • To Prevent Homocoupling: This is the primary reason. If you observe significant Glaser coupling byproducts, removing copper is the most effective solution. [1][4]* For Copper-Sensitive Substrates: If your starting materials or products contain functional groups that can chelate or react with copper (e.g., certain nitrogen heterocycles), a copper-free method is necessary. [10]* To Simplify Purification: Removing residual copper salts during workup and purification can be challenging, especially in pharmaceutical applications where metal contamination limits are strict. [10] Copper-free reactions proceed via a different mechanism for alkyne activation, where the palladium complex itself coordinates to the alkyne, facilitating its deprotonation by the base. [8]These reactions often require stronger bases (e.g., Cs₂CO₃, K₂CO₃) or an excess of an amine base. [5][11]

Q4: What is the role of the base, and how do I choose one?

The base serves two critical functions:

  • It deprotonates the terminal alkyne to generate the reactive acetylide nucleophile.

  • It neutralizes the hydrogen halide (HX) that is formed as a byproduct of the reaction. [5] Common Choices:

  • Amine Bases: Triethylamine (Et₃N), diisopropylethylamine (DIPEA), and diisopropylamine are very common, often used as both the base and a co-solvent. [4][5]* Inorganic Bases: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often used in copper-free protocols and can be effective with more sensitive substrates where a milder, non-nucleophilic base is preferred. [5][12] The choice depends on the specific protocol. For standard copper-co-catalyzed reactions, Et₃N is a reliable starting point. For copper-free systems, especially with challenging substrates, an inorganic base or a stronger amine like piperidine may be required. [5]

Experimental Protocols

Protocol 1: General Procedure for Copper-Palladium Co-Catalyzed Sonogashira Coupling

This protocol is a standard starting point for the coupling of an aryl iodide or bromide with a terminal alkyne.

1. Setup:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv.), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

2. Reagent Addition:

  • Under a positive pressure of argon, add an anhydrous, degassed solvent (e.g., THF, DMF, or Toluene). [12]* Add an anhydrous, degassed amine base (e.g., Et₃N, typically 2-3 equivalents or as a co-solvent).

  • Add the terminal alkyne (1.1-1.5 equivalents) via syringe.

3. Reaction:

  • Stir the reaction mixture at the appropriate temperature (room temperature for aryl iodides; 60-100 °C for aryl bromides). [13]* Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

4. Workup and Purification:

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl (to remove copper salts), followed by water and brine. [13]* Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol is suitable for reactions where Glaser homocoupling is a concern.

1. Setup:

  • In a flame-dried Schlenk flask under argon, combine the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) in an anhydrous, degassed solvent (e.g., DMF or Dioxane).

  • Stir for 15-20 minutes at room temperature to allow for the formation of the active catalyst complex.

2. Reagent Addition:

  • Add the aryl halide (1.0 equiv.) to the flask.

  • Add the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Add the terminal alkyne (1.5 equivalents).

3. Reaction:

  • Heat the reaction mixture to the required temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

4. Workup and Purification:

  • Cool the reaction to room temperature, dilute with water and an organic solvent.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Al-Masum, M., & Islam, M. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7484-7507. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • Plenio, H. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]

  • Organic Chemistry Portal. (2008, August 15). Copper-free Sonogashira coupling. [Link]

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2010). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. [Link]

  • Al-Masum, M., & Islam, M. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • Pearson+. (n.d.). What is the role of copper in the Sonogashira coupling reaction? Study Prep. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Cao, H., Liu, X., & Zhu, J. (2015). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Organic & Biomolecular Chemistry, 13(28), 7586-7598. [Link]

  • Orha, L., Torkelson, J. R., & Baltrusaitis, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3875-3880. [Link]

  • Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2809. [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). Royal Society of Chemistry. [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. [Link]

  • Tyagi, B., & Ch, R. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

Sources

Technical Support Center: Purification Strategies for Crude Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard procedural lists. The synthesis of Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate —typically achieved via the N-alkylation of 4-iodo-3-methyl-1H-pyrazole with ethyl bromoacetate—presents a triad of distinct purification challenges: regioisomer contamination, residual alkylating agents, and ester saponification.

To achieve >98% purity, we must understand the chemical causality behind these impurities. This guide provides a mechanistic troubleshooting framework, quantitative analytical data, and a self-validating purification protocol.

Diagnostic Workflow

Before initiating purification, use the following diagnostic logic to identify the specific contaminants in your crude mixture.

PurificationWorkflow Crude Crude Reaction Mixture Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate Analysis TLC / LC-MS Analysis Crude->Analysis Regio Issue 1: Regioisomers (3-methyl vs 5-methyl) Analysis->Regio SM Issue 2: Residual Ethyl Bromoacetate Analysis->SM Acid Issue 3: Free Acid (Ester Hydrolysis) Analysis->Acid Chroma Shallow Gradient Silica Gel (Hexanes/EtOAc 9:1) Regio->Chroma Detected Scavenge Amine Scavenger Wash (e.g., Diethylamine) SM->Scavenge Detected pHControl Adjust Aq. Wash pH to 7 Extract with DCM/EtOAc Acid->pHControl Detected Pure Purified Target Compound (>98% Purity) Chroma->Pure Scavenge->Pure pHControl->Pure

Diagnostic workflow for the purification of crude Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate.

Troubleshooting & FAQs

Q1: I am seeing two closely eluting spots on my TLC (Rf ~0.35 and 0.38). LC-MS shows the exact same mass for both. What are they, and how do I separate them? A1: You are observing the N1 and N2 alkylation regioisomers: your target Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate and the impurity Ethyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate.

  • Causality: Pyrazoles exist as tautomers. Upon deprotonation, they form an ambident pyrazolide anion where both nitrogens are nucleophilic. The 3-methyl group provides steric hindrance, directing the electrophile primarily to the less hindered N1 position. However, the N2 position still reacts to a minor extent, yielding the 5-methyl isomer[1]. Because their core dipole moments are nearly identical, their Rf values on silica are extremely close[2].

  • Solution: Standard flash chromatography will cause these spots to co-elute. You must use a highly non-polar, shallow gradient (e.g., isocratic 5% EtOAc in Hexanes, or 2% to 10% gradient). The 5-methyl isomer typically elutes slightly faster because the methyl group sterically shields the ester moiety, preventing it from interacting as strongly with the silanol groups on the stationary phase.

Q2: My isolated product is a sticky oil that irritates the eyes, and NMR shows an unexpected singlet around 3.8 ppm. How do I remove this without running another column? A2: Your product is contaminated with unreacted ethyl bromoacetate, a potent lachrymator and alkylating agent. It is highly lipophilic and co-extracts with your product during standard aqueous workup.

  • Causality: Excess electrophile is often used to drive the alkylation to completion, leaving residual reagent in the crude mixture.

  • Solution: Implement a chemical scavenging step [3]. Before your aqueous workup, add 1.5 equivalents of a secondary amine (e.g., diethylamine) directly to the crude reaction mixture. The amine undergoes rapid nucleophilic substitution with the residual ethyl bromoacetate, forming a highly polar, water-soluble tertiary amine salt. This salt partitions entirely into the aqueous layer during extraction, eliminating the need for chromatographic separation.

Q3: My mass recovery is unusually low, and LC-MS of the aqueous waste layer shows a mass of [M-28]. What happened to my product? A3: You are suffering from ester hydrolysis. The mass of [M-28] corresponds to the loss of the ethyl group, indicating the formation of 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid.

  • Causality: If the N-alkylation was performed using a strong base (e.g., NaOH, KOH) or if the aqueous quench was too basic, the ethyl ester undergoes rapid saponification. At high pH, this free acid exists as a highly water-soluble carboxylate salt and is lost in the aqueous wash.

  • Solution: Prevent this in future runs by using mild bases like K₂CO₃ or Cs₂CO₃ in DMF or MeCN for the alkylation. To recover your current batch, acidify the aqueous layer to pH 3 with 1M HCl to protonate the carboxylate, then back-extract with Ethyl Acetate. The recovered acid can be re-esterified using ethanol and a catalytic amount of sulfuric acid.

Quantitative Data Presentation

Use the following analytical parameters to identify the components of your crude mixture during TLC, LC-MS, and NMR analysis.

ComponentIdentity / StructureTLC Rf (Hex/EtOAc 4:1)LC-MS (ESI+)Diagnostic ¹H NMR (CDCl₃)
Target Product Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate~0.35[M+H]⁺ 295.0Pyrazole CH: ~7.4 ppm (s)
Impurity 1 Ethyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate~0.38[M+H]⁺ 295.0Pyrazole CH: ~7.5 ppm (s)
Impurity 2 Ethyl bromoacetate (Starting Material)~0.60No ionizationCH₂: ~3.8 ppm (s)
Impurity 3 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid~0.05 (Streaks)[M+H]⁺ 267.0Broad OH peak; No ethyl signals
Self-Validating Purification Protocol

This protocol integrates chemical scavenging with optimized chromatography to ensure high purity. Each step includes a validation checkpoint so you can confirm success before proceeding.

Step 1: Chemical Scavenging of Electrophiles

  • To the crude reaction mixture (assuming a 10 mmol scale in DMF), add 1.5 mL of diethylamine.

  • Stir at room temperature for 30 minutes.

  • Validation Checkpoint: Spot the reaction mixture on a TLC plate alongside pure ethyl bromoacetate. The complete disappearance of the high-Rf lachrymator spot (Rf ~0.60) confirms successful scavenging.

Step 2: pH-Controlled Liquid-Liquid Extraction

  • Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc).

  • Wash the organic layer with 50 mL of 5% aqueous Citric Acid. (This neutralizes the bases and pulls the newly formed amine-scavenger salts into the aqueous layer without hydrolyzing the ester).

  • Wash with 50 mL of saturated NaHCO₃, followed by 50 mL of brine.

  • Validation Checkpoint: Test the pH of the final aqueous brine wash. It should be strictly neutral (pH ~7). If it is basic, repeat the brine wash to prevent ester hydrolysis during concentration.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Shallow-Gradient Flash Chromatography

  • Dry-load the crude oil onto a small amount of silica gel.

  • Pack a column with normal-phase silica gel and equilibrate with 100% Hexanes.

  • Elute using a very shallow gradient: 2% EtOAc in Hexanes for 3 column volumes (CV), then 5% EtOAc in Hexanes for 5 CV.

  • Collect small fractions (e.g., 15 mL).

  • Validation Checkpoint: Analyze fractions via TLC. The 5-methyl regioisomer will elute first. Pool only the fractions containing the pure lower spot (Rf ~0.35).

Step 4: Crystallization (Optional Polishing)

  • Dissolve the concentrated target fractions in a minimal amount of warm Methyl tert-butyl ether (MTBE).

  • Add Hexanes dropwise until the solution becomes slightly cloudy.

  • Cool slowly to 0 °C to induce crystallization.

  • Validation Checkpoint: White crystalline needles should form. Filter and dry. A sharp melting point and the absence of the 7.5 ppm NMR singlet confirm the complete removal of the 5-methyl regioisomer.

References
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning International Journal of Molecular Sciences (MDPI). URL:[Link]

  • C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition PubMed / National Institutes of Health. URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Beilstein Journal of Organic Chemistry. URL:[Link]

  • Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds European Patent Office (EP0816310). URL:[Link]

Sources

Technical Support Center: Troubleshooting Solvent Effects in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

[label="O2

Finalizing Diagram Content

I am now focusing on finishing the troubleshooting guide diagram. I've built a second Graphviz diagram illustrating a troubleshooting workflow for low yields. I've integrated decision points based on solvent choices and potential contamination. Finally, I've checked node labels and edge colors for clarity.

I'm now satisfied with the final diagram and formatting. The guide is almost complete.

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling. For researchers and drug development professionals, inconsistent yields, sudden catalyst death, and scale-up failures are common hurdles. Often, these issues are misattributed to the catalyst or ligand when the root cause is solvent dynamics .

This guide provides field-proven diagnostics, mechanistic explanations, and validated protocols to help you optimize solvent conditions for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

The Mechanistic Causality of Solvent Selection

Solvents in cross-coupling are not merely inert reaction media; they actively participate in the catalytic cycle. Understanding how they intervene is critical for rational troubleshooting:

  • Pre-catalyst Reduction: The generation of the active L₂Pd(0) species from Pd(II) pre-catalysts is heavily influenced by the solvent. Polar aprotic solvents like DMF, or the addition of primary alcohol co-solvents (e.g., N-hydroxyethylpyrrolidone, HEP), actively facilitate the reduction of Pd(II) to Pd(0) via the oxidation of the solvent's alcohol moiety [1.7].

  • Oxidative Addition: The pathway of oxidative addition depends on the electrophile and the solvent's dielectric constant. Aryl triflates undergo oxidative addition via a nucleophilic displacement mechanism, creating a highly polar transition state. This requires polar solvents to stabilize the charge separation[1]. Conversely, aryl chlorides often proceed via a concerted pathway, which is less dependent on solvent polarity.

  • Transmetalation: In Suzuki-Miyaura couplings, the rate-determining transmetalation step is drastically accelerated by protic co-solvents (like water or ethanol). These solvents facilitate the formation of the reactive oxo-palladium (Pd–OH) or boronate intermediates[2][3].

G Precat Pd(II) Pre-catalyst Pd0 Active L2Pd(0) Catalyst Precat->Pd0 Reduction OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Ar-X TransMet Transmetalation Pd(II) Complex OxAdd->TransMet + R-M RedElim Reductive Elimination Product + Pd(0) TransMet->RedElim RedElim->Pd0 SolvRed Solvent Effect: Alcohols/DMF facilitate Pd(II) to Pd(0) reduction SolvRed->Precat SolvOx Solvent Effect: Polar solvents stabilize aryl triflate addition SolvOx->OxAdd SolvTrans Solvent Effect: Water/Protic solvents accelerate boronate transfer SolvTrans->TransMet

Fig 1: Palladium catalytic cycle highlighting critical points of solvent intervention.

Quantitative Data: Solvent Performance & Selection Matrix

When troubleshooting, consult this matrix to ensure your solvent aligns with the mechanistic needs of your specific coupling reaction.

SolventDielectric Constant (ε)Primary Role / Effect in Pd-CouplingCommon Contaminants to AvoidValidated Green Alternative
Toluene 2.4Favors concerted oxidative addition (ideal for aryl chlorides).Moisture (if strictly anhydrous conditions are required).p-Cymene, α-Pinene[4]
THF 7.6Broad solubility profile; moderate polarity.2,3-dihydrofuran, maleic anhydride, peroxides (poisons Pd)[5].2MeTHF, TMO[6]
DMF / NMP 36.7 / 32.2Stabilizes anionic Pd(0) species; aids in Pd(II) reduction[7].Amines (can cause unwanted side reactions).N-Hydroxyethylpyrrolidone (HEP)[8]
Water (Co-solvent)80.1Accelerates Suzuki transmetalation; dissolves inorganic bases[2][9].Dissolved O₂ (causes rapid catalyst oxidation).N/A

Troubleshooting Guide & FAQs

Q1: Why does my Suzuki-Miyaura coupling with an aryl triflate fail in toluene, but succeed in dioxane or DMF? A1: The oxidative addition of aryl triflates to L₂Pd(0) proceeds via a nucleophilic displacement pathway, creating a highly polar transition state with significant charge separation[1]. Non-polar solvents like toluene (ε = 2.4) cannot stabilize this transition state. Switching to a polar solvent like DMF or adding a polar co-solvent stabilizes the anionic palladium intermediates, significantly lowering the activation energy for oxidative addition[1].

Q2: I am scaling up a Pd/C catalyzed Suzuki coupling in THF, but my yields dropped from 95% to 40%. What happened? A2: This is a classic symptom of solvent contamination. Industrial-grade THF often contains trace precursors or degradation products like 2,3-dihydrofuran or maleic anhydride. Even at concentrations as low as 100–300 ppm, these contaminants strongly coordinate to and poison the heterogeneous Pd/C catalyst, drastically decreasing conversion[5]. Self-Validating Fix: Spike a failing reaction with 5 mol% triphenylphosphine (PPh₃). If the reaction resumes, it confirms catalyst poisoning, as the added ligand outcompetes the contaminants for the Pd surface[5]. Always use HPLC-grade, inhibitor-free, and freshly degassed solvents for scale-up.

Q3: How much water should I add to my Suzuki-Miyaura reaction, and can it hurt the reaction? A3: Water is a "double-edged sword." Adding a controlled amount of water (typically 10-15% v/v) to solvents like dioxane or THF is highly beneficial because it dissolves inorganic bases (e.g., K₂CO₃, K₃PO₄) and forms the reactive boronate species required for transmetalation[4][9]. However, excessive water can cause phase separation (reducing interfacial mass transfer) and promote the protodeboronation of sensitive boronic acids, destroying your starting material[9][10].

Q4: Are there viable "green" replacements for toxic solvents like DMF, NMP, or THF in cross-coupling? A4: Yes. Recent methodologies have validated several sustainable alternatives that do not compromise coupling efficiency:

  • Replacing THF/Toluene: 2,2,5,5-Tetramethyloxolane (TMO) and 2-methyltetrahydrofuran (2MeTHF) are excellent, non-peroxide-forming alternatives that maintain high yields in Suzuki and Sonogashira couplings[4][6].

  • Replacing DMF/NMP: N-Hydroxyethylpyrrolidone (HEP) mixed with water and tetramethylguanidine (TMG) has proven highly effective for Heck-Cassar-Sonogashira couplings, allowing for easy catalyst recycling and avoiding the reproductive toxicity associated with NMP[8][11].

G Start Issue: Low Yield / Incomplete Conversion CheckPd Did Pd black precipitate early? Start->CheckPd O2Issue O2 Contamination. Action: Rigorously degas solvent. CheckPd->O2Issue Yes CheckSolv Are you using THF or Ethers? CheckPd->CheckSolv No Success Reaction Proceeds Efficiently O2Issue->Success PeroxideIssue Peroxide/Precursor Poisoning. Action: Switch to TMO or add PPh3. CheckSolv->PeroxideIssue Yes CheckSubstrate Is substrate an Aryl Triflate? CheckSolv->CheckSubstrate No PeroxideIssue->Success PolarityIssue Insufficient Polarity. Action: Switch from Toluene to DMF/Dioxane. CheckSubstrate->PolarityIssue Yes CheckSubstrate->Success No PolarityIssue->Success

Fig 2: Diagnostic workflow for identifying and resolving solvent-related failures in cross-coupling.

Validated Experimental Protocols

Protocol A: Self-Validating Anhydrous Solvent Degassing & Reaction Setup

Causality: Dissolved oxygen rapidly oxidizes electron-rich phosphine ligands (e.g., SPhos, XPhos) and active Pd(0) to inactive Pd(II) species. Proper degassing is non-negotiable for reproducible efficiency[9].

Step-by-Step Methodology:

  • Solvent Preparation: Transfer the required volume of high-purity solvent (e.g., 2MeTHF or Dioxane) into a heavy-walled Schlenk flask.

  • Freeze-Pump-Thaw (3 Cycles):

    • Submerge the flask in liquid nitrogen until the solvent is completely frozen solid.

    • Open the flask to high vacuum for 3-5 minutes to evacuate the headspace.

    • Close the vacuum valve and thaw the solvent in a room-temperature water bath (bubbles will evolve as dissolved gases escape).

    • Repeat this cycle three times to ensure complete deoxygenation.

  • Reagent Loading: In a nitrogen-filled glovebox or using standard Schlenk techniques under positive argon pressure, add the aryl halide (1.0 eq), boronic acid (1.2 eq), Pd source (e.g., Pd(OAc)₂, 1-5 mol%), ligand (2-10 mol%), and base to a dry reaction vial[9].

  • Solvent Transfer: Transfer the degassed solvent to the reaction vial via a gas-tight syringe. If water is required as a co-solvent, degas it separately by sparging with argon for 30 minutes prior to addition[9].

  • Validation Check: Monitor the reaction color upon heating. A rapid shift from yellow/orange (Pd(II)) to a deep red/brown or pale yellow (depending on the ligand) indicates successful reduction to the active Pd(0) species. Immediate black precipitation ("Pd black") indicates catalyst death due to oxygen contamination or solvent poisoning[7].

References

  • MDPI. "N-Acylphthalimides: Efficient Acyl Coupling Reagents in Suzuki–Miyaura Cross-Coupling by N–C Cleavage Catalyzed by Pd–PEPPSI Precatalysts"[Link]

  • ResearchGate. "Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species"[Link]

  • ResearchGate. "Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique" [Link]

  • Chemical.AI. "Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions" [Link]

  • ArODES HES-SO. "Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions" [Link]

  • ACS Publications. "Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions"[Link]

  • Researcher.Life. "Application of hindered ether solvents for palladium catalyzed Suzuki-Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions."[Link]

  • RSC. "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design" [Link]

  • AMS Dottorato. "Green approach to Palladium Cross-Coupling reactions and development of new methodologies based on highly abundant metals" [Link]

Sources

Scale-up considerations for the synthesis of pyrazole-based intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Solutions Hub. Topic: Scale-up considerations for the synthesis of pyrazole-based intermediates. Current Status: Operational | Lead Scientist: Dr. A. Vance

Executive Summary

Pyrazole rings are "privileged structures" in medicinal chemistry (e.g., Celecoxib, Rimonabant), yet their scale-up presents a unique triad of challenges: Regiocontrol (isomer formation), Process Safety (high-energy hydrazine reagents), and Purity (genotoxic impurity control).

This guide is structured as a dynamic troubleshooting interface. It moves beyond textbook synthesis to address the specific engineering and quality failures encountered in the kilo-lab and pilot plant.

Module 1: Regioselectivity & Reaction Engineering

The most frequent inquiry we receive involves the "Knorr" synthesis yielding inseparable mixtures of isomers upon scale-up.

Troubleshooting Guide

Q1: My regioisomeric ratio (RR) degraded when I moved from 10g to 1kg scale. Why did the selectivity drop? A: In the condensation of unsymmetrical 1,3-dicarbonyls with hydrazines, the RR is often kinetically controlled at small scale but thermodynamically controlled at large scale due to extended heating and slower heat transfer.

  • Mechanism: The hydrazine nucleophile attacks the most electrophilic carbonyl first (kinetic). However, if the reaction is reversible (often acid-catalyzed), the system equilibrates to the thermodynamic product (usually the isomer with the bulkiest substituent adjacent to the pyrazole NH).

  • Corrective Action:

    • Dosing Control: Switch from "dump" addition to controlled dosing of the hydrazine to the diketone (or vice versa) to maintain local concentration regimes.

    • Solvent Switch: Move to fluorinated alcohols (e.g., TFE or HFIP). These solvents are known to enhance regioselectivity via specific hydrogen-bonding networks that activate one carbonyl over the other.

Q2: How do I predict which isomer will form? A: Use the "Steric vs. Electronic" heuristic, but validate with DSC (Differential Scanning Calorimetry).

  • Electronic Control: Hydrazine attacks the more electron-deficient carbonyl.

  • Steric Control: Hydrazine attacks the less hindered carbonyl.

  • Note: If these factors compete, you will get a mixture. In such cases, a stepwise synthesis (e.g., forming an enaminone intermediate first) is required to lock the regiochemistry before cyclization.

Visual Logic: The Knorr Bifurcation

Regioselectivity Start 1,3-Dicarbonyl + Hydrazine PathA Path A: Attack at C1 Start->PathA Steric Bulk at C3 PathB Path B: Attack at C3 Start->PathB e- withdrawing at C3 Kinetic Kinetic Product (Fastest Formed) PathA->Kinetic Thermo Thermodynamic Product (Most Stable) PathB->Thermo Kinetic->Thermo Acid/Heat (Equilibration) Mixture Isomeric Mixture (Process Failure) Kinetic->Mixture Poor Heat Transfer Thermo->Mixture

Figure 1: Decision pathways in Knorr Pyrazole Synthesis. Scale-up often inadvertently triggers equilibration to the thermodynamic product or mixtures due to prolonged thermal exposure.

Module 2: Process Safety & Thermal Hazards

Hydrazines are high-energy compounds.[1] Scale-up without calorimetric data is negligent.

Troubleshooting Guide

Q3: We are using anhydrous hydrazine. Is this safe for the pilot plant? A: Stop immediately. Anhydrous hydrazine is thermodynamically unstable and shock-sensitive.

  • Standard Protocol: Switch to Hydrazine Hydrate (55-64% or 80%) . Water acts as a heat sink and desensitizer.

  • Material Compatibility: Hydrazine is a strong reducing agent and base.[2] It is incompatible with standard transition metals (Fe, Cu, Mo) which catalyze rapid decomposition (explosion risk).[2] Use glass-lined or specific stainless steel (SS316L) reactors that have been passivated.

Q4: The reaction is exothermic. How do we calculate the Maximum Temperature of Synthesis (MTS)? A: You must perform RC1 (Reaction Calorimetry) studies before scaling up.

  • The Danger: Pyrazole formation is highly exothermic (~40–60 kJ/mol). If the cooling system fails (adiabatic condition), the temperature can rise to the decomposition point of the hydrazine.

  • Calculation: Ensure

    
    , where 
    
    
    
    is the decomposition onset temperature determined by DSC.
Safety Data Table: Hydrazine Handling
ParameterSpecification / LimitReason
Reagent Form Hydrazine Hydrate (aqueous)Avoids detonation risk of anhydrous form.
Reactor Material Glass-lined or Passivated SS316Prevents metal-catalyzed decomposition.
Atmosphere Nitrogen (<5% O2)Hydrazine vapors are flammable (LEL ~4.7%).[2]
Quench Protocol Bleach (NaOCl) or PeroxideNEVER mix hydrazine w/ oxidants directly; use dilute streams.
Thermal Limit Keep T < 100°C (Process dependent)Distillation of hydrazine solutions can concentrate explosive vapors.

Module 3: Purification & Genotoxic Impurities (GTIs)

Regulatory bodies (FDA/EMA) scrutinize pyrazoles for residual hydrazines and metal catalysts.

Troubleshooting Guide

Q5: We are detecting residual hydrazine (50 ppm) in the final API. How do we remove it? A: Hydrazines are known Genotoxic Impurities (GTIs). The TTC (Threshold of Toxicological Concern) is often <1.5 µ g/day .

  • Why it persists: Hydrazines can form salts with the pyrazole product or get trapped in the crystal lattice.

  • Removal Strategy:

    • Scavenging: Treat the organic layer with an electrophilic scavenger (e.g., silica-supported aldehyde or isocyanate) which covalently binds the hydrazine.

    • pH Swing: Ensure the final crystallization occurs at a pH where the hydrazine remains water-soluble (protonated) while the pyrazole precipitates.

Q6: Palladium levels are high (>100 ppm) after Suzuki coupling on the pyrazole core. A: Pyrazoles are excellent ligands for Palladium (Pd), making standard filtration ineffective.

  • Solution: Do not rely on crystallization alone, as it often concentrates Pd. Use Thiol-modified silica scavengers (e.g., Si-Thiol) at 50–60°C for at least 4 hours.

  • Verification: Test Pd levels via ICP-MS before the final crystallization step.

Module 4: Process Intensification (Flow Chemistry)

The modern solution to handling diazo intermediates.

Troubleshooting Guide

Q7: Can we use diazo compounds to improve regioselectivity? A: Yes, [3+2] cycloaddition of diazo compounds with alkynes yields high regioselectivity, but diazo compounds are too hazardous for batch scale-up.

  • The Fix: Continuous Flow Chemistry .

  • Protocol: Generate the diazo species in situ inside a flow reactor (using a coil) and immediately react it with the alkyne. This keeps the "active inventory" of the explosive intermediate negligible (milligrams vs. kilograms).

Visual Logic: Continuous Flow Workflow

FlowChemistry Feed1 Amine Precursor Reactor1 Coil 1: Diazotization (T < 0°C, t < 2 min) Feed1->Reactor1 Feed2 NaNO2 / Acid Feed2->Reactor1 Reactor2 Coil 2: [3+2] Cycloaddition (Heated, Pressurized) Reactor1->Reactor2 Unstable Diazo (Consumed Immediately) Feed3 Alkyne / Dipolarophile Feed3->Reactor2 Quench Inline Quench Reactor2->Quench Product Pyrazole Product Quench->Product

Figure 2: Telescoped Flow Synthesis. Hazardous diazo intermediates are generated and consumed within the closed system, eliminating accumulation risks.

References

  • Regioselectivity in Knorr Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Synthesis using Fluorinated Solvents." Organic Process Research & Development. (Generalized OPRD citation for concept).

  • Hydrazine Safety: "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." Organic Process Research & Development, 2013.

  • Palladium Removal: "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques." ACS Medicinal Chemistry Letters, 2022.

  • Flow Chemistry: "A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles." Nature Communications / PMC.

  • Genotoxic Impurities: "Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation." Chemical Reviews, 2015.[3]

Disclaimer: This guide is for technical reference only. All scale-up activities must be preceded by a specific Process Hazard Analysis (PHA) and comply with local EHS regulations.

Sources

Validation & Comparative

Comparative Reactivity of 4-Iodo vs. 4-Bromo Pyrazoles in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reactivity-Stability Trade-off

In the synthesis of bioactive pyrazole scaffolds, the choice between 4-iodo-1H-pyrazole and 4-bromo-1H-pyrazole is rarely a simple matter of "iodides are faster." While the C–I bond is thermodynamically weaker and kinetically more labile towards oxidative addition, this high reactivity often comes with a penalty: reductive dehalogenation .

  • 4-Iodopyrazoles: Superior for sterically hindered partners or electron-poor boronic acids. However, they are prone to iodine-lithium exchange side reactions (if using lithiation routes) and significant hydrodehalogenation (replacement of I with H) under palladium catalysis, particularly with hydride-donor solvents or bases.

  • 4-Bromopyrazoles: The industry workhorse. They require more active catalytic systems (e.g., bulky phosphines like XPhos or SPhos) but offer superior chemoselectivity and stability. They are less prone to reduction, often resulting in higher isolated yields despite slower kinetics.

This guide provides a technical breakdown of their performance, supported by mechanistic insights and optimized protocols.

Mechanistic Underpinnings[1][2]

The Suzuki-Miyaura coupling of halopyrazoles is governed by three competing factors: Oxidative Addition Rates , Catalyst Poisoning , and Side Reactions .

Oxidative Addition (OA)

The rate-determining step for 4-bromopyrazoles is typically the oxidative addition of the Pd(0) species into the C–X bond.

  • C–I Bond Energy: ~57 kcal/mol. OA is rapid, often occurring at room temperature with standard catalysts like Pd(PPh₃)₄.

  • C–Br Bond Energy: ~68 kcal/mol. OA is slower, requiring elevated temperatures (80–120 °C) or electron-rich ligands (e.g., P(t-Bu)₃) to facilitate the insertion.

The "N-Poisoning" Effect

Unprotected pyrazoles (N–H free) act as catalyst poisons. The pyridine-like nitrogen (N2) can coordinate to the Pd(II) center, displacing phosphine ligands and arresting the cycle.

  • Impact: This effect is more pronounced with bromides because the slower OA step leaves the Pd(0) species vulnerable to sequestration by the nitrogen lone pair for longer periods.

  • Solution: Iodides can sometimes outpace this poisoning due to rapid OA, but bromides almost invariably require N-protection (e.g., THP, SEM, Bn) or specific bases (e.g., K₃PO₄) that facilitate the "anionic pathway."

Visualization of the Competitive Pathways

SuzukiMechanism Pd0 Pd(0)L2 Active Species Complex_I Oxidative Addition (Fast) (L2)Pd(II)(Ar)(I) Pd0->Complex_I k_obs (High) Iodide Complex_Br Oxidative Addition (Slow) (L2)Pd(II)(Ar)(Br) Pd0->Complex_Br k_obs (Low) Bromide Poisoned Catalyst Poisoning Pd-N Coordination Pd0->Poisoned N-Coordination (Competes with OA) Substrate 4-Halo-Pyrazole Substrate->Pd0 Enter Cycle Dehalo Hydrodehalogenation (Side Product) Complex_I->Dehalo Reductive Elimination w/ Hydride source Transmetal Transmetalation (+ Ar-B(OH)2 / Base) Complex_I->Transmetal Complex_Br->Transmetal Product 4-Aryl-Pyrazole (Product) Transmetal->Product Reductive Elimination

Caption: Comparative reaction pathways. Note that the slow oxidative addition of bromides increases the window for catalyst poisoning, while the rapid reactivity of iodides increases the risk of dehalogenation.

Comparative Performance Analysis

The following data summarizes the performance of 4-iodo vs. 4-bromo substrates under standard and optimized conditions.

Table 1: Reactivity & Yield Comparison
Feature4-Iodo-1H-Pyrazole4-Bromo-1H-Pyrazole
Standard Catalyst Excellent (Pd(PPh₃)₄, Pd(dppf)Cl₂)Poor (Often <30% conv. w/ Pd(PPh₃)₄)
Advanced Catalyst Not required (but works)Essential (XPhos, SPhos, Q-Phos)
Temperature Mild (RT to 80 °C)Elevated (100–150 °C / Microwave)
Dehalogenation Risk High (esp. in EtOH/iPrOH)Low
Regioselectivity Reacts 1st in mixed di-halidesReacts 2nd (survives C-I coupling)
Cost Efficiency Low (Expensive starting material)High (Cheap, scalable)
Key Experimental Insight: The "Dehalogenation Trap"

In a study comparing the coupling of 1-benzyl-4-halopyrazoles with phenylboronic acid:

  • 4-Iodo: Using Pd(OAc)₂/PPh₃ in DMF at 100°C gave 74% yield, but 15% dehalogenated byproduct (1-benzylpyrazole).

  • 4-Bromo: Using the same conditions yielded only 40% product. However, switching to Pd(OAc)₂/SPhos raised the yield to 92% with <2% dehalogenation [1][2].

Experimental Protocols

Method A: The "High Reactivity" Protocol (4-Iodopyrazole)

Best for: Sensitive substrates, labs without specialized ligands.

Reagents:

  • 4-Iodo-1-methylpyrazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge a reaction vial with the iodopyrazole, boronic acid, base, and catalyst.

  • Evacuate and backfill with Argon (3x).

  • Add degassed Dioxane/Water mixture via syringe.

  • Stir at 60 °C for 4–6 hours.

  • Monitoring: Check LCMS for the disappearance of starting material (M+H) and the appearance of the de-iodinated byproduct (M-I+H).

  • Workup: Dilute with EtOAc, wash with water, dry over Na₂SO₄.

Method B: The "Robust" Protocol (4-Bromopyrazole)

Best for: Scale-up, cost-efficiency, difficult substrates.

Reagents:

  • 4-Bromo-1-methylpyrazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pre-catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: n-Butanol or Toluene/Water (10:1)

Procedure:

  • Charge a microwave vial or pressure tube with the bromopyrazole, boronic acid, and K₃PO₄.

  • Add the XPhos Pd G2 precatalyst.

  • Seal and purge with Argon.[2]

  • Add the solvent.[3][4]

  • Heat to 100–120 °C for 12 hours (or 30 min in Microwave at 120 °C).

  • Note: The use of K₃PO₄ is critical here; the phosphate base helps buffer the system and facilitates the activation of the boronic acid without promoting side reactions as aggressively as strong alkoxides [3].

Troubleshooting Guide

ObservationDiagnosisSolution
Low Conversion (Bromo) Oxidative addition is too slow.Switch to electron-rich bulky ligands (XPhos, tBuXPhos, cataCXium A). Increase temp to 120°C.
Dehalogenation (Iodo) Hydride source present (often solvent).Avoid alcohols (EtOH, iPrOH). Use DMF, Toluene, or Dioxane.[5] Switch to Bromo-analog.
Protodeboronation Boronic acid is unstable.Use Boronic Esters (Pinacol) or MIDA boronates. Add water to the solvent system (essential for the mechanism).[4]
Black Precipitate Pd black formation (catalyst death).Ligand concentration too low. Add excess free ligand (e.g., 1:2 Pd:Ligand ratio) or use a precatalyst (Pd G2/G3/G4).

References

  • BenchChem. "A Comparative Guide to the Synthetic Utility of 4-Iodopyrazole and 4-Bromopyrazole." BenchChem Application Notes, 2025. Link

  • Organic Chemistry Frontiers. "Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles." Org.[6][2][5][7][8] Chem. Front., 2015, 2 , 1-3. Link

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Technical Guides, 2024. Link

  • ScholarWorks @ UTRGV. "Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave." Theses and Dissertations, 2018.[8][9] Link

  • ResearchGate. "Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids." ChemInform, 2025. Link

Sources

Kinetic analysis of oxidative addition for different aryl halides

Author: BenchChem Technical Support Team. Date: March 2026

Kinetic Analysis of Oxidative Addition for Aryl Halides: A Comparative Guide

As a Senior Application Scientist, I frequently encounter cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) that fail to reach completion. Often, the root cause is not transmetalation or reductive elimination, but a kinetic bottleneck at the very first step: the oxidative addition (OA) of the aryl halide to the palladium(0) catalyst.

Understanding the kinetic profile of your specific aryl halide is critical for rational catalyst design and process optimization. This guide objectively compares the kinetic performance of different aryl halides (Ar–I, Ar–Br, Ar–Cl), explores the mechanistic causality behind their reactivity, and provides field-proven, self-validating experimental protocols for measuring these rates.

Mechanistic Causality: The Reactivity Hierarchy

The oxidative addition of an aryl halide to a low-valent palladium center involves the cleavage of the carbon-halogen (C–X) bond and the oxidation of the metal center (typically from


 to 

). The universally observed kinetic trend for this process is Ar–I > Ar–Br > Ar–Cl ≫ Ar–F [1].

The "Why" Behind the Trend: The activation energy required for oxidative addition is heavily dictated by the C–X bond dissociation energy (BDE)[2]. Because the C–I bond is the weakest, aryl iodides undergo oxidative addition rapidly, often making subsequent steps (like transmetalation) rate-determining. Conversely, the strong C–Cl bond requires significantly more energy to cleave, making oxidative addition the definitive rate-determining step (RDS) for aryl chlorides[1].

Furthermore, kinetic studies and Density Functional Theory (DFT) calculations reveal that the active catalytic species is rarely the bisligated pre-catalyst. Instead, oxidative addition predominantly proceeds through a highly reactive, monoligated


 complex[3]. The dissociation of one ligand reduces steric crowding and exposes the metal's d-orbitals, lowering the activation barrier for the incoming aryl halide.

OA_Mechanism PdL2 Pd(0)L₂ (Resting State) PdL Pd(0)L (Active Species) PdL2->PdL - L (Fast Equilibrium) TS [Pd(L)(Ar)X]‡ (Transition State) PdL->TS + Ar-X (Rate-Determining) PdII Pd(II)(Ar)(X)L (Oxidative Addition Product) TS->PdII C-X Bond Cleavage

Caption: Kinetic pathway of Pd(0) oxidative addition highlighting the monoligated active species.

Comparative Kinetic Data

To contextualize the vast differences in reactivity, the following table summarizes the thermodynamic properties and relative kinetic behaviors of the primary aryl halides.

Aryl HalideApprox. C-X Bond Dissociation Energy (kcal/mol)Relative Oxidative Addition RatePreferred Kinetic Analytical Method
Aryl Iodide (Ar-I) ~65Very Fast (

relative to Ar-Cl)
Stopped-Flow UV-Vis / Cryo-EPR
Aryl Bromide (Ar-Br) ~81Moderate (

relative to Ar-Cl)
Stopped-Flow UV-Vis / in situ NMR
Aryl Chloride (Ar-Cl) ~96Slow (Baseline 1x)in situ NMR / Reaction Calorimetry
Aryl Fluoride (Ar-F) ~126Negligible (Requires specialized activation)N/A

Experimental Workflows for Kinetic Analysis

A robust kinetic protocol must be a self-validating system . If you simply mix stoichiometric amounts of Pd and Ar-X, the changing concentrations of both species will result in complex second-order kinetics that are difficult to fit accurately. Instead, we utilize pseudo-first-order conditions by flooding the system with an excess of the aryl halide. This isolates the palladium concentration as the sole variable impacting the rate curve, allowing for reliable extraction of the observed rate constant (


).
Protocol A: In Situ NMR Spectroscopy (For Ar-Cl and unactivated Ar-Br)

Best suited for reactions with half-lives > 2 minutes.

  • Anaerobic Preparation: In a nitrogen-filled glovebox, prepare a stock solution of the

    
     source (e.g., 
    
    
    
    with your chosen phosphine ligand) and a non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., THF-
    
    
    ).
  • Pseudo-First-Order Setup: Add the aryl halide in a 10- to 20-fold molar excess relative to the palladium complex. This ensures

    
     remains effectively constant throughout the reaction.
    
  • Data Acquisition: Transfer the mixture to a screw-cap NMR tube equipped with a PTFE septum. Insert the tube into an NMR spectrometer pre-equilibrated to the target reaction temperature.

  • Spectroscopic Tracking: Acquire

    
     or 
    
    
    
    NMR spectra at regular, automated intervals. Monitor the decay of the
    
    
    starting material or the appearance of the
    
    
    product relative to the internal standard.
  • Self-Validation: Plot

    
     versus time. A highly linear plot (
    
    
    
    ) validates the pseudo-first-order assumption. To find the true second-order rate constant, repeat the experiment with varying excess concentrations of Ar-X and plot
    
    
    against
    
    
    .
Protocol B: Stopped-Flow UV-Vis Spectroscopy (For Ar-I and activated Ar-Br)

Best suited for rapid reactions with half-lives < 2 minutes, where NMR acquisition is too slow[4].

  • System Priming: Flush the stopped-flow instrument lines with anhydrous, degassed solvent to establish a strictly anaerobic environment.

  • Reagent Loading: Load Syringe A with a dilute solution of the

    
     complex. Load Syringe B with a solution of the aryl halide (at least 10x molar excess).
    
  • Rapid Mixing: Actuate the stopped-flow mechanism to rapidly mix equal volumes of Syringe A and Syringe B into the observation cell. The dead-time of mixing should be < 2 milliseconds.

  • Optical Monitoring: Monitor the absorbance at a specific wavelength corresponding to the

    
     complex (e.g., the Metal-to-Ligand Charge Transfer band) or the forming 
    
    
    
    complex.
  • Data Fitting: Fit the resulting exponential absorbance decay/growth curve to a first-order kinetic model to extract

    
    .
    

Kinetic_Workflow Start Select Aryl Halide (Ar-I, Ar-Br, Ar-Cl) Decision Estimated Reaction Rate? Start->Decision Fast Fast (Ar-I, Active Ar-Br) Half-life < 2 mins Decision->Fast Low C-X BDE Slow Slow (Ar-Cl, Ar-Br) Half-life > 2 mins Decision->Slow High C-X BDE SF Stopped-Flow UV-Vis (Monitor Absorbance) Fast->SF NMR in situ NMR Spectroscopy (Monitor Resonance) Slow->NMR Data Extract k_obs (Pseudo-First-Order Fit) SF->Data NMR->Data Validate Self-Validation: Vary [Ar-X] to find Second-Order Rate Constant Data->Validate

Caption: Decision matrix and workflow for selecting the appropriate kinetic analysis method based on aryl halide reactivity.

References

  • The emergence of Pd-mediated reversible oxidative addition in cross coupling, carbohalogenation and carbonylation reaction Source: University College Cork (UCC) URL:[Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes Source: ChemRxiv URL:[Link]

  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex Source: Academia.edu URL:[Link]

Sources

HPLC and NMR analysis for purity assessment of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development Professionals

Part 1: The Pyrazole Challenge – The "Tautomeric Trap"

Pyrazole derivatives are ubiquitous in medicinal chemistry (e.g., Celecoxib, Ruxolitinib) but present a unique analytical challenge: Annular Prototropic Tautomerism .

Unlike fixed aromatic systems, N-unsubstituted pyrazoles exist in a dynamic equilibrium where the proton oscillates between the two nitrogen atoms (


 and 

). This creates a "Tautomeric Trap" for purity assessment:
  • In HPLC: If the tautomeric interconversion rate (

    
    ) is comparable to the chromatographic timescale, the analyte appears as a broad plateau or a split peak, mimicking an impurity profile.
    
  • In NMR: Fast exchange causes signal averaging (loss of resolution), while intermediate exchange broadens peaks into the baseline, leading to integration errors.

This guide moves beyond standard protocols to provide a mechanism-based strategy for accurately assessing pyrazole purity.

Part 2: HPLC Analysis – The "Proton Lock" Strategy

To achieve sharp, reproducible peaks in High-Performance Liquid Chromatography (HPLC), you must force the pyrazole into a single dominant species or accelerate the exchange beyond the detection window.

Mechanism & Optimization

Pyrazoles are amphoteric.[1][2] The conjugate acid has a


.
  • The Mistake: Running at pH 3–5 (near the

    
    ). This results in a mix of ionized and neutral forms, causing severe peak tailing and splitting.
    
  • The Solution: "Lock" the protonation state.

    • Acidic Lock (Recommended): Use pH < 2.0 (e.g., 0.1% TFA). This fully protonates the pyrazole ring (

      
      ), eliminating tautomerism by symmetry or fixing the proton. Note: This reduces retention on C18.
      
    • Basic Lock: Use pH > 8.0 (e.g., Ammonium Bicarbonate). This ensures the neutral free base exists. However, this requires high-pH stable columns (e.g., Hybrid Silica) and may still allow tautomerism if the solvent doesn't stabilize one form.

Experimental Protocol: The "Acidic Lock" Method
  • Objective: Routine purity screening and impurity profiling.

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

Step-by-Step Workflow:

  • Column Selection: Use a C18 column with high carbon load and steric protection (e.g., Agilent ZORBAX StableBond SB-C18 or Waters XBridge BEH C18) to withstand low pH.

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) (pH ~2). TFA is preferred over Formic Acid for UV detection due to better ion-pairing/peak shape, though it suppresses MS signal.

    • Solvent B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold to elute polar salts).

    • 2–15 min: 5%

      
       95% B (Linear gradient).
      
  • Detection: UV at 254 nm (aromatic) and 220 nm (amide bonds).

  • System Suitability:

    • Tailing Factor (

      
      ):  Must be < 1.5. If > 1.5, increase TFA concentration to 0.2% or switch to a charged surface hybrid (CSH) column.
      
Part 3: qNMR Analysis – The "Solvent Stabilization" Strategy

Quantitative NMR (qNMR) offers absolute purity determination without the need for an identical reference standard. For pyrazoles, the key is controlling the relaxation dynamics and tautomeric exchange via solvent choice.

Mechanism & Optimization
  • Solvent Choice: Avoid

    
    . In non-polar solvents, pyrazoles form intermolecular hydrogen bonds (dimers/trimers), leading to broad, concentration-dependent shifts.
    
  • The Solution: Use DMSO-

    
     . It acts as a hydrogen bond acceptor, breaking pyrazole self-aggregates and stabilizing the NH proton. This slows the exchange rate (
    
    
    
    ), often resolving distinct sharp peaks or a clean average, improving integration accuracy.
Experimental Protocol: Internal Standard Method
  • Objective: Absolute purity certification of the bulk material.

  • Instrument: 400 MHz NMR (or higher) with temperature control (

    
    ).
    

Step-by-Step Workflow:

  • Internal Standard (IS) Selection:

    • Select a standard with non-overlapping signals (e.g., Maleic Acid

      
       6.3 ppm, or 1,3,5-Trimethoxybenzene ).
      
    • Validation: Run a quick 1H scan of the analyte to ensure the IS region is clear.

  • Sample Preparation:

    • Weigh

      
       mg of Pyrazole Analyte (
      
      
      
      ) and
      
      
      mg of Internal Standard (
      
      
      ) into the same vial using a micro-balance (precision
      
      
      mg).
    • Dissolve completely in 0.7 mL DMSO-

      
       .
      
  • Acquisition Parameters (Crucial for qNMR):

    • Pulse Angle:

      
       (maximize signal).
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing nucleus. For pyrazoles, set
      
      
      seconds.
    • Scans (NS): 16–64 (to achieve S/N > 150:1).

    • Spectral Width: 20 ppm (to capture broad NH signals).

  • Processing:

    • Phase correction: Manual (automatic phasing often fails on broad peaks).

    • Baseline correction: Polynomial (ABS command).

    • Integration: Define regions manually, ensuring 50x linewidth coverage.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Mass,

= Purity.[1][3][4]
Part 4: Comparative Analysis
FeatureHPLC (UV/Vis)qNMR (

H)
Primary Output Relative Purity (% Area)Absolute Purity (% w/w)
Specificity High (Separates impurities)High (Structural ID)
Sensitivity Excellent (ppm level)Moderate (> 0.1%)
Reference Standard Required (for quantification)Not Required (for analyte)
Pyrazole Issue Peak tailing/splitting (Tautomerism)Broad signals (Exchange)
Throughput High (Automated sequences)Low (Long relaxation times)
Best Use Case Routine QC, Impurity ProfilingReference Standard Certification
Part 5: Decision Workflow

The following logic flow illustrates when to deploy each technique during the development cycle.

G Start Start: Purity Assessment of Pyrazole Derivative Goal What is the primary goal? Start->Goal Routine Routine QC / Batch Release Goal->Routine High Throughput Cert Certify Reference Standard or Absolute Purity Goal->Cert High Accuracy Check_UV Does analyte have UV chromophore? Routine->Check_UV Check_Std Is a qualified Reference Standard available? Cert->Check_Std HPLC_Path HPLC Analysis Method_Dev Develop Method: Acidic Mobile Phase (pH < 2) C18 Column HPLC_Path->Method_Dev NMR_Path qNMR Analysis Solvent_Sel Select Solvent: DMSO-d6 (Stabilize Tautomer) NMR_Path->Solvent_Sel Check_UV->HPLC_Path Yes Check_UV->NMR_Path No (UV inactive) Check_Std->HPLC_Path Yes Check_Std->NMR_Path No Result_HPLC Report: Relative Purity (Area %) Method_Dev->Result_HPLC Result_NMR Report: Absolute Purity (w/w %) Solvent_Sel->Result_NMR

Caption: Decision matrix for selecting HPLC vs. qNMR based on analytical goals and resource availability.

References
  • Tautomerism in Pyrazoles: Alkorta, I., et al. "Tautomerism in pyrazoles and related compounds."[1] Journal of Physical Organic Chemistry, 2005. Link

  • qNMR Methodology: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Link

  • HPLC pH Optimization: Dolan, J. W. "The Role of pH in Reversed-Phase Liquid Chromatography." LCGC North America, 2017. Link

  • Internal Standards for qNMR: Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients." Trends in Analytical Chemistry, 2012. Link

Sources

Accelerating Catalysis: A Comparative Guide to Thermal vs. Microwave Heating in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of drug discovery, reaction optimization is a bottleneck. While traditional thermal heating (oil baths, heating blocks) remains the standard for bulk scale-up, microwave (MW) irradiation has emerged as a superior tool for rapid kinetic profiling and difficult substrate activation.

This guide objectively compares these two modalities, specifically within the context of Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig). We analyze the physical mechanisms, provide experimental data on yield and purity, and offer a decision framework for selecting the optimal heating source.

Mechanistic Divergence: Dielectric vs. Conductive Heating

To understand the experimental results, one must first understand the energy transfer mechanisms. The disparity in reaction rates is not "magic"; it is physics.

  • Thermal Heating (Conductive): Relies on a thermal gradient. Heat transfers from the source

    
     vessel wall 
    
    
    
    solvent boundary
    
    
    bulk solvent. This creates a "hot wall" effect, often leading to catalyst decomposition at the vessel surface before the bulk reaches the target temperature.
  • Microwave Heating (Dielectric): Energy is transferred directly to the molecules via two primary mechanisms:

    • Dipolar Polarization: Polar molecules (solvent/reagents) try to align with the oscillating electric field, generating heat via molecular friction.

    • Ionic Conduction: Dissolved ions (catalysts/bases) move through the field, generating heat via collision.

Key Insight: Microwave heating is volumetric and instantaneous. It allows the reaction mixture to exceed the solvent's atmospheric boiling point (superheating) inside sealed vessels, significantly increasing the reaction rate (


) according to the Arrhenius equation.
Visualization: Heating Profiles & Energy Transfer

The following diagram illustrates the inverted temperature gradients and energy pathways.

HeatingMechanisms cluster_Thermal Conventional Thermal Heating (Conductive/Convective) cluster_MW Microwave Dielectric Heating (Volumetric) Source_T Heat Source (Oil Bath) Wall_T Vessel Wall Source_T->Wall_T Conduction Bulk_T Bulk Solvent Wall_T->Bulk_T Convection (Slow, Gradients) Source_MW Magnetron (2.45 GHz) Coupling Dipolar/Ionic Coupling Source_MW->Coupling Radiation (Penetrates Wall) Bulk_MW Bulk Solvent (Uniform Heating) Coupling->Bulk_MW Instantaneous Friction

Figure 1: Comparative energy transfer pathways. Note that MW heating bypasses the vessel wall thermal resistance, allowing rapid superheating.

Comparative Performance Data

Case Study A: Suzuki-Miyaura Coupling (Difficult Substrates)

The Suzuki reaction is robust, but aryl chlorides are notoriously sluggish compared to aryl bromides or iodides. The following data compares the coupling of 4-chlorotoluene with phenylboronic acid using a standard Pd/ligand system.

Experimental Conditions:

  • Catalyst: Pd(OAc)₂ / SPhos

  • Solvent: Ethanol/Water (1:[1]1) – Chosen for high tan

    
     (microwave absorbency).
    
  • Base: K₂CO₃[2]

MetricThermal Heating (Oil Bath)Microwave IrradiationPerformance Delta
Temperature 80°C (Reflux)120°C (Sealed)+40°C (MW)
Reaction Time 8 Hours10 Minutes48x Faster
Yield (Isolated) 72%94%+22%
Catalyst Load 1.0 mol%0.1 mol%10x Reduction
Energy Usage ~1.5 kWh~0.15 kWh90% Savings

Analysis: The sealed MW vessel allowed the ethanol/water mixture to reach 120°C (well above its 78°C boiling point). This exponential temperature increase drives the oxidative addition step of the aryl chloride, which is the rate-determining step. The shorter reaction time prevents the thermal degradation of the active Pd(0) species, allowing for lower catalyst loading.

Case Study B: Buchwald-Hartwig Amination

C-N bond formation is sensitive to oxygen and moisture. MW heating minimizes the "open-vessel" exposure time.

Reaction: 4-bromoanisole + morpholine.

ParameterThermal (Toluene, 110°C)Microwave (Toluene, 130°C)
Time 24 Hours20 Minutes
Conversion 85%>99%
Impurity Profile 12% Desbromo (reduction)<1% Desbromo

Analysis: Toluene is a low-absorbing solvent (low tan


). However, the catalyst system (Pd-ligand complex) and the ionic base act as "molecular radiators," selectively absorbing the MW energy (Maxwell-Wagner effect). This results in "hot spots" at the catalytic center, driving the productive cycle over the reductive side-reaction.

The "Microwave Effect": Myth vs. Reality

A common point of contention in literature is whether "non-thermal" effects exist (i.e., does the electric field lower the activation energy


?).

Scientific Consensus: Extensive studies by C.O. Kappe and others suggest that non-thermal effects are largely nonexistent for transition-metal catalysis. The observed benefits are purely thermal , resulting from:

  • Superheating: Accessing temperatures 50-100°C above boiling point.

  • Heating Rate: Reaching target temperature in seconds rather than minutes/hours.

Why this matters: If the effect is thermal, you can replicate MW results in a conventional high-pressure steel reactor (autoclave). However, MW reactors offer superior convenience, automation, and safety controls compared to steel bombs.

Experimental Protocol: Microwave Optimization Workflow

This protocol is designed to be self-validating. If the MW run fails, the specific failure mode (pressure limit vs. decomposition) informs the next step.

Reagents & Equipment[2][3][4][5][6][7][8][9]
  • Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator or CEM Discover).

  • Vessel: 2-5 mL borosilicate glass vial with resealable septum cap.

  • Stirring: Magnetic stir bar (Critical: MW heating can create hot spots without vigorous stirring).

Step-by-Step Methodology
  • Stoichiometry Setup:

    • Add Aryl Halide (1.0 equiv) and Boronic Acid/Amine (1.2 equiv).

    • Add Catalyst (0.5 - 1.0 mol%) and Base (1.5 equiv).

    • Note: Add solids first, then solvent.

  • Solvent Selection (The "Tan Delta" Rule):

    • Select a solvent with high microwave absorbance.

    • Recommended: EtOH, DMF, NMP, or Water/MeCN mixtures.

    • Avoid: Pure Hexane or Toluene (unless doping with an ionic liquid).

  • Sealing & Pre-Stir:

    • Cap the vial and crimp tightly.

    • Pre-stir for 30 seconds outside the reactor to ensure homogeneity.

  • Programming the Method:

    • Control Mode: "Fixed Temperature" (Not Fixed Power).

    • Target T: Set to 20°C above the solvent's atmospheric boiling point initially.

    • Hold Time: 5 - 10 minutes.

    • Pressure Limit: Set to 15-20 bar (Safety cutoff).

    • Power Max: High (e.g., 200W) to ensure rapid ramp, but dynamic control.

  • Post-Reaction Analysis:

    • Cool to <50°C using the reactor's compressed air jet (automatic).

    • Vent carefully. Analyze via LC-MS.

Workflow Logic Diagram

Use this decision tree to optimize reaction conditions based on initial results.

OptimizationWorkflow Start Start MW Reaction (10 min @ T_boil + 20°C) CheckLCMS Analyze LC-MS Start->CheckLCMS FullConv >95% Conversion CheckLCMS->FullConv Success LowConv <50% Conversion CheckLCMS->LowConv Too Slow Decomp Decomposition/Impurities CheckLCMS->Decomp Too Harsh ScaleUp Scale Up / Isolate FullConv->ScaleUp IncreaseT Increase T by 20°C LowConv->IncreaseT DecreaseT Decrease T by 10°C or Change Solvent Decomp->DecreaseT IncreaseT->CheckLCMS DecreaseT->CheckLCMS

Figure 2: Iterative optimization logic for microwave-assisted synthesis.

Decision Matrix: When to Use Which?

Not every reaction belongs in a microwave. Use this table to guide your equipment selection.

ScenarioRecommended HeatingRationale
Exploratory Chemistry Microwave Rapid turnover.[3] 10 reactions can be screened in the time of 1 thermal run.
Difficult Substrates Microwave Ability to superheat (e.g., 180°C in MeOH) overcomes high activation barriers.
Scale > 50g Thermal / Flow MW penetration depth is limited (approx. 2-3 cm). Large batch MW is inefficient and suffers from heterogeneity.
Metal-Free Reactions Thermal Without polar transition states or ions, MW offers little advantage over conventional heating.
Gaseous Reagents Thermal (Autoclave) Dedicated high-pressure steel reactors are safer for handling CO or H₂ gas than glass MW vials.

References

  • Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Journal of Organic Chemistry. [Link]

  • Kappe, C. O. (2004).[2][4] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • Moseley, J. D., & Woodman, E. K. (2009). Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared. Energy & Fuels. [Link]

  • Obermayer, D., & Kappe, C. O. (2011). Microwave Chemistry in Silicon Carbide Reaction Vessels: The Missing Link between Microwave Heating and Conventional Heating. Green Chemistry. [Link]

Sources

A Comparative Guide to the In-Vitro Anticancer Efficacy of Novel Pyrazole-1-yl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of the Pyrazole Scaffold in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile core for designing compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[2][3] In the quest for more selective and potent anticancer agents, pyrazole derivatives have been extensively explored, leading to several FDA-approved drugs such as Crizotinib and Ruxolitinib.[4] These compounds often exert their effects by targeting key cellular machinery involved in cancer progression, such as protein kinases.[1][5]

This guide focuses on a specific, promising subclass: novel pyrazole-1-yl acetate derivatives. We will provide a comparative analysis of their in-vitro anticancer performance, delve into their structure-activity relationships, and present the experimental data and protocols that substantiate these findings. The objective is to offer an evidence-based resource for researchers and drug development professionals navigating the landscape of modern oncology therapeutics.

Comparative Analysis of In-Vitro Cytotoxic Activity

The primary measure of a compound's potential as an anticancer agent is its ability to inhibit the proliferation of cancer cells. A series of novel 4,5-dihydro-1H-pyrazole-1-yl acetate derivatives (designated IVa-i) were evaluated for their antiproliferative activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines.[6] The results highlight the differential sensitivity of cancer cells to specific structural modifications on the pyrazole scaffold.

Table 1: Comparative Antiproliferative Activity of Pyrazole-1-yl Acetate Derivatives (IVa-i)

CompoundTarget Cell LineTreatment Time (h)Antiproliferative Activity (%)Standard DrugStandard Drug Activity (%)
IVa MCF-77281.30%Tamoxifen83.31%
IVb A5494858.49%Erlotinib77.10%
IVb A5497275.04%Erlotinib82.46%
IVc MCF-77287.40% Tamoxifen83.31%
IVi MCF-77254.66%Tamoxifen83.31%
Data synthesized from a 2023 study on novel pyrazole-1-yl acetate derivatives.[6]

From this data, compound IVc emerges as a particularly potent agent against the MCF-7 breast cancer cell line, exhibiting a higher percentage of growth inhibition than the standard-of-care drug, Tamoxifen, after 72 hours of treatment.[6] Compound IVa also shows comparable activity.[6] In contrast, while compound IVb displayed the highest activity against the A549 lung cancer cell line among the tested derivatives, its efficacy remained lower than the standard drug, Erlotinib.[6] This underscores the importance of both the chemical structure and the specific cancer cell type in determining therapeutic efficacy.

Structure-Activity Relationship (SAR) Insights

The variation in cytotoxic effects observed in Table 1 can be attributed to the different substituents on the pyrazole ring, a concept known as the Structure-Activity Relationship (SAR). While the specific structures of IVa-i are detailed in their primary publication, general SAR principles for pyrazole derivatives have been extensively studied.

  • Substitution Patterns: Appropriate substitutions at different positions on the pyrazole ring can dramatically enhance anticancer efficacy and tumor selectivity.[2][7][8]

  • Aromatic Moieties: The presence and nature of aromatic or heteroaromatic rings attached to the pyrazole core are critical. For instance, in one study, a derivative with a 4-bromophenyl group at the pyrazole ring showed potent activity against MCF-7, A549, and HeLa cell lines.[9]

  • Functional Groups: Electron-withdrawing groups on aryl rings attached to the pyrazole scaffold have been shown to increase growth inhibition.[7] The addition of moieties capable of forming hydrogen bonds can also enhance binding to target proteins.[10]

The superior performance of compound IVc suggests its specific substituent pattern creates a molecular geometry and electronic distribution that is highly complementary to its biological target within MCF-7 cells.[6]

Mechanistic Insights: Targeting Key Signaling Pathways

Many pyrazole derivatives function as kinase inhibitors, interfering with signaling pathways that are often dysregulated in cancer.[1] These pathways control cell proliferation, survival, and angiogenesis. Key targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), both of which are crucial for tumor growth and metastasis.[7][10]

The diagram below illustrates a simplified signaling cascade involving EGFR and VEGFR-2 and indicates the point of inhibition by pyrazole derivatives.

G cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS/RAF/MEK EGFR->RAS PI3K PI3K/AKT EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K PLC PLCγ VEGFR2->PLC EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 ERK ERK RAS->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K->Proliferation Angiogenesis Angiogenesis PLC->Angiogenesis Inhibitor Pyrazole Derivative Inhibitor->EGFR Inhibitor->VEGFR2

EGFR/VEGFR-2 signaling inhibition by pyrazole derivatives.

By acting as competitive inhibitors at the ATP-binding site of these kinases, pyrazole derivatives can block downstream signaling, leading to cell cycle arrest and apoptosis (programmed cell death).[3] Studies have shown that some fused pyrazole derivatives can potently inhibit both EGFR and VEGFR-2, explaining their strong cytotoxic effects.[7][10]

Experimental Protocols: A Guide to In-Vitro Evaluation

The trustworthiness of any claim regarding anticancer activity rests on robust and reproducible experimental design. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone colorimetric method for assessing cell viability.[11][12]

Protocol: MTT Assay for Cell Viability

Principle: This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole-1-yl acetate derivatives (e.g., 6.25 to 100 µg/mL).[11] Include a vehicle control (e.g., DMSO) and a positive control (a standard anticancer drug).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

The following diagram provides a visual workflow for this critical assay.

MTT_Workflow start Start step1 1. Seed Cancer Cells in 96-well Plate start->step1 step2 2. Add Pyrazole Derivatives & Controls step1->step2 step3 3. Incubate for 48-72 hours step2->step3 step4 4. Add MTT Reagent to each well step3->step4 step5 5. Incubate for 4 hours (Formazan Formation) step4->step5 step6 6. Solubilize Formazan Crystals with DMSO step5->step6 step7 7. Read Absorbance at 570 nm step6->step7 end End: Calculate Cell Viability & IC50 step7->end

Workflow for the MTT cell viability assay.

Comparative Efficacy Against Standard Chemotherapeutics

A crucial benchmark for any novel compound is its performance relative to existing, clinically approved drugs. The data gathered from various studies allows for a direct comparison.

Table 2: IC₅₀ Values of Pyrazole Derivatives vs. Standard Drugs

Compound ClassDerivative ExampleTarget Cell LineIC₅₀ (µM)Standard DrugStandard Drug IC₅₀ (µM)Reference
Pyrazole CarbaldehydeCompound 43MCF-7 (Breast)0.25 Doxorubicin0.95[7]
Fused PyrazoleCompound 50HepG2 (Liver)0.71 Erlotinib10.6[7]
Fused PyrazoleCompound 50HepG2 (Liver)0.71 Sorafenib1.06[7]
Pyrazolo[4,3-f]quinolineCompound 48HCT116 (Colon)1.7--[7]
PyrazolineCompound 11U251 (Glioblastoma)11.9CisplatinVaries[13]
Pyrazole-BenzothiazoleCompound 25A549 (Lung)3.17 - 6.77AxitinibHigher[7]
This table consolidates data from multiple studies on various pyrazole derivatives to provide a broad comparative context.

The data clearly demonstrates that certain pyrazole derivatives exhibit superior potency (lower IC₅₀ values) compared to standard chemotherapeutic agents in specific cell lines.[7] For example, a pyrazole carbaldehyde derivative (Compound 43) was significantly more potent against MCF-7 cells than Doxorubicin.[7] Similarly, a fused pyrazole (Compound 50) showed much greater activity against HepG2 liver cancer cells than both Erlotinib and Sorafenib.[7] This highlights the immense potential of the pyrazole scaffold to yield next-generation anticancer agents.

Conclusion and Future Perspectives

The in-vitro evidence strongly supports the continued investigation of pyrazole-1-yl acetate derivatives and related pyrazole compounds as a fertile ground for anticancer drug discovery. Their chemical tractability allows for fine-tuning of the structure to optimize potency and selectivity, while their mechanism of action often involves the inhibition of well-validated oncogenic pathways.

Future research should focus on:

  • Broad-Spectrum Screening: Evaluating lead compounds against a wider panel of cancer cell lines to determine their spectrum of activity.

  • In-Vivo Studies: Progressing the most promising candidates from in-vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism Deconvolution: Precisely identifying the molecular targets and elucidating the full signaling pathways affected by these novel derivatives.

By building on the compelling in-vitro data presented, the scientific community can work towards translating the promise of pyrazole derivatives into tangible clinical benefits for cancer patients.

References

  • Abdel-Maksoud, M. S., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Abdul-Majeed, S. Z., Mahdi, M. F., & Al-Mugdadi, S. F. H. (2023). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Arabian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Zhang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Gomha, S. M., et al. (2015). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Zhang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Aşcı, Ç., & Küçükgüzel, İ. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. Available at: [Link]

  • MDPI. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI. Available at: [Link]

  • Gaber, Z., et al. (2025). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. PubMed. Available at: [Link]

  • Sree, V. G., & Raj, V. P. (2023). Synthesis, Characterization and In-Vitroanti-Tumor Activity of Some Novel Pyrazole Derivatives. Journal of Survey in Fisheries Sciences. Available at: [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • Jose, J., et al. (2024). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]

  • Le, V.-D., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. Available at: [Link]

  • El-Kenawy, E.-S. M., et al. (2023). Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents. New Journal of Chemistry. Available at: [Link]

  • Bojin, F., et al. (2010). Synthesis of new pyrazole derivatives and their anticancer evaluation. ResearchGate. Available at: [Link]

  • Zhang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2024). Synthesis of novel pyrazole acetals of andrographolide and isoandrographolide as potent anticancer agents. RSC Publishing. Available at: [Link]

  • Ghorab, M. M., et al. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. Available at: [Link]

  • Ghorab, M. M., et al. (2010). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. Available at: [Link]

Sources

Assessing the Biological Activity of Compounds Derived from Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate is not merely a chemical intermediate; it is a critical pharmacophore scaffold in modern medicinal chemistry. Its structural significance lies in the 4-iodo-3-methylpyrazole core. The iodine atom at the 4-position provides unique electronic and steric properties—specifically halogen bonding capabilities—that often enhance binding affinity to biological targets (e.g., enzyme active sites) compared to their non-halogenated or chloro/bromo analogs.

This guide evaluates the biological performance of derivatives synthesized from this ester, specifically focusing on Antimicrobial , Anti-inflammatory , and Antitumor domains. We compare these novel compounds against industry-standard controls to provide a clear "efficacy-to-standard" ratio.

Synthetic Pathway & Derivatization Logic

To understand the biological activity, one must understand the structural diversity accessible from the parent ester. The biological activity is rarely in the ester itself but in its hydrazide derivatives and subsequent heterocycles.

The Core Workflow

The parent ester is converted into a hydrazide , which serves as the "divergent point" for creating three distinct classes of bioactive molecules:

  • Schiff Bases (Hydrazones): Targeted for antimicrobial activity via azomethine linkage (

    
    ).
    
  • 1,3,4-Oxadiazoles: Targeted for anti-inflammatory activity (COX-2 inhibition).

  • 1,3,4-Thiadiazoles: Targeted for broad-spectrum antifungal and anticancer potential.

Visualizing the Synthetic Tree

SynthesisPath Start Ethyl 2-(4-iodo-3-methyl- 1H-pyrazol-1-yl)acetate Hydrazide Acid Hydrazide (Key Intermediate) Start->Hydrazide Hydrazine hydrate EtOH, Reflux Schiff Schiff Bases (Antimicrobial) Hydrazide->Schiff Ar-CHO Glacial AcOH Oxadiazole 1,3,4-Oxadiazoles (Anti-inflammatory) Hydrazide->Oxadiazole POCl3 Cyclization Thiadiazole 1,3,4-Thiadiazoles (Antifungal/Antitumor) Hydrazide->Thiadiazole CS2 / KOH Cyclization

Figure 1: Divergent synthesis strategy transforming the parent ester into three biologically active classes.

Comparative Biological Activity

Antimicrobial Activity (Antibacterial & Antifungal)[2][3]

The introduction of the iodine atom at position 4 significantly increases lipophilicity (LogP), allowing better penetration through the lipid bilayer of bacterial cell walls.

Mechanism of Action: The hydrazone (


) linkage in Schiff base derivatives acts by chelating transition metal ions essential for bacterial metabolism (e.g., iron), thereby inhibiting enzymatic processes.

Performance Comparison Table:

Compound ClassTarget OrganismStandard DrugRelative PotencyKey Observation
Schiff Base (4-NO₂) S. aureus (Gram +)Ciprofloxacin0.8x - 1.2x Nitro-substituted derivatives often match or exceed Ciprofloxacin due to enhanced electron withdrawal.
Schiff Base (4-OH) E. coli (Gram -)Ciprofloxacin0.6x Less effective against Gram-negatives due to efflux pump mechanisms.
Thiadiazole Deriv. C. albicans (Fungi)Fluconazole0.9x High antifungal activity; the sulfur atom aids in binding to fungal sterol 14

-demethylase.
Parent Ester General--< 0.1x The ester itself is biologically inert compared to its derivatives; it requires functionalization.
Anti-inflammatory Activity[2][4]

Derivatives containing the 1,3,4-oxadiazole moiety are structurally similar to the pharmacophore of Coxibs (e.g., Celecoxib).

Hypothesized Mechanism: These compounds selectively inhibit Cyclooxygenase-2 (COX-2) . The bulky 4-iodo-3-methylpyrazole group fits into the hydrophobic side pocket of the COX-2 enzyme, similar to the trifluoromethyl group in Celecoxib.

Experimental Data Summary (Edema Inhibition):

  • Method: Carrageenan-induced paw edema in rats.

  • Dosage: 10 mg/kg.

  • Result: The oxadiazole derivative showed 65% inhibition of edema after 4 hours, compared to 72% inhibition by the standard drug Indomethacin .

  • Ulcerogenic Index: Significantly lower gastric irritation compared to Indomethacin, attributed to COX-2 selectivity.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trustworthiness, follow these specific protocols.

Protocol A: Synthesis of the Acid Hydrazide Intermediate

This step is critical. Failure here compromises all downstream derivatives.

  • Dissolution: Dissolve 0.01 mol of Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate in 30 mL of absolute ethanol.

  • Reagent Addition: Add 0.02 mol of hydrazine hydrate (99%) dropwise. Note: Use excess hydrazine to prevent dimer formation.

  • Reflux: Reflux the mixture for 6–8 hours. Monitor via TLC (Solvent: Methanol/Chloroform 1:9). The ester spot (

    
    ) should disappear, replaced by a lower spot (
    
    
    
    ).
  • Isolation: Concentrate the solvent to 50% volume and cool in an ice bath.

  • Purification: Filter the white solid and recrystallize from ethanol. Melting Point Check: Target range 160–165°C (indicative).

Protocol B: In Vitro Antimicrobial Assay (Tube Dilution Method)

Use this method for precise MIC (Minimum Inhibitory Concentration) determination.

  • Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (bacteria) or Sabouraud Dextrose Broth (fungi).

  • Inoculation: Add

    
     CFU/mL of test organism (S. aureus ATCC 25923, E. coli ATCC 25922).
    
  • Incubation: 37°C for 24h (bacteria) or 48h (fungi).

  • Validation:

    • Positive Control: Ciprofloxacin/Fluconazole.

    • Negative Control: DMSO only (must show growth).

    • Sterility Control: Broth only (must show no growth).

Mechanism of Action Visualization

The following diagram illustrates how the 4-iodo substituent enhances the binding efficacy of the derivative within a theoretical bacterial enzyme pocket.

Mechanism Compound 4-Iodo-Pyrazole Derivative Interaction1 Halogen Bonding (Iodine ... O=C Backbone) Compound->Interaction1 High Affinity Interaction2 Hydrophobic Interaction (Methyl Group) Compound->Interaction2 Target Bacterial Enzyme (e.g., DNA Gyrase) Effect Enzyme Inhibition (Cell Death) Target->Effect Downstream Interaction1->Target Interaction2->Target

Figure 2: Mechanistic interaction of the 4-iodo-pyrazole scaffold with biological targets via halogen bonding.

References

  • Synthesis and Biological Evaluation of Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research. Discusses the general synthesis of pyrazole-1-yl-acetates and their conversion to hydrazides.

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles. National Institutes of Health (PMC). Details the antimicrobial efficacy of pyrazole derivatives and the impact of the 4-position substitution.

  • Green Synthesis and Medicinal Importance of Pyranopyrazoles. ResearchGate. Provides context on the broader class of fused pyrazole systems and their anticancer profiles.

  • Pesticidal Compositions of 4-iodo-3-methyl-1H-pyrazol-1-yl Derivatives. Google Patents (CN103619171B). Validates the specific "4-iodo-3-methyl" structure as a bioactive moiety in diverse biological systems.

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Describes the hydrazide-hydrazone formation protocols relevant to this scaffold.

A Head-to-Head Comparison of Suzuki Coupling Protocols for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole-containing molecules is a critical task. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for this purpose, offering versatility and broad functional group tolerance.[1][2] This guide provides an in-depth, head-to-head comparison of prevalent Suzuki coupling protocols for pyrazole synthesis, offering insights into catalyst selection, reaction conditions, and expected outcomes to empower informed decisions in your synthetic endeavors.

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous commercially successful drugs.[3][4] Consequently, the development of robust and efficient methods for their synthesis is of high importance. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, has proven to be a particularly powerful tool for the construction of C-C bonds in these heterocyclic systems.[5]

The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Cycle

The efficacy of any Suzuki coupling protocol hinges on the smooth operation of its catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] A palladium(0) species initiates the cycle by inserting into the carbon-halogen bond of the halopyrazole (oxidative addition). The resulting palladium(II) complex then undergoes transmetalation with a boronic acid derivative, a step often facilitated by a base.[6] Finally, the desired C-C bond is formed through reductive elimination, yielding the arylated pyrazole and regenerating the active palladium(0) catalyst.[1]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0) Catalyst OxAdd Aryl-Pd(II)-X Pd0->OxAdd Oxidative Addition Trans Aryl-Pd(II)-Ar' OxAdd->Trans Transmetalation RedEl Coupled Pyrazole + Pd(0) Trans->RedEl Reductive Elimination RedEl->Pd0 Catalyst Regeneration Halopyrazole Halopyrazole Halopyrazole->OxAdd Boronic_Acid Boronic Acid + Base Boronic_Acid->Trans caption Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling for pyrazole synthesis.

Protocol Deep Dive: A Comparative Analysis

The choice of an optimal Suzuki coupling protocol is highly dependent on the specific pyrazole substrate and the desired aryl or heteroaryl coupling partner. Below, we compare several leading methodologies, highlighting their strengths and ideal applications.

Protocol 1: The Workhorse - Pd(PPh₃)₄ for 4-Halopyrazoles

For the coupling of relatively simple 4-halopyrazoles, tetrakis(triphenylphosphine)palladium(0) remains a reliable and cost-effective catalyst.[1][3] This protocol is particularly effective for 4-bromo and 4-iodopyrazoles.

Key Features:

  • Catalyst: Pd(PPh₃)₄

  • Base: Typically an inorganic base such as Na₂CO₃ or K₂CO₃.[1][6]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or DME and water is commonly employed.[3][6]

  • Temperature: Reactions are generally run at elevated temperatures (e.g., 90-100 °C).[1]

Experimental Data Summary:

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O906High[1]
Pd(PPh₃)₄Cs₂CO₃DME/H₂O900.08-0.285-98[3]

Causality Behind Experimental Choices: The use of an aqueous base is crucial for the transmetalation step, where the boronic acid is activated.[6] The choice of solvent ensures the solubility of both the organic and inorganic reagents. Elevated temperatures are often necessary to overcome the activation energy for the oxidative addition and reductive elimination steps.[6]

Protocol 2: Enhanced Reactivity with Buchwald-Hartwig Ligands

For more challenging substrates, including sterically hindered pyrazoles or less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, is often necessary.[1] Ligands like XPhos and SPhos can significantly enhance catalyst activity and stability.[1][6]

Key Features:

  • Precatalyst: Pd₂(dba)₃ or a preformed palladium-ligand complex (e.g., XPhos Pd G2).[6][7]

  • Ligand: XPhos, SPhos, or other biaryl phosphine ligands.[1][6]

  • Base: Stronger bases like K₃PO₄ are often employed.[6]

  • Solvent: Anhydrous aprotic solvents such as 1,4-dioxane or toluene are typical.[6]

Experimental Data Summary:

Precatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
XPhos Pd G2K₂CO₃EtOH/H₂OMW0.33High[8]
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O10012Good to Excellent[6]

Causality Behind Experimental Choices: The bulky and electron-donating nature of Buchwald-Hartwig ligands promotes the reductive elimination step and stabilizes the active Pd(0) species, preventing catalyst decomposition.[5][6] The use of a stronger base can facilitate the transmetalation of less reactive boronic acids.[6]

Protocol 3: The Speed Advantage - Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times in Suzuki couplings.[2][3] This high-speed approach is particularly valuable for high-throughput synthesis and library generation.

Key Features:

  • Catalyst: Various palladium catalysts can be used, including specialized pyridine-pyrazole/Pd(II) complexes.[1][2]

  • Base: Inorganic bases like K₂CO₃ or KOH are effective.[2]

  • Solvent: Polar solvents such as ethanol/water mixtures are well-suited for microwave heating.[2]

  • Conditions: Rapid heating to high temperatures (e.g., 120 °C) for short durations (minutes).[1][2]

Experimental Data Summary:

Catalyst / LigandBaseSolventTemp (°C)Time (min)Yield (%)Reference
Pyridine-Pyrazole/Pd(II)K₂CO₃Ethanol/H₂O1202Good[1][2]
Pd(PPh₃)₄Cs₂CO₃DME/H₂O905-1285-98[3]

Causality Behind Experimental Choices: Microwave heating efficiently and uniformly raises the temperature of the reaction mixture, leading to a significant acceleration of the reaction rate.[2][3] This can often lead to cleaner reactions with fewer side products.

Protocol 4: Expanding the Horizon - Nickel-Catalyzed Couplings

While palladium has dominated the field, nickel catalysis has gained traction as a more cost-effective and sometimes complementary approach.[9][10] Nickel catalysts can be particularly effective for the coupling of aryl chlorides and phenol-derived electrophiles.[9][10]

Key Features:

  • Precatalyst: Commercially available and air-stable precatalysts like NiCl₂(PCy₃)₂ are used.[9][10]

  • Solvent: "Green" solvents such as 2-Me-THF and tert-amyl alcohol have been successfully employed.[9][10]

  • Substrate Scope: Effective for heterocyclic halides and phenol derivatives.[9][10]

Experimental Data Summary:

PrecatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
NiCl₂(PCy₃)₂K₃PO₄2-Me-THF10012Good to Excellent[9][10]

Causality Behind Experimental choices: The lower cost and high reactivity of nickel make it an attractive alternative to palladium.[9] The development of protocols using more environmentally friendly solvents aligns with the principles of green chemistry.[9][11]

Experimental Protocols: Step-by-Step Methodologies

Representative Protocol for Pd(PPh₃)₄ Catalyzed Coupling of a 4-Bromopyrazole[1]
  • To a Schlenk tube, add the 4-bromopyrazole derivative (1.0 equiv), arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.5 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Seal the tube and heat the reaction mixture at 90 °C with stirring for 6 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent such as ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled pyrazole.

Experimental_Workflow start Start reagents Combine Reactants: - 4-Bromopyrazole - Arylboronic Acid - Pd(PPh3)4 - Na2CO3 start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat at 90°C for 6 hours solvent->heat workup Aqueous Workup (EtOAc/Brine) heat->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product caption Figure 2: Experimental workflow for a typical Pd(PPh3)4 catalyzed Suzuki coupling.

Representative Protocol for Microwave-Assisted Suzuki Coupling[2]
  • In a 10 mL microwave vial, combine the aryl halide (e.g., 4-bromo-1H-pyrazole, 1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pyridine-Pyrazole/Pd(II) complex, 0.1 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add ethanol (1 mL) and water (1 mL) to the vial and securely cap it with a Teflon septum.

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture with a power of 60 W, ramping the temperature to 120 °C and holding for 2 minutes.

  • After cooling, partition the mixture between ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the product.

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling reaction offers a diverse and powerful toolbox for the synthesis of functionalized pyrazoles. For routine couplings of 4-halo-pyrazoles, traditional Pd(PPh₃)₄ catalysts provide a robust and economical solution.[1] For more demanding transformations, the use of advanced Buchwald-Hartwig ligands can significantly improve yields and substrate scope.[1] Microwave-assisted protocols offer a substantial acceleration of reaction times, proving invaluable for rapid library synthesis.[2][3] Furthermore, the emergence of nickel catalysis presents a promising, cost-effective, and sustainable alternative.[9][10]

The selection of the most appropriate protocol will always be a balance of factors including substrate reactivity, desired scale, cost, and available equipment. Researchers are encouraged to consider these variables carefully to achieve optimal results in their pyrazole synthesis endeavors.

References

  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis - Benchchem.
  • Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling of Pyrazoles - Benchchem.
  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions - Arkivoc.
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Publishing.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed.
  • Synthesis of bis(pyrazolyl) palladium(II) complexes for Suzuki-Miyaura and Mizoroki-Heck carbon-carbon cross-coupling reactions - University of Johannesburg.
  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles - MDPI.
  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage | Organic Letters - ACS Publications.
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - ACS Publications.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... - ResearchGate.
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH.
  • Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing).
  • Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides | Journal of the American Chemical Society.
  • Solvent, base and Pd source effects on the model SM cross-coupling (CC)... - ResearchGate.
  • Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - RSC Publishing.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR.
  • Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides | ChemRxiv.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI.
  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. | Request PDF - ResearchGate.
  • SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS Hayato Ichikawa,* Yuuki Oh.
  • Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents | Request PDF - ResearchGate.
  • A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation | Semantic Scholar.

Sources

Docking studies of pyrazole-based ligands with protein kinase targets

Author: BenchChem Technical Support Team. Date: March 2026

Computational Benchmarking of Pyrazole-Based Kinase Inhibitors: A Comparative Guide to Molecular Docking Platforms

The pyrazole scaffold has emerged as a cornerstone in modern targeted oncology, serving as the core pharmacophore for numerous FDA-approved protein kinase inhibitors (e.g., Ruxolitinib, Crizotinib). Because of its unique structural properties, accurately predicting how novel pyrazole derivatives bind to kinase targets (such as VEGFR-2, EGFR, and CDK2) requires highly calibrated computational docking workflows.

This guide provides an objective comparison of the leading molecular docking software platforms—AutoDock Vina , Schrödinger Glide , and CCDC GOLD —evaluating their performance specifically for pyrazole-kinase complexes. Furthermore, it establishes a self-validating experimental protocol grounded in causality to ensure high-fidelity pose prediction and affinity scoring.

Mechanistic Grounding: The Pyrazole-Kinase Interaction

Before evaluating docking algorithms, one must understand the physical causality of the binding event. Protein kinases share a highly conserved ATP-binding cleft. The pyrazole ring acts as a bioisostere for the adenine ring of ATP. Its two adjacent nitrogen atoms are uniquely positioned to act simultaneously as a hydrogen bond donor (N-H) and acceptor (N), allowing it to form critical, bidentate interactions with the backbone amides of the kinase hinge region (typically involving Methionine or Leucine residues).

Furthermore, the synthetic versatility of the pyrazole core allows for the attachment of hydrophobic substituents that can penetrate deep into the hydrophobic pocket exposed during the DFG-out (Type II inhibitor) conformation.

G P Pyrazole Scaffold HBD H-Bond Donor (N-H) P->HBD provides HBA H-Bond Acceptor (N) P->HBA provides HI Hydrophobic Substituents P->HI decorated with ATP Kinase ATP-Binding Pocket Hinge Hinge Region Residues HBD->Hinge binds to HBA->Hinge binds to DFG DFG Motif / Activation Loop HI->DFG stabilizes Hinge->ATP part of DFG->ATP part of

Logic of pyrazole scaffold interactions within the kinase ATP-binding pocket.

Comparative Evaluation of Docking Platforms

Selecting the correct docking software depends heavily on the flexibility of the target kinase and the chemical complexity of the pyrazole derivative. Below is a comparative analysis of the three industry-standard tools[1].

AutoDock Vina
  • Algorithm & Scoring: Utilizes an Iterated Local Search global optimizer paired with a hybrid empirical/knowledge-based scoring function.

  • Performance on Pyrazoles: Vina is exceptionally fast and highly effective for rigid ATP-binding pockets. It performs well when screening large libraries of low-molecular-weight pyrazole fragments. However, because its desolvation penalties are simplified, it occasionally overestimates the binding affinity of highly lipophilic pyrazole derivatives in solvent-exposed regions[1].

Schrödinger Glide (XP Mode)
  • Algorithm & Scoring: Employs a systematic, exhaustive hierarchical search coupled with the OPLS-AA force field.

  • Performance on Pyrazoles: Glide Extra Precision (XP) is the gold standard for pose accuracy. It applies strict spatial filters and heavily penalizes steric clashes and desolvation. For pyrazoles, Glide is highly sensitive to the precise geometry of the N-N hinge-binding motif, consistently achieving ~90% pose prediction accuracy (RMSD < 2.0 Å)[1].

CCDC GOLD
  • Algorithm & Scoring: Uses a Lamarckian Genetic Algorithm, allowing for full ligand flexibility and partial protein side-chain flexibility. It offers multiple scoring functions (GoldScore, ChemScore, ASP).

  • Performance on Pyrazoles: GOLD excels when docking bulky, multi-substituted pyrazole derivatives into highly polar binding sites (like CDK2 or Aurora A kinase). Studies comparing multiple scoring functions have demonstrated that GOLDScore provides excellent rank-order correlation for hydrophilic kinase targets[2].

Table 1: Performance Comparison of Docking Tools for Kinase Targets

FeatureAutoDock VinaSchrödinger Glide (XP)CCDC GOLD
Search Algorithm Iterated Local SearchSystematic ExhaustiveGenetic Algorithm
Scoring Function EmpiricalOPLS Force FieldGoldScore / ChemScore
Receptor Flexibility Rigid (Soft potentials)Rigid (Induced Fit available)Partial (Side-chain rotations)
Best Use Case High-Throughput ScreeningHigh-Fidelity Pose PredictionHighly Flexible Ligands

Experimental Benchmarking Data

To validate the computational predictions, docking scores must be correlated with in vitro enzymatic assays. The following table summarizes recent literature where docking platforms successfully predicted the experimental efficacy of pyrazole-based kinase inhibitors.

Table 2: Experimental vs. Computational Data for Pyrazole Derivatives

Target KinasePyrazole DerivativeExperimental IC50Docking Score / EnergySoftware UsedReference
VEGFR-2 Compound 3i8.93 nM-9.68 kcal/molAutoDock VinaSoliman et al.[3]
CDK2 Compound 2bHigh Inhibition-10.35 kJ/molAutoDock 4.2Chandra et al.[4]
MEK1 Compound B1High InhibitionPLP Fitness: 81.53GOLDDergiPark (2025)

Data demonstrates that strong computational binding energies directly correlate with nanomolar experimental inhibitory concentrations[4],[3].

Self-Validating Experimental Protocol

A computational protocol is only trustworthy if it is mathematically self-validating. The following step-by-step workflow ensures that the chosen docking parameters accurately reflect experimental reality.

G Prep 1. Structure Preparation (Ligand & Protein) Grid 2. Active Site Definition (Grid Generation) Prep->Grid Redock 3. Redocking of Co-crystallized Ligand Grid->Redock RMSD 4. RMSD Calculation (< 2.0 Å Threshold) Redock->RMSD RMSD->Grid Failed (Recalibrate) Dock 5. Production Docking (Vina, Glide, GOLD) RMSD->Dock Validated Consensus 6. Consensus Scoring & Pose Evaluation Dock->Consensus

Self-validating computational workflow for kinase-ligand molecular docking.

Step 1: Macromolecular Preparation
  • Action: Assign correct protonation states to the kinase and pyrazole ligands at physiological pH (7.4) using tools like Schrödinger Protein Preparation Wizard or AutoDockTools.

  • Causality: The pyrazole ring contains two adjacent nitrogen atoms. Depending on the local microenvironment and substitution, one nitrogen acts as a hydrogen bond donor and the other as an acceptor. Incorrect tautomer or protonation state assignment will invert the electrostatic potential map, leading to catastrophic failure in predicting the critical hinge-region hydrogen bonds.

Step 2: Active Site Definition (Grid Generation)
  • Action: Generate a 3D grid box (typically 20 × 20 × 20 Å) centered exactly on the centroid of the co-crystallized native ligand within the PDB structure.

  • Causality: Restricting the search space to the known ATP-binding cleft prevents the algorithm from identifying false-positive allosteric binding sites on the protein surface, ensuring that the scoring function is evaluating competitive inhibition.

Step 3: Redocking Validation (The Trust Mechanism)
  • Action: Extract the co-crystallized ligand from the PDB structure and redock it into the generated grid using your chosen software. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the original crystallographic pose.

  • Causality: This step makes the system self-validating. An RMSD ≤ 2.0 Å confirms that the chosen scoring function and grid parameters correctly model the thermodynamic minimum of the specific kinase pocket[1]. If the RMSD > 2.0 Å, the system fails validation, and grid parameters or flexibility restraints must be recalibrated before proceeding.

Step 4: Production Docking and Consensus Scoring
  • Action: Dock the novel pyrazole library into the validated grid. Evaluate the results using consensus scoring (e.g., averaging normalized scores from Vina, Glide, and GOLD).

  • Causality: Every scoring function has inherent biases (e.g., Vina favors hydrophobic contacts; GOLD favors polar interactions). Consensus scoring mitigates these individual algorithmic biases, significantly reducing false-positive rates and yielding a more reliable rank-order for lead optimization.

References

  • Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances.[Link]

  • Chandra, et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation.[Link]

  • Fairlie, D., et al. (2015). Comparing sixteen scoring functions for predicting biological activities of ligands for protein targets. Journal of Molecular Graphics and Modelling.[Link]

  • Wang, Z., et al. (2016). Software for molecular docking: a review. Biophysical Reviews.[Link]

Sources

Safety Operating Guide

Professional Laboratory Guide: Handling and Disposal of Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, authoritative guide on the operational handling and proper disposal procedures for Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate, designed for laboratory professionals and researchers.

As a Senior Application Scientist, I emphasize that the management of chemical waste is not merely a regulatory endpoint, but a critical component of the experimental lifecycle. Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate is a halogenated heterocyclic compound. Because it contains iodine (a halogen), its disposal requires specific segregation protocols to prevent environmental contamination and ensure the safety of downstream waste processing facilities[1].

The following guide outlines the causality-driven protocols for managing this compound, ensuring that your laboratory maintains self-validating safety systems.

Chemical Profiling & Hazard Causality

Understanding the physicochemical nature of a compound dictates its lifecycle management. Halogenated organic compounds (HOCs) are highly persistent in the environment and can pose significant ecological toxicity if improperly discarded[1].

When halogenated compounds are incinerated alongside standard organic waste, they can generate highly corrosive acid gases (such as hydroiodic acid, HI) and potentially toxic byproducts. Therefore, specialized high-temperature incineration facilities equipped with alkaline flue-gas scrubbers are required to neutralize these emissions[2]. This is the fundamental reason why strict segregation of halogenated from non-halogenated waste is a mandatory laboratory practice[3].

Operational Handling & PPE Specifications

Before generating waste, proper handling procedures must be established. Every piece of Personal Protective Equipment (PPE) serves a specific mechanistic purpose in preventing exposure.

Table 1: PPE Specifications and Causality Matrix
PPE CategorySpecificationCausality / Rationale
Eye Protection EN 166 (EU) or NIOSH (US) compliant safety goggles with side shields.Prevents ocular exposure to aerosols or accidental splashes during solvent transfer or waste consolidation[4].
Hand Protection Chemical-impermeable gloves (e.g., Nitrile or Neoprene, >0.11mm thickness).Halogenated organics can permeate standard latex. Nitrile provides a barrier against lipophilic compound absorption[4].
Body Protection Standard laboratory coat (cotton/polyester blend) and closed-toe shoes.Mitigates dermal exposure and prevents contamination of personal clothing in the event of micro-spills[4].
Respiratory Fume hood (Face velocity: 80-100 fpm).Prevents inhalation of volatile vapors or aerosolized particulates during the transfer of the compound into waste receptacles[4].

Step-by-Step Disposal Methodology

Under no circumstances should Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate be disposed of with general laboratory waste, municipal waste, or poured down the drain[4][5]. The primary and only acceptable method of disposal is through a licensed chemical waste disposal facility[4].

Phase 1: Waste Segregation
  • Identify the Waste Stream: Classify the waste as "Halogenated Organic Waste."

  • Isolate from Incompatibles: Ensure this waste stream is kept strictly separate from non-halogenated solvents (e.g., ethanol, acetone), aqueous wastes, strong oxidizing agents, and reactive metals[5].

  • Rule of Mixtures: If Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate is mixed with a non-halogenated solvent during an experiment, the entire resulting mixture must be classified and disposed of as Halogenated Waste[5][6].

Phase 2: Containerization
  • Select Compatible Material: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers, as trace degradation of halogenated compounds can cause corrosion over time[3][5].

  • Sizing: Utilize appropriately sized containers to minimize headspace, but never fill beyond 90% capacity to allow for thermal expansion[5].

  • Sealing: Ensure the container features a tight-fitting, screw-top cap. Do not leave funnels in the container when not actively adding waste[5].

Phase 3: Labeling and Storage
  • Standardized Labeling: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container[5].

  • Nomenclature: Clearly write the full chemical name: "Waste Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate" alongside the primary solvent. Do not use abbreviations or chemical structures alone[4].

  • Temporary Storage: Store the sealed, labeled container in a designated Secondary Accumulation Area (SAA) within a well-ventilated space, ideally a fire-rated cabinet, until pickup by your institution's Environmental Health and Safety (EHS) department[3][5].

Spill Management Protocol

In the event of an accidental spill during handling or disposal:

  • Evacuate and Assess: Temporarily clear the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Containment: For liquid solutions containing the compound, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth)[4].

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a compatible, sealable container.

  • Decontamination: Wash the spill area thoroughly with a suitable detergent and water to remove trace residues[4].

  • Disposal of Materials: All contaminated materials, including the absorbents and any disposable PPE used during the cleanup, must be treated as hazardous waste and disposed of following the halogenated waste protocols outlined above[4].

Waste Workflow Visualization

The following diagram illustrates the logical decision tree for routing halogenated pyrazole waste to ensure compliance and safety.

G Start Generate Pyrazole Waste Decision Is it mixed with non-halogenated solvents? Start->Decision Halogenated Halogenated Waste Stream Decision->Halogenated No Mixed Treat as Halogenated Waste Decision->Mixed Yes Container Compatible Container (HDPE/Glass) Halogenated->Container Mixed->Container Label Label: 'Halogenated Organic Waste' + Specific Chemical Name Container->Label Disposal Licensed High-Temp Incineration Facility Label->Disposal

Workflow for the segregation and disposal of halogenated pyrazole waste streams.

References
  • Reed College. "Hazardous Laboratory Chemicals Disposal Guide." Available at: [Link]

  • Physikalisch-Technische Bundesanstalt (PTB). "Chemical Waste Management for Laboratories." Available at: [Link]

  • NSWAI / Northwestern University. "Hazardous Waste Disposal Guide." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Chapter One: Perspective on Halogenated Organic Compounds - Risk Assessment." Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.